molecular formula C6H5ClN2O4S B1348206 5-Chloro-2-nitrobenzenesulfonamide CAS No. 68379-05-5

5-Chloro-2-nitrobenzenesulfonamide

Cat. No.: B1348206
CAS No.: 68379-05-5
M. Wt: 236.63 g/mol
InChI Key: KDOWETFJBFGOOG-UHFFFAOYSA-N
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Description

5-Chloro-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C6H5ClN2O4S and its molecular weight is 236.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWETFJBFGOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346577
Record name 5-Chloro-2-nitrobenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68379-05-5
Record name 5-Chloro-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-nitrobenzenesulfonamide, a key intermediate in organic synthesis. This document details its fundamental characteristics, provides established experimental protocols for its synthesis, and includes spectroscopic data for analytical purposes.

Core Chemical Properties

This compound is a sulfonamide derivative containing both a chloro and a nitro functional group on the benzene ring. These substituents significantly influence its reactivity and potential applications.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 96-72-0[1][2]
Molecular Formula C₆H₅ClN₂O₄S[1]
Molecular Weight 236.63 g/mol [1]
Appearance White Solid
Melting Point 180-183 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol
Topological Polar Surface Area 114 Ų[1]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. The following are key spectral data points:

  • ¹³C NMR (Carbon NMR): A ¹³C NMR spectrum for this compound is available and can be accessed through PubChem.[1] As with proton NMR, the chemical shifts of the carbon atoms in the benzene ring are affected by the electron-withdrawing effects of the chloro, nitro, and sulfonamide groups.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum of an arylsulfonamide typically shows characteristic absorption bands. For N-H stretching, asymmetric and symmetric vibrations are observed in the ranges of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹, respectively. The asymmetric and symmetric SO₂ stretching vibrations appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3]

  • Mass Spectrometry (MS): Mass spectrometry data for this compound is not explicitly detailed in the provided search results. However, the molecular weight is confirmed to be 236.63 g/mol .[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established laboratory procedures.

Synthesis of this compound

This protocol describes the synthesis of the target compound from 2-chloro-5-nitrobenzenesulfonyl chloride.

Materials:

  • 2-chloro-5-nitrobenzenesulfonyl chloride

  • Ammonium hydroxide solution (NH₄OH)

  • Toluene

  • Tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • Pentane

Procedure:

  • Dissolve the starting material, 2-chloro-5-nitrobenzenesulfonyl chloride, in toluene.

  • In a separate vessel, prepare a pre-mixed solution of ammonium hydroxide and tetrahydrofuran.

  • Cool the ammonium hydroxide/tetrahydrofuran solution to -10 °C.

  • Slowly add the toluene solution of 2-chloro-5-nitrobenzenesulfonyl chloride to the cooled ammonia solution.

  • Stir the reaction mixture at -10 °C for 1 hour.

  • Quench the reaction by adding 6 M hydrochloric acid until the final pH of the solution is 4.

  • Separate the aqueous and organic layers.

  • Concentrate the organic layer to dryness to obtain a powdery product.

  • Add pentane to the powdered product and isolate the target compound by filtration.

  • Dry the isolated solid to yield this compound.

Potential Biological Activity

While specific biological activities and signaling pathways for this compound have not been extensively documented in the available literature, the broader class of sulfonamides is well-known for its antimicrobial properties.[4]

General Antimicrobial Action of Sulfonamides

Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in many bacteria and fungi. Folic acid is a vital nutrient for the synthesis of nucleic acids and amino acids. By blocking its production, sulfonamides impede the growth and replication of susceptible microorganisms.

It is plausible that this compound or its derivatives could exhibit similar antimicrobial activities. However, dedicated biological assays would be required to confirm this and to elucidate the specific mechanism of action and any potential involvement in cellular signaling pathways.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-chloro-5-nitrobenzenesulfonyl chloride 2-chloro-5-nitrobenzenesulfonyl chloride Ammonolysis Ammonolysis 2-chloro-5-nitrobenzenesulfonyl chloride->Ammonolysis Ammonium hydroxide Ammonium hydroxide Ammonium hydroxide->Ammonolysis Quenching Quenching Ammonolysis->Quenching Extraction Extraction Quenching->Extraction Concentration Concentration Extraction->Concentration Pentane wash Pentane wash Concentration->Pentane wash Filtration Filtration Pentane wash->Filtration This compound This compound Filtration->this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Sulfonamide Antimicrobial Activity

The diagram below illustrates the general mechanism of action for sulfonamide-based antimicrobial agents.

Sulfonamide_MoA Sulfonamide Sulfonamide Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) Sulfonamide->Dihydropteroate Synthase (DHPS) Competitive Inhibition Folic Acid Synthesis Folic Acid Synthesis Dihydropteroate Synthase (DHPS)->Folic Acid Synthesis Catalyzes Bacterial Growth Bacterial Growth PABA PABA PABA->Dihydropteroate Synthase (DHPS) Substrate Folic Acid Synthesis->Bacterial Growth Essential for

Caption: General mechanism of sulfonamide antimicrobial activity.

References

An In-depth Technical Guide to 5-Chloro-2-nitrobenzenesulfonamide (CAS 96-72-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-nitrobenzenesulfonamide is a substituted aromatic sulfonamide that serves as a versatile chemical intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently underexplored, role in medicinal chemistry. While specific biological signaling pathways for this compound are not yet elucidated in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential for future drug discovery efforts.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 96-72-0[2]
Molecular Formula C₆H₅ClN₂O₄S[2]
Molecular Weight 236.63 g/mol [2]
Melting Point 180-183 °C[1]
Appearance White Solid[1]
Solubility Soluble in Dichloromethane[1]

Synthesis

The synthesis of this compound is typically achieved through the ammonolysis of 2-chloro-5-nitrobenzenesulfonyl chloride.[3] This reaction involves the nucleophilic attack of ammonia on the sulfonyl chloride group.

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • 2-chloro-5-nitrobenzenesulfonyl chloride

  • Aqueous ammonia (concentration as specified in the original patent)

  • Water

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a suitable reaction vessel, charge 2-chloro-5-nitrobenzenesulfonyl chloride and water.

  • Slowly add the specified molar equivalent of aqueous ammonia to the mixture while controlling the temperature.

  • Heat the reaction mixture to a temperature between 30 °C and 70 °C and maintain for a specified period (e.g., 40 minutes to 1.5 hours) to allow the ammonolysis to proceed to completion.

  • After the reaction is complete, cool the mixture to facilitate the precipitation of the crude product.

  • Filter the crude this compound.

  • For purification, dissolve the crude product in a minimal amount of hot methanol or ethanol.

  • Add water to the solution to induce recrystallization.

  • Cool the mixture to 0 °C to maximize the yield of the purified crystals.

  • Filter the purified product, wash with cold water, and dry to obtain this compound as white crystals.

Note: The specific molar ratios of reactants and reaction times can be optimized to improve the yield, as detailed in the source patent.[3]

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2-Chloro-5-nitrobenzenesulfonyl_chloride 2-Chloro-5-nitrobenzenesulfonyl chloride Ammonolysis Ammonolysis (30-70 °C) 2-Chloro-5-nitrobenzenesulfonyl_chloride->Ammonolysis Ammonia_water Aqueous Ammonia Ammonia_water->Ammonolysis Crude_Product Crude 5-Chloro-2-nitro- benzenesulfonamide Ammonolysis->Crude_Product Recrystallization Recrystallization (Methanol/Water) Crude_Product->Recrystallization Purified_Product Purified 5-Chloro-2-nitro- benzenesulfonamide Recrystallization->Purified_Product

A flowchart illustrating the synthesis and purification of this compound.

Analytical Characterization

While specific, validated analytical methods for this compound are not extensively reported, standard techniques for similar aromatic nitro compounds can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the purity assessment and quantification of this compound.

  • Column: A C18 stationary phase is recommended.

  • Mobile Phase: A gradient of acetonitrile and water, with an acidic modifier such as formic acid or phosphoric acid, would likely provide good separation.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound would be appropriate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and quantification of this compound, particularly for trace-level analysis.

  • Column: A non-polar or medium-polarity capillary column would be a suitable choice.

  • Ionization: Electron ionization (EI) would likely produce a characteristic fragmentation pattern for structural confirmation.

Spectroscopic Data

Detailed, publicly available spectral data (NMR, IR, MS) for this compound is limited. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro and sulfamoyl groups, and the chloro substituent. The protons of the sulfonamide (SO₂NH₂) would also be present.

  • ¹³C NMR: Resonances for the six aromatic carbons, with their chemical shifts indicating the electronic environment influenced by the substituents.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the sulfonamide, asymmetric and symmetric stretching of the nitro group (NO₂), S=O stretching of the sulfonamide, and C-Cl stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activity or mechanism of action of this compound itself. However, the sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, and anticancer drugs.[4][5] The nitroaromatic moiety is also present in some antimicrobial agents.[6]

Derivatives of nitrobenzenesulfonamides have been synthesized and evaluated for various biological activities, including antitubercular effects.[1][7][8] These studies suggest that the core structure of this compound could serve as a scaffold for the development of novel therapeutic agents. For instance, the nitro group can sometimes act as a masked electrophile in enzyme inhibition.[9]

Given its structural features, this compound is a valuable starting material for the synthesis of more complex molecules with potential biological activities. Further research, including high-throughput screening and medicinal chemistry campaigns, is warranted to explore its therapeutic potential.

Safety and Handling

Based on aggregated GHS data, this compound is classified as a skin sensitizer and may cause an allergic skin reaction.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a readily accessible chemical intermediate with potential for applications in drug discovery and development. While its own biological profile is not well-characterized, its structural components are present in numerous bioactive compounds. This guide provides a foundational understanding of its synthesis and properties, which can aid researchers in its utilization for the creation of novel molecules with therapeutic potential. Further investigation into its biological activities and the development of specific analytical methods are key areas for future research.

References

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and characterization of 5-Chloro-2-nitrobenzenesulfonamide. The information is presented to support research and development activities in medicinal chemistry and materials science.

Molecular Identity and Properties

This compound, also known by its IUPAC name 2-Chloro-5-nitrobenzenesulfonamide, is an organic compound featuring a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonamide group.[1] Its structural characteristics make it a valuable intermediate in organic synthesis.

Key chemical identifiers for this compound are summarized in the table below, providing standardized data for database searches and regulatory documentation.

IdentifierValueReference
IUPAC Name 2-Chloro-5-nitrobenzenesulfonamide[1]
CAS Number 96-72-0[1][2][3]
Molecular Formula C₆H₅ClN₂O₄S[1][3]
Molecular Weight 236.63 g/mol [1][3]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)N)Cl[1]
InChI InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)[1]
InChIKey ZAJALNCZCSSGJC-UHFFFAOYSA-N[1]

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions.

PropertyValueReference
Physical State White Solid[2]
Melting Point 180-183 °C[2]
Topological Polar Surface Area 114 Ų[1]

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below. The diagram illustrates the connectivity of atoms and the relative positions of the functional groups on the benzene ring.

molecular_structure cluster_ring C1 C C2 C C1->C2 C1->C2 S S C1->S C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C3->C4 C5 C C4->C5 C6 C C5->C6 C5->C6 N2 N C5->N2 C6->C1 O1 O S->O1 O2 O S->O2 N1 NH₂ S->N1 O3 O N2->O3 + O4 O⁻ N2->O4

Caption: 2D structure of this compound.

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. Below are representative protocols derived from established methods for sulfonamide synthesis.[2][4]

The synthesis is typically a two-step process starting from 2-chloro-5-nitrobenzenesulfonic acid.

Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride [2]

  • Reactants: 2-chloro-5-nitrobenzenesulfonic acid (1.0 eq), thionyl chloride (excess, e.g., 5-10 eq), N,N-dimethylformamide (catalytic amount).

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chloro-5-nitrobenzenesulfonic acid and thionyl chloride. b. Add a catalytic amount of N,N-dimethylformamide. c. Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction completion by TLC or HPLC. d. After completion, cool the mixture to room temperature. e. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-chloro-5-nitrobenzenesulfonyl chloride is obtained and can be used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide [2]

  • Reactants: 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq), concentrated ammonium hydroxide (NH₄OH, excess), tetrahydrofuran (THF), toluene.

  • Procedure: a. Prepare a biphasic solution of concentrated NH₄OH and THF in a flask and cool it to -10 °C in an ice-salt bath. b. Dissolve the crude 2-chloro-5-nitrobenzenesulfonyl chloride from Step 1 in toluene. c. Add the toluene solution dropwise to the cold, stirred NH₄OH/THF mixture, maintaining the temperature below 0 °C. d. Stir the reaction mixture at this temperature for 1 hour. e. Quench the reaction by carefully adding 6 M hydrochloric acid until the pH of the aqueous layer is adjusted to 4. f. Transfer the mixture to a separatory funnel. Separate the organic layer. g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography to obtain pure 2-chloro-5-nitrobenzenesulfonamide.

synthesis_workflow start Start: 2-Chloro-5-nitro- benzenesulfonic Acid step1 Step 1: Chlorosulfonation (Reflux, 4h) start->step1 reagent1 Reagents: - Thionyl Chloride (SOCl₂) - DMF (catalyst) reagent1->step1 intermediate Intermediate: 2-Chloro-5-nitro- benzenesulfonyl chloride step1->intermediate step2 Step 2: Amination (-10 °C, 1h) intermediate->step2 reagent2 Reagents: - NH₄OH (aq) - Toluene/THF reagent2->step2 workup Workup & Purification (Acid quench, extraction, recrystallization) step2->workup end Final Product: 5-Chloro-2-nitro- benzenesulfonamide workup->end

Caption: General workflow for the synthesis of the title compound.

The synthesized compound is characterized using standard analytical techniques to confirm its structure and purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show distinct signals for the three aromatic protons. The sulfonamide (NH₂) protons typically appear as a broad singlet.

    • ¹³C NMR: Prepare a more concentrated sample (20-50 mg). The spectrum will show six unique signals corresponding to the carbon atoms of the benzene ring.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film. Record the spectrum over the range of 4000-400 cm⁻¹. Characteristic absorption bands for the sulfonamide, nitro, and chloro-aromatic groups are analyzed.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an ESI or APCI source to confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M-H]⁻.

Spectroscopic Data Analysis

While specific experimental spectra for this compound require direct measurement, the expected spectroscopic features can be predicted based on its functional groups.

The principal IR absorption frequencies are correlated with specific molecular vibrations.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Reference
Sulfonamide (NH₂) ** N-H Asymmetric Stretch3390 - 3320[5]
N-H Symmetric Stretch3280 - 3220[5]
Sulfonyl (SO₂) S=O Asymmetric Stretch1350 - 1315[4][5]
S=O Symmetric Stretch1185 - 1145[4][5]
S-N Stretch925 - 905[5]
Nitro (NO₂) **Asymmetric Stretch1570 - 1500
Symmetric Stretch1370 - 1300
Aromatic Ring C-H Stretch3100 - 3000[6]
C=C Stretch1600 - 1400[6]
Chloro (C-Cl) C-Cl Stretch800 - 600

The predicted NMR signals provide a fingerprint for the molecular structure.

  • ¹H NMR: Three signals are expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the three substituents. A broad singlet corresponding to the two NH₂ protons is also anticipated.

  • ¹³C NMR: Six distinct signals are expected for the aromatic carbons, with their chemical shifts (typically δ 110-150 ppm) determined by the attached functional groups.

logic_diagram cluster_structure Molecular Structure cluster_groups Functional Groups cluster_signals Expected Spectroscopic Signals mol This compound g1 Sulfonamide (-SO₂NH₂) g2 Nitro (-NO₂) g3 Aromatic Ring (C₆H₃) g4 Chloro (-Cl) s1 IR: N-H & S=O Stretches g1->s1 correlates to s2 IR: Asymmetric/Symmetric NO₂ Stretches g2->s2 correlates to s3 ¹H & ¹³C NMR: Aromatic Signals IR: C=C & C-H Stretches g3->s3 correlates to s4 IR: C-Cl Stretch ¹³C NMR: Shift of C-Cl carbon g4->s4 correlates to

Caption: Correlation of functional groups to spectroscopic signals.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-2-nitrobenzenesulfonamide, a key intermediate in organic synthesis. It includes detailed experimental protocols, a comparative summary of quantitative data, and process-flow diagrams to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound (CAS No: 96-72-0) predominantly proceeds through the amidation of its corresponding sulfonyl chloride.[1][2] The key starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, can be prepared from precursor compounds like 5-chloro-2-nitroaniline or 2-chloro-5-nitrobenzenesulfonic acid.[1][2] Two primary pathways are detailed below.

Pathway 1: Direct Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl Chloride

This is the most direct method, involving a one-step ammonolysis reaction. 5-Chloro-2-nitrobenzenesulfonyl chloride is reacted with an ammonia source, typically aqueous ammonia, in a polar solvent to yield the target sulfonamide.[1] The reaction is generally heated to drive it to completion.[1] The choice of solvent and reaction temperature are critical parameters influencing the reaction yield and purity of the product.[1]

Pathway_1_Ammonolysis cluster_reagent start 5-Chloro-2-nitrobenzenesulfonyl Chloride product This compound start->product Ammonolysis (30-70 °C) Polar Solvent (e.g., Water) reagent Ammonia Water (NH₃·H₂O)

Caption: Pathway 1: Synthesis via direct ammonolysis.

Pathway 2: Two-Step Synthesis from 2-Chloro-5-nitrobenzenesulfonic Acid

This pathway involves two distinct chemical transformations. First, 2-chloro-5-nitrobenzenesulfonic acid is converted into its more reactive sulfonyl chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) with a catalyst.[2] In the second step, the newly formed 2-chloro-5-nitrobenzenesulfonyl chloride is reacted with ammonium hydroxide to produce the final this compound.[2] This method provides a clear, two-stage process that can be advantageous for process control and purification.

Pathway_2_Two_Step start 2-Chloro-5-nitrobenzenesulfonic Acid intermediate 2-Chloro-5-nitrobenzenesulfonyl Chloride start->intermediate Chlorination (Reflux) product This compound intermediate->product Ammonolysis (-10 °C) reagent1 SOCl₂ DMF (cat.) reagent2 NH₄OH Toluene/THF

Caption: Pathway 2: Two-step synthesis from sulfonic acid.

Synthesis of Key Precursor

The availability of the starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, is crucial. A common laboratory and industrial synthesis route starts from the readily available 5-chloro-2-nitroaniline.[1] This process involves a diazotization reaction followed by a sulfochlorination.

Precursor_Synthesis start 5-Chloro-2-nitroaniline intermediate Diazonium Salt Intermediate start->intermediate Diazotization product 5-Chloro-2-nitrobenzenesulfonyl Chloride intermediate->product Sulfochlorination (Low Temp) reagent1 HCl, NaNO₂ reagent2 Sulfur Dioxide (SO₂)

Caption: Synthesis of the key sulfonyl chloride precursor.

Quantitative Data Summary

The following table summarizes key quantitative data from the described synthesis pathways, allowing for easy comparison of yields and reaction conditions.

ParameterPathway 1 (Example A)[1]Pathway 1 (Example B)[1]Pathway 2[2]
Starting Material 5-Chloro-2-nitrobenzenesulfonyl chloride5-Chloro-2-nitrobenzenesulfonyl chloride2-Chloro-5-nitrobenzenesulfonic acid
Key Reagents Ammonia water, WaterAmmonia water, WaterThionyl chloride, NH₄OH
Solvent(s) WaterWater, EthanolToluene, THF
Reaction Temp. 50 °C50 °CReflux (Step 1), -10 °C (Step 2)
Reaction Time 1.5 hours1.5 hours4 hours (Step 1), 1 hour (Step 2)
Molar Ratio (SM:NH₃) 1 : 21 : 6N/A
Product Form White crystalsWhite crystalsPowder
Overall Yield 35.2%87.5%80.0%

Detailed Experimental Protocols

Protocol for Pathway 1: Direct Ammonolysis

This protocol is adapted from patent CN103570595A.[1]

Workflow Diagram

Protocol_1_Workflow A Charge reactor with 1.2 kg 5-chloro-2-nitrobenzene sulfonyl chloride and 3.4 kg water. B Slowly add 4.62 kg of 22% aqueous ammonia. A->B C Heat mixture to 50 °C and react for 1.5 hours. B->C D Cool the reaction mixture and filter to collect the solid. C->D E Recrystallize the filter cake from an ethanol/water mixture. D->E F Cool to ~0 °C, filter the purified solid, and dry. E->F G Obtain 0.97 kg of this compound (Yield: 87.5%). F->G

Caption: Experimental workflow for the Direct Ammonolysis pathway.

Methodology:

  • To a reaction flask, add 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride and 3.4 kg of water.[1]

  • With stirring, slowly add 4.62 kg of 22% aqueous ammonia. The molar ratio of sulfonyl chloride to water to ammonia is approximately 1:30:6.[1]

  • Heat the reaction mixture to 50 °C and maintain this temperature for 1.5 hours.[1]

  • After the reaction is complete, cool the mixture and filter to isolate the crude product.[1]

  • Transfer the filter cake to a separate reactor and add 2 kg of ethanol. Heat to dissolve the solid.[1]

  • Add 2 kg of water to the ethanol solution and stir while cooling to approximately 0 °C to induce crystallization.[1]

  • Filter the resulting white crystals and dry to obtain 0.97 kg of this compound, corresponding to a yield of 87.5%.[1]

Protocol for Pathway 2: Two-Step Synthesis

This protocol is based on the synthesis described in the European Journal of Medicinal Chemistry and other sources.[2]

Workflow Diagram

Protocol_2_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ammonolysis A Dissolve 104 g of 2-chloro-5-nitrobenzenesulfonic acid in 240 mL thionyl chloride. B Add 2 mL of N,N-dimethylformamide (DMF) catalyst. A->B C Heat the mixture to reflux for 4 hours. B->C D Quench by pouring into water and filter to isolate the sulfonyl chloride intermediate. C->D E Dissolve the intermediate in toluene. D->E Proceed to Step 2 F Add slowly to a pre-cooled (-10 °C) solution of 520 mL NH₄OH and 520 mL THF. E->F G Stir at -10 °C for 1 hour. F->G H Quench with 6 M HCl to pH 4 and separate layers. G->H I Concentrate organic layer, add pentane, filter, and dry. H->I Result Obtain 82.6 g of 2-chloro-5-nitrobenzenesulfonamide (Overall Yield: 80%). I->Result

Caption: Experimental workflow for the Two-Step Synthesis pathway.

Methodology:

  • Step 1: Synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride

    • Dissolve 104 g (437.6 mmol) of 2-chloro-5-nitrobenzenesulfonic acid in 240 mL of thionyl chloride.[2]

    • Add 2 mL of N,N-dimethylformamide (DMF) to act as a catalyst.[2]

    • Heat the reaction mixture to reflux and maintain for 4 hours.[2]

    • Upon completion, carefully pour the mixture into water to quench the reaction.[2]

    • Isolate the resulting 2-chloro-5-nitrobenzenesulfonyl chloride product by filtration.[2]

  • Step 2: Synthesis of 2-chloro-5-nitrobenzenesulfonamide

    • Prepare a solution of 520 mL of NH₄OH and 520 mL of tetrahydrofuran (THF) and cool it to -10 °C.[2]

    • Dissolve the sulfonyl chloride from Step 1 in toluene and add it slowly to the pre-cooled ammonium hydroxide solution.[2]

    • Stir the reaction mixture at -10 °C for 1 hour.[2]

    • Quench the reaction by adding 6 M hydrochloric acid solution until the pH is adjusted to 4.[2]

    • Separate the aqueous and organic layers. Concentrate the organic layer to dryness to yield a powder.[2]

    • Add pentane to the powder, filter the target compound, and dry to obtain 82.6 g of 2-chloro-5-nitrobenzenesulfonamide (80% overall yield).[2]

References

physical and chemical properties of 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-2-nitrobenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. This document details available data, experimental protocols, and relevant biological context.

Core Properties and Data

This compound is a sulfonamide compound with the chemical formula C₆H₅ClN₂O₄S.[1][2] It is recognized for its role as a synthetic intermediate in various chemical processes.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₅ClN₂O₄S[1][2]
Molecular Weight 236.63 g/mol [1][2]
Melting Point 180-183 °C
Appearance White Solid
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol
CAS Number 96-72-0[1]
IUPAC Name 2-chloro-5-nitrobenzenesulfonamide[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride. The following protocol is a representative example of its preparation.

Synthesis of this compound from 5-Chloro-2-nitrobenzenesulfonyl chloride[3]

Materials:

  • 5-Chloro-2-nitrobenzenesulfonyl chloride

  • Ammonia solution (22%)

  • Water

  • Methanol or Ethanol

Procedure:

  • In a reaction flask, add 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride and 1.71 kg of water.

  • Slowly add 3.09 kg of 22% ammonia solution. The molar ratio of 5-chloro-2-nitrobenzenesulfonyl chloride to water to ammonia is approximately 1:20:3.

  • Warm the mixture to 30 °C and allow it to react for 40 minutes.

  • Cool the reaction mixture and filter to collect the solid product.

  • The filter cake is then added to a reactor with 1.09 kg of methanol and heated until dissolved.

  • Add 1 kg of water to the solution and stir while cooling to approximately 0 °C to induce crystallization.

  • Filter the mixture to isolate the white crystals of this compound.

  • Dry the product. This process can yield approximately 0.805 kg (72.6% yield) of the final product.

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 5-Chloro-2-nitrobenzenesulfonyl chloride Ammonia Solution Start->Reactants 1. Mix Reaction Ammonolysis (30-70 °C) Reactants->Reaction 2. Heat Cooling_Filtration Cooling and Filtration Reaction->Cooling_Filtration 3. Isolate Crude_Product Crude this compound Cooling_Filtration->Crude_Product Recrystallization Recrystallization (Methanol/Water) Crude_Product->Recrystallization 4. Dissolve & Crystallize Final_Filtration Filtration and Drying Recrystallization->Final_Filtration 5. Isolate Final_Product Pure 5-Chloro-2- nitrobenzenesulfonamide Final_Filtration->Final_Product

Caption: A general workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While specific biological activity and signaling pathway information for this compound is not extensively documented in publicly available literature, its structural classification as a sulfonamide suggests a potential mechanism of action as an antimicrobial agent. Sulfonamides are a well-established class of antibiotics that function by inhibiting the synthesis of folic acid in bacteria.[3][4][5][6][7]

General Antimicrobial Mechanism of Sulfonamides

Bacteria synthesize folic acid, an essential nutrient for DNA and protein synthesis, through a pathway that utilizes para-aminobenzoic acid (PABA).[5] Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][5] By binding to DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.[3][7]

G General Signaling Pathway for Sulfonamide Antibacterial Activity PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Sulfonamide This compound (as a Sulfonamide) Sulfonamide->DHPS Inhibits

Caption: Hypothetical inhibitory action of this compound on the bacterial folic acid synthesis pathway.

Analytical Characterization Workflow

The characterization of newly synthesized this compound is crucial to confirm its identity and purity. A typical analytical workflow would involve spectroscopic and chromatographic techniques.

G Analytical Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Sample Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Structural Information IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight HPLC HPLC Sample->HPLC Purity Assessment TLC TLC Sample->TLC Reaction Monitoring Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis TLC->Data_Analysis

Caption: A standard analytical workflow for the characterization of synthesized this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties and established synthesis routes. While specific data on its biological activity is limited, its classification as a sulfonamide suggests potential antimicrobial properties through the inhibition of bacterial folic acid synthesis. Further research is warranted to fully elucidate its biological profile and potential applications in drug development. This guide serves as a foundational resource for researchers and scientists working with this compound, providing essential data and procedural outlines.

References

A Comprehensive Technical Review of 5-Chloro-2-nitrobenzenesulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 5-Chloro-2-nitrobenzenesulfonamide is a key chemical intermediate primarily utilized in the synthesis of various pharmacologically active molecules. This whitepaper provides an in-depth review of its physicochemical properties, established synthesis protocols, and its role as a precursor in the development of therapeutic agents. While direct biological activity of the title compound is not widely reported, its derivatives have shown significant promise, particularly as antimicrobial and antitubercular agents. This review consolidates quantitative data, outlines detailed experimental procedures, and illustrates key chemical transformations, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Physicochemical Properties

This compound is a white solid compound utilized in organic synthesis.[1] Its fundamental properties are crucial for its application in further chemical reactions and are summarized below.

PropertyValueReference(s)
CAS Number 96-72-0[2][3][4]
Molecular Formula C₆H₅ClN₂O₄S[3][4]
Molecular Weight 236.63 g/mol [3][4]
Appearance White Solid[1]
Melting Point 180-183 °C[1]
Solubility Dichloromethane, Ethyl Acetate, Methanol[1]
InChIKey ZAJALNCZCSSGJC-UHFFFAOYSA-N[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved from its corresponding sulfonic acid or sulfonyl chloride precursor. The most common laboratory and industrial methods involve the conversion of 2-chloro-5-nitrobenzenesulfonic acid to its sulfonyl chloride, followed by amidation.

Primary Synthesis Workflow

A widely documented synthesis route begins with 2-chloro-5-nitrobenzenesulfonic acid. This acid is first converted into the more reactive 2-chloro-5-nitrobenzenesulfonyl chloride, which is then subjected to ammonolysis to yield the final sulfonamide product. This two-step process is efficient and provides a good yield.[1]

G cluster_0 Synthesis of this compound A 2-Chloro-5-nitrobenzenesulfonic Acid B 2-Chloro-5-nitrobenzenesulfonyl Chloride A->B  Thionyl Chloride (SOCl₂)  DMF (catalyst)  Reflux, 4h C This compound B->C  Ammonium Hydroxide (NH₄OH)  Toluene / THF  -10°C, 1h

Caption: General synthesis workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Synthesis from 2-Chloro-5-nitrobenzenesulfonic Acid [1] This method details a two-step synthesis achieving an overall 80% yield.[1]

  • Chlorination: 2-chloro-5-nitrobenzenesulfonic acid (104 g, 437.6 mmol) is dissolved in thionyl chloride (240 mL). N,N-dimethylformamide (DMF, 2 mL) is added as a catalyst. The mixture is heated to reflux for 4 hours. After completion, the reaction mixture is carefully poured into water to quench the reaction, and the resulting intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride, is isolated by filtration.[1]

  • Amidation: The isolated 2-chloro-5-nitrobenzenesulfonyl chloride is dissolved in toluene. This solution is then slowly added to a pre-mixed solution of ammonium hydroxide (NH₄OH, 520 mL) and tetrahydrofuran (THF, 520 mL) maintained at -10 °C. The reaction is stirred at this temperature for 1 hour.[1]

  • Workup: The reaction is quenched by adding 6 M hydrochloric acid until the pH reaches 4. The organic and aqueous layers are separated. The organic layer is concentrated to dryness. Pentane is added to the resulting powder, and the final product, 2-chloro-5-nitrobenzenesulfonamide, is isolated by filtration and dried (82.6 g, 80% yield).[1]

Protocol 2: Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl Chloride [5] This protocol focuses on the direct conversion of the sulfonyl chloride to the sulfonamide.

  • Reaction Setup: 5-chloro-2-nitrobenzenesulfonyl chloride is subjected to an ammonolysis reaction in a polar solvent such as water or dichloromethane.[5]

  • Ammonolysis: Ammonia water is used as the source of ammonia. The reaction is conducted under heating, with a temperature range of 30 °C to 70 °C, to yield this compound.[5]

Chemical Reactivity and Downstream Applications

The primary chemical utility of this compound lies in its function as a versatile intermediate. The nitro group can be readily reduced to an amine, providing a key functional group for further elaboration in drug synthesis.

A significant application is the synthesis of 5-chloro-2-aminobenzene sulfonamide.[5] This derivative serves as a crucial intermediate for benzothiadiazine analogs, which have been investigated as novel aldose reductase inhibitors for potential use in treating diabetes-related complications.[5]

G cluster_1 Role as a Synthetic Intermediate Start This compound Intermediate 5-Chloro-2-aminobenzene sulfonamide Start->Intermediate  Reduction  (e.g., Fe/H₂O/MeOH)  40-80°C End Benzothiadiazine Derivatives (e.g., Aldose Reductase Inhibitors) Intermediate->End Further Cyclization/ Condensation

Caption: Key transformation of this compound in drug synthesis.
Detailed Experimental Protocol: Reduction

Protocol 3: Reduction to 5-Chloro-2-aminobenzene sulfonamide [5]

  • Reaction Setup: In a reaction flask, add methanol (2.19 kg), water (1.9 kg), and this compound (0.96 kg).[5]

  • Reduction: Heat the mixture to 40 °C and add reduced iron powder (1 kg) in batches, along with ammonium chloride (47.8 g).[5]

  • Reaction Conditions: The mixture is heated to 70 °C and stirred for 50 minutes.[5]

  • Workup: The reaction mixture is filtered while hot, and the filter cake is washed with methanol. The filtrate is concentrated and cooled to precipitate the solid product. The solid is filtered and dried to yield 5-chloro-2-aminobenzene sulfonamide as an off-white powder (0.55 kg, 65.6% yield).[5]

Biological Significance of Derivatives

While this compound itself is not reported to have significant direct biological activity, its structural motif is present in a wide range of biologically active compounds developed through further synthesis.

Antimicrobial and Antitubercular Agents

Derivatives incorporating the 5-chloro sulfonamide scaffold have demonstrated notable antimicrobial properties. A study involving novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds revealed potent activity against various bacterial and mycobacterial strains.[6][7]

Compound/DerivativeTarget Organism(s)Activity (MIC)Reference(s)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive S. aureus (MSSA) & Methicillin-resistant S. aureus (MRSA)15.62–31.25 µmol/L[6][7]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1–4 µmol/L[6][7]

These findings underscore the value of the 5-chloro-benzenesulfonamide core in designing novel anti-infective agents. The efficacy against mycobacterial strains is particularly significant given the global health challenge posed by tuberculosis.[6][7]

Safety and Handling

According to aggregated GHS information, this compound is classified as a skin sensitizer. It may cause an allergic skin reaction (Hazard Statement H317).[4] Standard precautionary measures, such as wearing protective gloves, clothing, and eye protection, should be followed when handling this compound.[4]

References

The Synthesis and Properties of 5-Chloro-2-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzenesulfonamide, a key chemical intermediate. The document details its synthesis, including various experimental protocols, and summarizes its known physicochemical properties. While the broader class of sulfonamides is known for its antimicrobial properties, specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a substituted aromatic sulfonamide that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive sulfonyl chloride precursor and nitro and chloro substituents on the benzene ring, allows for a variety of chemical transformations, making it an important intermediate in the preparation of more complex molecules. This guide focuses on the core technical aspects of this compound, including its synthesis and physical and chemical characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₄SPubChem[1]
Molecular Weight 236.63 g/mol PubChem[1]
CAS Number 96-72-0PubChem[1]
Appearance White SolidChemicalBook
Melting Point 180-183 °CChemicalBook
Solubility Dichloromethane, Ethyl Acetate, MethanolChemicalBook
InChI InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)PubChem[1]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)N)ClPubChem[1]

Synthesis of this compound

The primary route for the synthesis of this compound involves the ammonolysis of its precursor, 5-chloro-2-nitrobenzenesulfonyl chloride.[2] Various methods for the preparation of this sulfonyl chloride have also been reported.

Preparation of 5-chloro-2-nitrobenzenesulfonyl chloride

The synthesis of the key intermediate, 5-chloro-2-nitrobenzenesulfonyl chloride, can be achieved through different chlorinating agents.

One common method involves the reaction of 2-chloro-5-nitrobenzenesulfonic acid with thionyl chloride.

Experimental Protocol:

A solution of 2-chloro-5-nitrobenzenesulfonic acid (104 g, 437.6 mmol) in thionyl chloride (240 mL) is treated with N,N-dimethylformamide (2 mL) as a catalyst. The reaction mixture is heated to reflux for 4 hours. After completion, the mixture is carefully poured into water to quench the reaction. The resulting 2-chloro-5-nitrobenzenesulfonyl chloride is isolated by filtration.

Ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride

The final step to obtain this compound is the reaction of the sulfonyl chloride with an ammonia source.

This method, with a reported yield of 80%, utilizes a two-phase system for the reaction.[3]

Experimental Protocol:

The previously synthesized 2-chloro-5-nitrobenzenesulfonyl chloride is dissolved in toluene. This solution is then slowly added to a pre-mixed and cooled (-10 °C) solution of ammonium hydroxide (520 mL) and tetrahydrofuran (520 mL). The reaction mixture is stirred at this temperature for 1 hour. The reaction is subsequently quenched with a 6 M hydrochloric acid solution to adjust the pH to 4. The organic and aqueous layers are separated, and the organic layer is concentrated to dryness. The resulting powder is treated with pentane, and the final product, 2-chloro-5-nitrobenzenesulfonamide, is isolated by filtration and dried. This protocol yields 82.6 g of the product (80% yield).[3]

A Chinese patent describes several examples of ammonolysis in an aqueous medium with varying reaction conditions and yields.[2]

Table 2: Synthesis of this compound via Ammonolysis in Water[2]

Starting Material (5-chloro-2-nitrobenzenesulfonyl chloride)Water22% Ammonia WaterMolar Ratio (Starting Material:Water:Ammonia Water)Temperature (°C)Reaction TimeYield (%)
1.2 kg1.5 kg1.54 kg1:18:2501.5 hours35.2
1.2 kg2.05 kg3.08 kg1:24:46040 minutes85.3
1.2 kg2.22 kg3.08 kg1:26:4701 hour82.0

Experimental Protocol (Example with 85.3% Yield):

In a reaction flask, 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride and 2.05 kg of water are added. To this mixture, 3.08 kg of 22% ammonia water is slowly added. The reaction is heated to 60 °C and maintained for 40 minutes. Afterward, the mixture is cooled and filtered. The filter cake is then dissolved in 1.09 kg of ethanol by heating, followed by the addition of 1 kg of water. The solution is stirred and cooled to approximately 0 °C, filtered, and the resulting solid is dried to obtain 0.946 kg of this compound as white crystals (85.3% yield).[2]

Visualized Synthesis Workflows

The following diagrams illustrate the key synthesis pathways described above.

Synthesis_from_Sulfonic_Acid SulfonicAcid 2-Chloro-5-nitrobenzenesulfonic acid SulfonylChloride 5-Chloro-2-nitrobenzenesulfonyl chloride SulfonicAcid->SulfonylChloride Chlorination ThionylChloride Thionyl Chloride (SOCl₂) DMF (cat.) Product This compound SulfonylChloride->Product Ammonolysis Ammonia Ammonium Hydroxide (NH₄OH) Toluene/THF

Caption: Synthesis of this compound from its sulfonic acid precursor.

Ammonolysis_Workflow Start 5-Chloro-2-nitrobenzenesulfonyl chloride Reaction Reaction at elevated temperature (e.g., 60 °C) Start->Reaction Reagents Ammonia Water (aq) Reagents->Reaction Cooling Cooling and Filtration Reaction->Cooling Purification Recrystallization from Ethanol/Water Cooling->Purification FinalProduct This compound (White Crystals) Purification->FinalProduct

Caption: Workflow for the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride.

Biological Activity

While the sulfonamide functional group is a well-known pharmacophore present in many antimicrobial drugs, there is limited specific information available in the public domain regarding the biological activity of this compound itself. Studies on related compounds, such as sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, have shown activity against various bacteria and mycobacteria.[4] However, these are structurally distinct molecules, and their activities cannot be directly extrapolated to this compound. No information was found regarding any specific signaling pathways modulated by this compound. Further research is required to elucidate any potential biological effects of this compound.

Conclusion

This compound is a readily accessible chemical intermediate with well-documented synthesis protocols. The primary synthetic route via ammonolysis of the corresponding sulfonyl chloride can be performed under various conditions to achieve high yields. While its physicochemical properties are known, its biological activity remains largely unexplored. This guide provides a solid foundation of the current knowledge on this compound, which can be leveraged for future research and development in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 5-Chloro-2-nitrobenzenesulfonamide and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzenesulfonamide, a versatile scaffold in medicinal chemistry. It details its synthesis, chemical properties, and the biological activities of its derivatives, with a focus on their potential as antimicrobial, anticancer, and carbonic anhydrase inhibiting agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Core Concepts and Synthesis

This compound serves as a key intermediate in the synthesis of a diverse range of biologically active molecules. The presence of the chloro and nitro groups on the benzene ring, along with the reactive sulfonamide moiety, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological target specificity.

The synthesis of the parent compound, this compound, typically originates from 5-chloro-2-nitroaniline. This starting material can be converted to the corresponding diazonium salt, which then reacts with sulfur dioxide to yield 5-chloro-2-nitrobenzenesulfonyl chloride. Subsequent ammonolysis of the sulfonyl chloride furnishes the desired this compound[1].

Synthesis_Workflow Start 5-Chloro-2-nitroaniline Step1 Diazotization (NaNO₂, HCl) Start->Step1 Step2 Sulfonylation (SO₂, CuCl₂) Step1->Step2 Intermediate 5-Chloro-2-nitrobenzenesulfonyl chloride Step2->Intermediate Step3 Ammonolysis (Ammonia solution) Intermediate->Step3 End This compound Step3->End Step4 Reaction with Primary/Secondary Amines (R¹R²NH) End->Step4 Derivatives N-Substituted Derivatives Step4->Derivatives

General synthesis workflow for this compound and its derivatives.

Derivatives are most commonly prepared by reacting 5-chloro-2-nitrobenzenesulfonyl chloride with a variety of primary or secondary amines in the presence of a base such as pyridine or triethylamine. This reaction leads to the formation of N-substituted 5-chloro-2-nitrobenzenesulfonamides, which can then be evaluated for their biological activities.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas. The core structure can be tailored to target specific enzymes or cellular pathways.

Antimicrobial Activity

The sulfonamide group is a well-established pharmacophore in antimicrobial agents. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, a precursor to essential nucleic acids and amino acids, thereby arresting bacterial growth.

Folate_Biosynthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Inhibited by Sulfonamide Sulfonamide Derivative (e.g., this compound derivative) Sulfonamide->DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->NucleicAcids

Mechanism of action of sulfonamides in the folate biosynthesis pathway.

Derivatives of sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated notable antimicrobial activity. For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide has shown significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L[2][3]. Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, exhibited potent activity against Mycobacterium kansasii at concentrations of 1-4 µmol/L[2][3].

CompoundTarget OrganismMIC (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62 - 31.25
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1 - 4
Anticancer Activity

The benzenesulfonamide scaffold is also a prominent feature in many anticancer agents. The mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases and kinases.

One study on 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, which share structural similarities with the core topic, demonstrated significant anticancer activity. One particular derivative showed potent activity against various cancer cell lines, including colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14), with GI50 values in the range of 0.33-1.08 µM. It also exhibited high selectivity towards non-small cell lung cancer cells (HOP-62) with a GI50 of 0.05 µM[4].

Compound Derivative of 4-chloro-2-mercaptobenzenesulfonamideCancer Cell LineGI50 (µM)
Compound 18Colon Cancer (HCT-116)0.33 - 1.08
Renal Cancer (786-0)0.33 - 1.08
Melanoma (M14)0.33 - 1.08
Non-small cell lung (HOP-62)0.05
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes. Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are implicated in tumor progression and metastasis. Therefore, selective inhibition of these tumor-associated isoforms is a promising strategy for cancer therapy.

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity. The substitution pattern on the aromatic ring significantly influences the inhibitory potency and isoform selectivity.

A study on 2-substituted-5-nitro-benzenesulfonamides, including the lead molecule 2-chloro-5-nitro-benzenesulfonamide, revealed their potential as selective inhibitors of tumor-associated CA isoforms. These compounds were found to be potent inhibitors of CA IX and CA XII, with inhibition constants (Ki) in the low nanomolar range, while showing weaker inhibition of the cytosolic isoforms CA I and CA II. This selectivity is crucial for minimizing off-target side effects[5].

Role of Carbonic Anhydrase IX/XII in tumor pH regulation and its inhibition by sulfonamides.
CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
2-Substituted-5-nitro-benzenesulfonamide derivativesIneffective8.8 - 49755.4 - 6535.4 - 653

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 5-Chloro-2-nitrobenzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted derivatives from 5-chloro-2-nitrobenzenesulfonyl chloride and a primary or secondary amine.

Materials:

  • 5-Chloro-2-nitrobenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., triethylamine or pyridine, 1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 5-chloro-2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) or by flash column chromatography on silica gel to yield the pure N-substituted this compound[6].

Characterization of Derivatives

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms. Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the substitution pattern.

    • ¹³C NMR: Shows signals for all unique carbon atoms in the molecule. The carbon atoms attached to the chloro and nitro groups, as well as the sulfonamide group, will have characteristic chemical shifts. Aromatic carbons typically resonate between 110-160 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. Characteristic stretching frequencies for the S=O bonds of the sulfonamide group are typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The N-H stretch (for secondary sulfonamides) appears as a band around 3300 cm⁻¹.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in the compound, which should be within ±0.4% of the calculated values.

Conclusion

This compound is a valuable and versatile scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a broad range of biological activities, including potent antimicrobial, anticancer, and carbonic anhydrase inhibitory effects. The synthetic accessibility and the potential for diverse chemical modifications make this core structure an attractive starting point for lead optimization in drug discovery programs. Further research into the synthesis and biological evaluation of novel derivatives is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

A Theoretical and Spectroscopic Deep Dive into 5-Chloro-2-nitrobenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive theoretical framework for the study of 5-Chloro-2-nitrobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the standard computational and spectroscopic methodologies employed to elucidate the structural, electronic, and vibrational properties of sulfonamide derivatives, providing a roadmap for researchers in the field. While a dedicated, comprehensive theoretical and experimental study on this compound is not extensively available in publicly accessible literature, this guide synthesizes the established protocols and expected outcomes from studies on analogous compounds.

Molecular Structure and Optimization

The foundational step in the theoretical analysis of this compound involves the optimization of its molecular geometry. This is typically achieved through quantum chemical calculations, most commonly employing Density Functional Theory (DFT). The B3LYP functional combined with a high-level basis set, such as 6-311++G(d,p), is a widely accepted method for achieving accurate geometric parameters.

The optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties.

Table 1: Theoretical Geometric Parameters of this compound (Illustrative)

Parameter Bond Bond Length (Å) (Calculated) Parameter Atoms Bond Angle (°) (Calculated)
Bond Lengths C-Cl Value Bond Angles Cl-C-C Value
C-S Value C-S-N Value
S-O Value O-S-O Value
S-N Value C-N-O Value
N-O Value Dihedral Angles Cl-C-C-C Value
C-N (nitro) Value C-S-N-H Value

(Note: The values in this table are illustrative and would be determined from DFT calculations.)

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. Theoretical calculations are indispensable for the accurate assignment of the observed spectral bands.

Experimental Protocol (General)

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be recorded in the solid phase using the KBr pellet technique, typically in the range of 4000–400 cm⁻¹.

FT-Raman Spectroscopy: The FT-Raman spectrum would be obtained using a Nd:YAG laser as the excitation source, with the sample in a capillary tube. The spectrum is typically recorded in the same range as the FT-IR.

Computational Protocol

The vibrational frequencies are calculated using the same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method. Potential Energy Distribution (PED) analysis is then performed to provide a quantitative assignment of the vibrational modes.

Table 2: Vibrational Wavenumbers and Assignments for this compound (Illustrative)

Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (Scaled) (cm⁻¹) Assignment (PED %)
Value Value Value ν(N-H)
Value Value Value νas(SO₂)
Value Value Value νs(SO₂)
Value Value Value νas(NO₂)
Value Value Value νs(NO₂)
Value Value Value ν(C-Cl)
Value Value Value Aromatic ring modes

(Note: This table illustrates the expected data from a combined experimental and computational vibrational analysis.)

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) provides insight into the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller energy gap generally indicates higher reactivity. These orbitals are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor EnergyGap ΔE = E_LUMO - E_HOMO Reactivity Indicator HOMO->EnergyGap E_HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor EnergyGap->LUMO E_LUMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of the molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. Key information obtained from NBO analysis includes the stabilization energies associated with electron delocalization from donor to acceptor orbitals, which contribute to the overall stability of the molecule.

Molecular Docking Studies

To explore the potential biological activity of this compound, molecular docking simulations are performed. This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or receptor.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand This compound (3D Structure) EnergyMin Energy Minimization Ligand->EnergyMin Docking Molecular Docking Simulation EnergyMin->Docking Protein Target Protein (e.g., from PDB) PrepProtein Remove Water, Add Hydrogens Protein->PrepProtein PrepProtein->Docking Analysis Analysis of Docking Poses (Binding Energy, Interactions) Docking->Analysis

Caption: A simplified workflow for molecular docking studies.

The results of docking studies, including binding energies and the identification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), provide valuable insights into the potential mechanism of action and can guide the design of more potent analogs.

Conclusion

Spectroscopic Profile of 5-Chloro-2-nitrobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Chloro-2-nitrobenzenesulfonamide. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important chemical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and established spectroscopic principles. While experimental spectra for this compound are noted in spectral databases, the following data represents a reasoned prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (-NO₂) and sulfonyl (-SO₂NH₂) groups, as well as the chloro (-Cl) substituent.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~8.3 - 8.5d~2.5H-6
~7.8 - 8.0dd~8.5, 2.5H-4
~7.6 - 7.8d~8.5H-3
~7.5 (broad s)s--SO₂NH₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Chemical Shift (δ) (ppm)Assignment
~148 - 150C-2 (bearing -NO₂)
~140 - 142C-1 (bearing -SO₂NH₂)
~135 - 137C-5 (bearing -Cl)
~130 - 132C-4
~125 - 127C-6
~120 - 122C-3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (sulfonamide)
1550 - 1500StrongAsymmetric NO₂ stretch
1350 - 1300StrongSymmetric NO₂ stretch
1350 - 1310StrongAsymmetric SO₂ stretch
1180 - 1140StrongSymmetric SO₂ stretch
~850MediumC-Cl stretch
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to WeakAromatic C=C skeletal vibrations
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): m/z ≈ 236 (for ³⁵Cl) and 238 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Major Fragmentation Pathways (Predicted):

    • Loss of SO₂NH₂ (m/z ≈ 157/159)

    • Loss of NO₂ (m/z ≈ 190/192)

    • Loss of SO₂ (m/z ≈ 172/174)

m/z (Predicted)Relative IntensityPossible Fragment
236/238High[M]⁺
172/174Medium[M - SO₂]⁺
157/159Medium[M - SO₂NH₂]⁺
111/113High[C₆H₄Cl]⁺

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve ~10-20 mg of sample B in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D Prepared Sample E Lock and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform the FID F->G Raw Data (FID) H Phase and baseline correct the spectrum G->H I Reference the spectrum (e.g., to TMS) H->I J Integrate peaks and determine multiplicities I->J K Spectral Analysis J->K Processed Spectra

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

IR Spectroscopy Protocol

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample B onto the ATR crystal A->B D Record the sample spectrum B->D Prepared Sample C Record a background spectrum (empty ATR) C->D E Automatic background subtraction D->E Raw Spectrum F Identify and label significant peaks E->F G Functional Group Analysis F->G Final IR Spectrum

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound is placed directly onto the ATR crystal.

  • Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Analysis: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Data Interpretation: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve a small amount of sample B in a suitable volatile solvent (e.g., methanol or acetonitrile) A->B C Introduce sample into the mass spectrometer (e.g., via direct infusion or LC/GC) B->C Prepared Sample D Ionize the sample (e.g., ESI or EI) C->D E Analyze ions by mass-to-charge ratio D->E F Generate the mass spectrum E->F Raw Data G Identify the molecular ion peak F->G H Analyze the fragmentation pattern G->H I Molecular Weight and Fragmentation Analysis H->I Structural Information

Caption: Workflow for Mass Spectrometric Analysis.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for LC-MS or an electron ionization (EI) source for GC-MS.

  • Mass Analysis: The generated ions are separated and detected based on their mass-to-charge (m/z) ratio.

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to elucidate the structure based on the observed fragmentation pattern.

This guide provides a foundational understanding of the key spectroscopic features of this compound, which is invaluable for its application in research and development.

Methodological & Application

experimental protocol for using 5-Chloro-2-nitrobenzenesulfonamide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5-nitrobenzenesulfonamide and its corresponding sulfonyl chloride are versatile reagents in modern organic synthesis. The sulfonamide moiety, often referred to as a "nosyl" (Ns) group when attached to a nitrogen atom, serves primarily as a robust protecting group for primary and secondary amines. The nosyl group is prized for its stability to a wide range of reaction conditions and, crucially, its susceptibility to mild cleavage conditions, which is a significant advantage over the more traditional tosyl group.[1] Furthermore, the substituted benzene ring offers a handle for further functionalization, and the nitro group can be readily reduced to an amine, opening pathways to various heterocyclic scaffolds.

This document provides detailed protocols for the application of 2-chloro-5-nitrobenzenesulfonamide and its precursor in key synthetic transformations: the protection of amines, the subsequent deprotection to liberate the free amine, and the reduction of the nitro group to access important synthetic intermediates.

Application 1: Protection of Amines as N-(2-Chloro-5-nitrophenyl)sulfonamides

The protection of primary and secondary amines is a fundamental step in multi-step synthesis to prevent unwanted side reactions. The reaction of an amine with 2-chloro-5-nitrobenzenesulfonyl chloride in the presence of a base affords the corresponding N-protected sulfonamide (a nosyl-amine). This reaction is typically high-yielding and efficient.[2]

Experimental Protocol: Amine Protection

This protocol describes a general procedure for the protection of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • 2-Chloro-5-nitrobenzenesulfonyl chloride (1.05 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine or triethylamine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add 2-chloro-5-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-protected sulfonamide.

  • Purify the product by recrystallization or silica gel column chromatography as needed.

Workflow for Amine Protection

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine Primary/Secondary Amine in Dichloromethane Mix Combine & Stir (0°C to RT, 2-12h) Amine->Mix Base Pyridine or Triethylamine Base->Mix Reagent 2-Chloro-5-nitrobenzenesulfonyl Chloride Reagent->Mix portion-wise at 0°C Quench Dilute with DCM Mix->Quench Wash Aqueous Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product Protected Amine (Sulfonamide) Purify->Product

Caption: Workflow for the protection of an amine as a nosyl-sulfonamide.

Application 2: Deprotection of N-(2-Chloro-5-nitrophenyl)sulfonamides

A key advantage of the nosyl protecting group is its facile removal under mild, nucleophilic conditions, typically using a thiol and a base.[1] This orthogonality allows for selective deprotection in the presence of other sensitive functional groups that might not withstand the acidic or hydrogenolytic conditions required for other protecting groups like Boc or Cbz. The reaction proceeds via a Meisenheimer complex.[1]

Experimental Protocol: Amine Deprotection

This protocol is adapted from the Fukuyama amine synthesis for the deprotection of a nosyl-protected amine.[1]

Materials:

  • N-protected sulfonamide (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-protected sulfonamide (1.0 eq) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq) followed by powdered potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 1-3 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the process if necessary.[1] Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or distillation to yield the free amine.

Workflow for Amine Deprotection

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ProtectedAmine Protected Amine (Sulfonamide in CH₃CN) Stir Stir at RT (1-3h) ProtectedAmine->Stir Thiol Thiophenol Thiol->Stir Base Potassium Carbonate Base->Stir Dilute Dilute with Water Stir->Dilute Extract Extract with DCM/EtOAc Dilute->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purify (Chromatography/Distillation) Dry->Purify Product Free Amine Purify->Product

Caption: Workflow for the deprotection of a nosyl-sulfonamide to yield the free amine.

Application 3: Reduction to 2-Amino-5-chlorobenzenesulfonamide

The nitro group on the 2-chloro-5-nitrobenzenesulfonamide scaffold can be selectively reduced to an amine. The resulting product, 2-amino-5-chlorobenzenesulfonamide, is a valuable intermediate, particularly for the synthesis of benzothiadiazine derivatives, which are investigated as aldose reductase inhibitors.[3]

Experimental Protocol: Nitro Group Reduction

This protocol is based on a patented procedure using iron powder for the reduction.[3]

Materials:

  • 5-Chloro-2-nitrobenzenesulfonamide

  • Methanol

  • Water

  • Reduced iron powder

  • Ammonium chloride

  • Round-bottom flask with reflux condenser

Procedure:

  • To a reaction flask, add methanol and water.

  • Add this compound and warm the suspension to 40 °C.

  • Add ammonium chloride, followed by the portion-wise addition of reduced iron powder.

  • Heat the reaction mixture to 70 °C and stir for approximately 50 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Wash the filter cake with hot methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Cool the concentrated solution to induce crystallization of the product.

  • Filter the solid product, wash with a small amount of cold solvent, and dry to obtain 2-amino-5-chlorobenzenesulfonamide.

Quantitative Data Summary

The following table summarizes the quantitative data for the nitro reduction protocol described in patent CN103570595A.[3]

Reagent/ProductMolar Ratio (Relative to Sulfonamide)QuantityNotes
This compound1.00.96 kgStarting Material
Methanol~142.19 kgSolvent
Water~301.9 kgCo-solvent
Reduced Iron Powder~4.41.0 kgReducing Agent
Ammonium Chloride0.247.8 gCatalyst/Activator
Product Yield N/A 0.55 kg (65.6%) 2-Amino-5-chlorobenzenesulfonamide

Workflow for Nitro Group Reduction

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation StartMat This compound in Methanol/Water Heat Heat to 70°C (50 min) StartMat->Heat Iron Reduced Iron Powder Iron->Heat add portion-wise NH4Cl Ammonium Chloride NH4Cl->Heat Filter Hot Filtration Heat->Filter Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Cool to Crystallize Concentrate->Crystallize Isolate Filter & Dry Product Crystallize->Isolate Product 2-Amino-5-chlorobenzenesulfonamide Isolate->Product

Caption: Workflow for the reduction of this compound.

References

Applications of 5-Chloro-2-nitrobenzenesulfonamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitrobenzenesulfonamide is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. The presence of the chloro, nitro, and sulfonamide functional groups provides multiple reaction sites for chemical modification, enabling the generation of libraries of derivatives for drug discovery. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of enzyme inhibitors and antimicrobial agents. Detailed application notes and experimental protocols are provided to guide researchers in their drug discovery and development efforts.

Application 1: Synthesis of Enzyme Inhibitors

Derivatives of this compound have shown significant potential as inhibitors of various enzymes implicated in diseases such as diabetes, cancer, and Alzheimer's disease.

α-Glucosidase and α-Amylase Inhibitors for Diabetes

Fluorinated benzenesulfonic ester derivatives synthesized from 5-chloro-2-hydroxy-3-nitroacetophenone, a derivative of this compound, have been identified as potent inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. Inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients.

Quantitative Data: Inhibitory Activity of Benzenesulfonic Ester Derivatives

Compound IDTarget EnzymeIC50 (µM)
2g α-Glucosidase4.2 ± 0.054
2i α-Glucosidase10.6 ± 0.039
2j α-Glucosidase5.4 ± 0.030
2k α-Glucosidase3.9 ± 0.031
2l α-Glucosidase8.5 ± 0.043
2f α-Amylase3.1 ± 0.110

Data extracted from a study on fluorinated benzenesulfonic ester derivatives.[1]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a colorimetric in vitro assay to determine the α-glucosidase inhibitory activity of test compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Test compound (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and acarbose in sodium phosphate buffer. The final DMSO concentration should be less than 1%.

  • Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.

  • Add 20 µL of the diluted test compound or acarbose to the respective wells.

  • Add 20 µL of 0.5 U/mL α-glucosidase solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.[1]

  • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.[1]

  • Incubate the plate at 37°C for 20 minutes.[1]

  • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[1]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Logical Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_compound Add Compound/Control prep_compound->add_compound prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG (Substrate) prep_substrate->add_substrate add_buffer Add Buffer to Plate add_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the α-Glucosidase Inhibition Assay.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors for Diabetes and Obesity

PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Benzenesulfonamide derivatives have been investigated as PTP1B inhibitors.

Experimental Protocol: PTP1B Inhibition Assay

This protocol details a colorimetric assay for measuring PTP1B inhibition.

Materials:

  • Human recombinant PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Reaction buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • Sodium hydroxide (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add PTP1B enzyme to each well to a final concentration of 20-75 nM.

  • Pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding pNPP to a final concentration of 2 mM.[2]

  • Incubate the mixture at 37°C for 30 minutes.[2]

  • Stop the reaction by adding 1 M NaOH.[2]

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition as described for the α-glucosidase assay.

PTP1B Signaling Pathway Inhibition

G cluster_pathway Insulin Signaling Pathway cluster_inhibition Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates Inhibitor This compound Derivative Inhibitor->PTP1B Inhibits

Caption: Inhibition of the Insulin Signaling Pathway by a PTP1B Inhibitor.

VEGFR-2 Kinase Inhibitors for Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a validated anti-cancer strategy.

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based in vitro kinase assay to measure the inhibitory activity of compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® MAX reagent

  • White 96-well plate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.

  • Add 25 µL of the master mixture to each well of a white 96-well plate.[3]

  • Add 5 µL of the diluted test compound or control to the appropriate wells.[3]

  • Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add buffer to the blank wells.[3]

  • Incubate the plate at 30°C for 45 minutes.[3]

  • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[4]

  • Incubate at room temperature for 10 minutes.

  • Read the luminescence using a microplate reader.

  • Calculate the percentage of inhibition based on the luminescence signal.

VEGFR-2 Signaling Pathway and Inhibition

G cluster_pathway VEGFR-2 Signaling cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling pathway.

Gamma-Secretase Inhibitors for Alzheimer's Disease

N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides have been identified as inhibitors of gamma-secretase, an enzyme complex involved in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.[5]

Experimental Protocol: Gamma-Secretase Activity Assay (Cell-Based)

This protocol describes a cell-based assay to screen for gamma-secretase inhibitors.

Materials:

  • U2OS cell line stably expressing a green fluorescent APP-C99 construct

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • DAPI (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed the U2OS-APP-C99 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24 hours.[6]

  • Fix the cells and stain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the retained fluorescent APP vesicles within the cells using image analysis software. An increase in fluorescent vesicles indicates inhibition of gamma-secretase.

  • Determine the IC50 value of the test compound.

Amyloid Precursor Protein (APP) Processing and Inhibition by a Gamma-Secretase Inhibitor

G cluster_processing APP Processing cluster_inhibition Inhibition APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase C99 C99 APP->C99 β-secretase Ab Amyloid-beta (Aβ) C99->Ab γ-secretase AICD AICD C99->AICD γ-secretase Inhibitor N-(5-chloro-2-(hydroxymethyl)- N-alkyl-arylsulfonamide) Inhibitor->C99 Inhibits cleavage

Caption: Inhibition of APP processing by a gamma-secretase inhibitor.

Application 2: Synthesis of Antimicrobial Agents

Sulfonamides derived from 5-chloro-2-hydroxybenzaldehyde, a related scaffold, have demonstrated promising activity against various bacterial and mycobacterial strains.

Quantitative Data: Antimicrobial Activity of Sulfonamide Derivatives

CompoundMicroorganismMIC (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)15.62-31.25
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4

Data from a study on sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde scaffold.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of a compound against a bacterial strain.

Materials:

  • Test compound

  • Bacterial culture

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Workflow for MIC Determination by Broth Microdilution

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilution in Microplate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculate_wells Inoculate Wells prep_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate Incubate (37°C, 18-24h) inoculate_wells->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

This compound is a valuable starting material and structural motif in medicinal chemistry. Its derivatives have demonstrated a broad range of biological activities, including the inhibition of key enzymes in metabolic diseases, cancer, and neurodegenerative disorders, as well as potent antimicrobial effects. The provided application notes and protocols offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The versatility of its chemistry, combined with the diverse biological targets of its derivatives, ensures that this compound will continue to be a relevant and important molecule in the quest for new therapeutics.

References

Application Notes and Protocols for 5-Chloro-2-nitrobenzenesulfonamide as a Key Intermediate in Sulfonamide Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-nitrobenzenesulfonamide as a pivotal intermediate in the synthesis of sulfonamide-based pharmaceuticals. This document includes detailed experimental protocols for the preparation of a key downstream intermediate, a discussion of its potential application in the synthesis of the antidiabetic drug Glibenclamide, and an exploration of the drug's mechanism of action.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor to a variety of sulfonamide-containing molecules. Its reactive sites, including the nitro and sulfonamide groups, allow for diverse chemical modifications, making it an attractive starting material for the synthesis of complex drug molecules. This document focuses on its conversion to 5-chloro-2-aminobenzenesulfonamide, a versatile intermediate for further elaboration into pharmacologically active compounds, with a specific focus on a potential synthetic route to Glibenclamide.

Synthesis of 5-chloro-2-aminobenzenesulfonamide

The conversion of this compound to 5-chloro-2-aminobenzenesulfonamide is a critical step that opens up avenues for further derivatization. The process involves two main stages: ammonolysis of the corresponding sulfonyl chloride to form the sulfonamide, followed by the reduction of the nitro group.

Experimental Workflow

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Reduction A 5-Chloro-2-nitrobenzenesulfonyl chloride C This compound A->C Polar Solvent (e.g., Water, Dichloromethane) 30-70°C B Ammonia Solution (e.g., NH4OH) B->C D This compound F 5-chloro-2-aminobenzenesulfonamide D->F Polar Solvent (e.g., Methanol/Water) 40-80°C E Reducing Agent (e.g., Iron powder) E->F

Caption: Synthetic workflow for the preparation of 5-chloro-2-aminobenzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Chloro-2-nitrobenzenesulfonyl chloride

This protocol is adapted from established synthetic methods.[1]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve 5-chloro-2-nitrobenzenesulfonyl chloride in a suitable polar solvent such as water or dichloromethane.

  • Ammonolysis: While stirring, slowly add an aqueous ammonia solution (ammonia water) to the flask.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 30°C and 70°C. A preferred temperature for this reaction is 50°C.[1]

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up and Isolation: Upon completion, cool the reaction mixture. If dichloromethane is used as the solvent, the product may precipitate and can be collected by filtration. If water is the solvent, acidification may be required to precipitate the product. Wash the isolated solid with cold water and dry under vacuum.

Protocol 2: Synthesis of 5-chloro-2-aminobenzenesulfonamide

This protocol details the reduction of the nitro group of this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in a mixture of a polar solvent like methanol and water.

  • Addition of Reducing Agent: Add iron powder to the suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 80°C. A preferred reaction temperature is 60°C.[1]

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: After the reaction is complete, filter the hot solution to remove the iron catalyst. Allow the filtrate to cool, which should induce crystallization of the product. The product can be collected by filtration, washed with a cold methanol/water mixture, and dried.

Quantitative Data Summary
ParameterThis compound Synthesis5-chloro-2-aminobenzenesulfonamide SynthesisReference
Starting Material 5-Chloro-2-nitrobenzenesulfonyl chlorideThis compound[1]
Key Reagents Aqueous AmmoniaIron Powder[1]
Solvent Water or DichloromethaneMethanol/Water[1]
Reaction Temperature 30-70°C (Optimal: 50°C)40-80°C (Optimal: 60°C)[1]
Reaction Time Varies (monitor by TLC)Varies (monitor by TLC)-
Yield HighHigh[1]

Application in the Synthesis of Glibenclamide (Glyburide)

Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Its chemical structure is 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide. While established synthetic routes often start from 2-methoxy-5-chlorobenzoic acid, the intermediate 5-chloro-2-aminobenzenesulfonamide presents a potential alternative starting point for a convergent synthesis strategy.

A plausible, albeit potentially novel, synthetic pathway could involve the following conceptual steps:

  • Diazotization and Methoxylation: Conversion of the 2-amino group of 5-chloro-2-aminobenzenesulfonamide to a methoxy group via a diazonium salt intermediate.

  • Amide Formation: Subsequent reaction of the resulting 5-chloro-2-methoxybenzenesulfonamide with a suitable acylating agent to form the final benzamide portion of the Glibenclamide molecule.

  • Coupling: The final key step would involve coupling the sulfonamide nitrogen with the appropriate side chain, 4-(2-aminoethyl)phenylsulfonylcyclohexylurea, or a precursor thereof.

This proposed pathway highlights the potential for developing innovative synthetic strategies leveraging the versatility of the 5-chloro-2-aminobenzenesulfonamide intermediate.

Mechanism of Action of Glibenclamide

Glibenclamide exerts its glucose-lowering effect by stimulating insulin release from the pancreatic β-cells. This action is mediated through its interaction with the ATP-sensitive potassium channels (K-ATP channels) on the β-cell membrane.

Signaling Pathway of Glibenclamide

G cluster_pancreatic_beta_cell Pancreatic β-Cell glibenclamide Glibenclamide sur1 SUR1 Subunit glibenclamide->sur1 Binds to katp_channel K-ATP Channel sur1->katp_channel kir6_2 Kir6.2 Subunit kir6_2->katp_channel depolarization Membrane Depolarization katp_channel->depolarization Inhibition leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin-containing Vesicles ca_influx->insulin_vesicles Triggers fusion of insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion leading to

Caption: Mechanism of action of Glibenclamide in pancreatic β-cells.

The process can be summarized as follows:

  • Binding to SUR1: Glibenclamide binds to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the K-ATP channel in pancreatic β-cells.

  • Channel Inhibition: This binding inhibits the activity of the K-ATP channel, preventing the efflux of potassium ions (K⁺) from the cell.

  • Membrane Depolarization: The resulting increase in intracellular K⁺ concentration leads to depolarization of the β-cell membrane.

  • Calcium Influx: Depolarization activates voltage-gated calcium channels, causing an influx of calcium ions (Ca²⁺) into the cell.

  • Insulin Secretion: The elevated intracellular Ca²⁺ concentration triggers the fusion of insulin-containing secretory granules with the cell membrane, leading to the exocytosis and release of insulin into the bloodstream.

This insulinotropic effect is glucose-dependent, meaning that Glibenclamide is more effective in the presence of elevated blood glucose levels.

References

Application Notes and Protocols for the Synthesis of γ-Secretase Inhibitors Using 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-secretase (γ-secretase) is a multi-protein intramembrane protease complex that plays a crucial role in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease. It is responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. Consequently, the inhibition of γ-secretase is a key therapeutic strategy for the treatment of Alzheimer's disease.

This document provides detailed application notes and protocols for the synthesis of γ-secretase inhibitors, starting from the readily available chemical building block, 5-Chloro-2-nitrobenzenesulfonamide. The protocols described herein are based on established chemical transformations and provide a framework for the development of novel sulfonamide-based γ-secretase inhibitors.

Gamma-Secretase Signaling Pathway

The γ-secretase complex is a key player in the Notch signaling pathway, which is essential for cell-fate decisions, and the amyloidogenic pathway of APP processing. Understanding these pathways is critical for the rational design of selective γ-secretase inhibitors.

G cluster_0 Amyloidogenic Pathway cluster_1 Notch Signaling Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage beta_secretase β-Secretase (BACE1) Ab Aβ peptides (Aβ40/Aβ42) C99->Ab cleavage AICD_app AICD C99->AICD_app cleavage gamma_secretase_app γ-Secretase plaques Amyloid Plaques Ab->plaques Notch_receptor Notch Receptor NEXT NEXT fragment Notch_receptor->NEXT S2 cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch_receptor S2_cleavage S2 Cleavage (ADAM proteases) NICD Notch Intracellular Domain (NICD) NEXT->NICD S3 cleavage gamma_secretase_notch γ-Secretase nucleus Nucleus NICD->nucleus gene_transcription Gene Transcription nucleus->gene_transcription

Caption: Overview of the amyloidogenic and Notch signaling pathways involving γ-secretase.

Synthetic Strategy Overview

The synthesis of a representative sulfonamide-based γ-secretase inhibitor from this compound involves a multi-step process. The general workflow includes the reduction of the nitro group to an amine, followed by functionalization of the resulting aniline and the sulfonamide nitrogen.

G start This compound intermediate1 5-Chloro-2-aminobenzenesulfonamide start->intermediate1 Nitro Reduction intermediate2 N-Acyl Intermediate intermediate1->intermediate2 Acylation final_product γ-Secretase Inhibitor intermediate2->final_product N-Alkylation/Arylation

Caption: General synthetic workflow from the starting material to the final inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-aminobenzenesulfonamide

This protocol describes the reduction of the nitro group of this compound to yield the key intermediate, 5-Chloro-2-aminobenzenesulfonamide.

Materials:

  • This compound

  • Iron powder

  • Methanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and a mixture of methanol and water (e.g., 4:1 v/v).

  • Add iron powder (e.g., 3-5 equivalents) to the suspension.

  • Slowly add a catalytic amount of concentrated hydrochloric acid while stirring.

  • Heat the reaction mixture to reflux (approximately 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the iron catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 5-Chloro-2-aminobenzenesulfonamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Representative N-Acyl-N-alkyl-2-aminobenzenesulfonamide γ-Secretase Inhibitor

This protocol outlines a general procedure for the acylation of the 2-amino group and subsequent N-alkylation of the sulfonamide to generate a potent γ-secretase inhibitor.

Part A: Acylation of 5-Chloro-2-aminobenzenesulfonamide

Materials:

  • 5-Chloro-2-aminobenzenesulfonamide (from Protocol 1)

  • An appropriate acid chloride or anhydride (e.g., acetyl chloride)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 5-Chloro-2-aminobenzenesulfonamide (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add the base (1.1 equivalents) to the solution.

  • Slowly add the acid chloride or anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-acyl-5-chloro-2-aminobenzenesulfonamide.

Part B: N-Alkylation of the Sulfonamide

Materials:

  • N-acyl-5-chloro-2-aminobenzenesulfonamide (from Part A)

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Magnetic stirrer

Procedure:

  • Dissolve the N-acyl-5-chloro-2-aminobenzenesulfonamide (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the base (1.2-1.5 equivalents) to the solution and stir for a few minutes.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-acyl-N-alkyl-2-aminobenzenesulfonamide γ-secretase inhibitor.

Data Presentation

The inhibitory activity of synthesized compounds against γ-secretase is typically determined using in vitro or cell-based assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDStructureAβ40 IC50 (nM)Aβ42 IC50 (nM)Notch IC50 (nM)
BMS-708163 (Avagacestat) N/A0.300.2758
Representative Inhibitor 1 Structure of a hypothetical inhibitor based on the described synthesisData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Representative Inhibitor 2 Structure of another hypothetical inhibitorData to be determined experimentallyData to be determined experimentallyData to be determined experimentally

Note: The IC50 values for BMS-708163 are provided as a reference. The activity of newly synthesized compounds must be determined experimentally.

Protocol 3: In Vitro γ-Secretase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method to assess the in vitro inhibitory activity of synthesized compounds on γ-secretase.

Materials:

  • Synthesized inhibitor compounds

  • DMSO (for compound dilution)

  • γ-secretase enzyme preparation (e.g., from isolated cell membranes)

  • HTRF substrate (a peptide sequence of APP C99 fused to donor and acceptor fluorophores)

  • Assay buffer

  • 384-well microplate

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2 µL of the γ-secretase enzyme preparation to each well.

  • Initiate the reaction by adding 2 µL of the HTRF substrate.

  • Incubate the plate at 37°C for 1-3 hours.

  • Add 4 µL of the HTRF detection reagents (donor and acceptor fluorophores).

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value using a suitable software.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the synthesis and evaluation of novel γ-secretase inhibitors derived from this compound. By following these procedures, researchers can contribute to the development of potential therapeutic agents for Alzheimer's disease. It is crucial to characterize all synthesized compounds thoroughly using modern analytical techniques (NMR, MS, etc.) and to assess their biological activity with robust and validated assays.

Application Note: Protocol for the Reduction of 5-Chloro-2-nitrobenzenesulfonamide to 5-chloro-2-aminobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemoselective reduction of the aromatic nitro group in 5-Chloro-2-nitrobenzenesulfonamide to yield 5-chloro-2-aminobenzenesulfonamide. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The featured protocol utilizes a cost-effective and robust method employing iron powder and ammonium chloride in a mixed solvent system, offering high yields and operational simplicity. This document includes a step-by-step experimental procedure, a summary of expected quantitative data, and characterization details for both the starting material and the product.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to the corresponding anilines which are versatile building blocks. 5-chloro-2-aminobenzenesulfonamide is a key intermediate in the development of various therapeutic agents. The selective reduction of the nitro group in this compound, while preserving the sulfonamide and chloro functionalities, is therefore of significant interest. Several methods can be employed for such reductions, including catalytic hydrogenation and metal-acid systems. The protocol detailed herein focuses on the use of iron powder in the presence of a neutral salt, ammonium chloride, which is a widely used, economical, and environmentally benign method suitable for both laboratory and pilot-scale synthesis.[1][2][3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of the starting material, this compound, and its subsequent reduction to 5-chloro-2-aminobenzenesulfonamide. The data for the starting material synthesis is derived from patent literature, while the data for the reduction step is based on established general protocols for nitroarene reduction using Fe/NH4Cl.

ParameterThis compound (Starting Material)5-chloro-2-aminobenzenesulfonamide (Product)
Molecular Formula C6H5ClN2O4SC6H7ClN2O2S
Molecular Weight 236.63 g/mol 206.65 g/mol
Typical Yield 70-85% (from 2-chloro-5-nitrobenzenesulfonyl chloride)[4]85-95% (estimated from similar reductions)[1]
Purity (Typical) >95%>97%[1]
Physical Appearance White crystalline solid[4]Off-white to light brown solid
Reaction Time 1-2 hours[4]1-3 hours[1]

Experimental Protocols

A. Synthesis of this compound (Starting Material)

This protocol is adapted from patent literature and describes the ammonolysis of 2-chloro-5-nitrobenzenesulfonyl chloride.[4]

Materials:

  • 2-chloro-5-nitrobenzenesulfonyl chloride

  • Aqueous ammonia (25-28%)

  • Methanol

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with 2-chloro-5-nitrobenzenesulfonyl chloride.

  • Add a sufficient amount of water to form a slurry.

  • Slowly add aqueous ammonia to the stirred slurry. An exothermic reaction will occur. Maintain the temperature between 30-70°C.

  • Stir the reaction mixture for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature and then to 0-5°C in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound as a white crystalline solid.

  • Dry the product under vacuum.

B. Reduction of this compound to 5-chloro-2-aminobenzenesulfonamide (Product)

This protocol is a detailed, adaptable method for the reduction of the nitro group using iron powder and ammonium chloride.[1][2]

Materials:

  • This compound

  • Iron powder (<10 μm)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water (deionized)

  • Celite®

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Separatory funnel

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add ethanol and water to the flask (a 4:1 to 5:1 ratio of ethanol to water is a good starting point).

  • To the stirred suspension, add ammonium chloride (4-5 equivalents) followed by iron powder (4-5 equivalents).

  • Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add Celite® to the reaction mixture and filter the suspension through a pad of Celite® in a Buchner funnel.

  • Wash the filter cake thoroughly with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-aminobenzenesulfonamide.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data (Expected)

This compound (Starting Material)

  • 1H NMR (DMSO-d6, 400 MHz): δ 8.20 (d, J=2.5 Hz, 1H), 7.95 (dd, J=8.7, 2.5 Hz, 1H), 7.80 (d, J=8.7 Hz, 1H), 7.70 (s, 2H, -SO2NH2).

  • 13C NMR (DMSO-d6, 100 MHz): δ 147.5, 140.0, 133.0, 131.5, 126.0, 124.5.

  • IR (KBr, cm-1): 3350-3250 (N-H stretch), 1530, 1350 (N-O stretch of nitro group), 1330, 1160 (S=O stretch of sulfonamide).

  • Mass Spec (EI): m/z 236 (M+).

5-chloro-2-aminobenzenesulfonamide (Product)

  • 1H NMR (DMSO-d6, 400 MHz): δ 7.60 (d, J=2.3 Hz, 1H), 7.20 (dd, J=8.5, 2.3 Hz, 1H), 6.80 (d, J=8.5 Hz, 1H), 6.50 (s, 2H, -SO2NH2), 5.50 (s, 2H, -NH2).

  • 13C NMR (DMSO-d6, 100 MHz): δ 145.0, 130.0, 128.0, 125.0, 120.0, 118.0.

  • IR (KBr, cm-1): 3400-3200 (N-H stretch of amine and sulfonamide), 1620 (N-H bend), 1320, 1150 (S=O stretch of sulfonamide).

  • Mass Spec (EI): m/z 206 (M+).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction to 5-chloro-2-aminobenzenesulfonamide start_material 2-chloro-5-nitrobenzenesulfonyl chloride ammonolysis Ammonolysis with aq. NH3 start_material->ammonolysis workup1 Cooling, Filtration & Recrystallization ammonolysis->workup1 starting_product This compound workup1->starting_product reduction_step Reduction with Fe/NH4Cl in EtOH/H2O starting_product->reduction_step workup2 Filtration, Extraction & Purification reduction_step->workup2 final_product 5-chloro-2-aminobenzenesulfonamide workup2->final_product

Caption: Workflow for the synthesis and reduction of this compound.

References

Application Notes and Protocols for the Quantification of 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the quantitative analysis of 5-Chloro-2-nitrobenzenesulfonamide. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its accurate quantification essential for quality control and process optimization. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), recognized for their precision and sensitivity.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and the instrumentation available. Below is a summary of expected performance characteristics for the quantification of this compound based on typical performance for structurally similar sulfonamides and nitroaromatic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis absorption.Separation by HPLC followed by mass analysis based on mass-to-charge ratio, offering high selectivity and sensitivity.[1]
Typical Detector Photodiode Array (PDA) or UV-Vis DetectorTriple Quadrupole (QqQ) or Orbitrap Mass Spectrometer
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 ng/mL
Linearity Range (R²) > 0.999> 0.998[2]
Precision (%RSD) < 2%< 15%[2]
Accuracy (% Recovery) 98 - 102%80 - 120%[2]
Sample Derivatization Not requiredNot typically required

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).

  • This compound reference standard.

Experimental Workflow for HPLC Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile/Water/Acid) D Equilibrate HPLC System A->D B Prepare Standard Solutions H Construct Calibration Curve B->H C Prepare Sample Solutions E Inject Standard/Sample C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G G->H I Quantify Analyte Concentration H->I cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Sample B Add Extraction Solvent & Internal Standard A->B C Vortex & Sonicate B->C D Centrifuge C->D E Dilute Supernatant D->E F Filter E->F G Inject into LC-MS/MS F->G H Acquire Data (MRM Mode) G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

References

Application Notes and Protocols for the Laboratory Preparation of 5-Chloro-2-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-chloro-2-nitrobenzenesulfonamide and its N-substituted derivatives, compounds of significant interest in medicinal chemistry and drug development. The protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Introduction

This compound and its derivatives are a class of organic compounds that serve as important intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the sulfonamide group, a well-established pharmacophore, combined with the chloro and nitro substituents on the benzene ring, imparts these molecules with a range of biological activities. Research has shown their potential as antimicrobial and anticancer agents, often through the inhibition of key enzymes such as carbonic anhydrases.[1]

This document outlines the laboratory-scale preparation of the parent this compound and provides a general protocol for the synthesis of its N-substituted derivatives.

Synthesis of the Starting Material: 5-Chloro-2-nitrobenzenesulfonyl chloride

The primary precursor for the synthesis of this compound derivatives is 5-chloro-2-nitrobenzenesulfonyl chloride. This compound can be synthesized from 5-nitro-2-chlorobenzenesulfonic acid. A common method involves the use of bis(trichloromethyl)carbonate (BTC) in the presence of an organic base.[2]

Alternatively, it can be prepared from 2-chloro-5-nitrobenzenesulfonic acid using thionyl chloride or chlorosulfonic acid.[3]

Experimental Protocols

Synthesis of the Parent Compound: this compound

This protocol describes the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride to yield the parent this compound. The following table summarizes various reaction conditions and their corresponding yields as reported in the literature.[4]

Table 1: Reaction Conditions for the Synthesis of this compound [4]

Mole Ratio (Sulfonyl Chloride:Water:Ammonia)Temperature (°C)Reaction TimeYield (%)
1:18:2501.5 hours35.2
1:20:33040 minutes72.6
1:24:46040 minutes85.3
1:26:4701 hour82.0

Protocol:

  • In a reaction flask, add 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride and the specified amount of water (see Table 1).

  • Slowly add the corresponding amount of 22% aqueous ammonia while stirring.

  • Heat the reaction mixture to the specified temperature and maintain for the indicated reaction time.

  • After the reaction is complete, cool the mixture and filter to collect the crude product.

  • For purification, dissolve the filter cake in hot ethanol or methanol, add water, and then cool to approximately 0°C to recrystallize the product.

  • Filter the purified crystals, dry them, to obtain this compound as white crystals.[4]

General Protocol for the Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives involves the reaction of 5-chloro-2-nitrobenzenesulfonyl chloride with a primary or secondary amine. This is a versatile method that allows for the creation of a diverse library of compounds.

Reaction Scheme:

G A 5-Chloro-2-nitrobenzenesulfonyl chloride Plus + A->Plus B Primary or Secondary Amine (R1R2NH) Arrow Base (e.g., Triethylamine or Pyridine) Solvent (e.g., Dichloromethane or THF) B->Arrow C N-Substituted this compound Plus->B Arrow->C

Caption: General reaction for N-substituted derivatives.

Protocol:

  • Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 5-chloro-2-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water or a dilute acid solution (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-substituted this compound derivative.

Applications in Drug Development

Derivatives of this compound have shown promise in various areas of drug development, particularly in oncology.

Anticancer Activity and Carbonic Anhydrase Inhibition

Many sulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation.[5] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are associated with cancer progression.[1][6] The inhibition of these tumor-associated CAs can lead to an increase in the acidity of the tumor microenvironment, which in turn can induce apoptosis and inhibit tumor growth.

The nitro group in this compound derivatives can also act as a bioreductive group, meaning it can be selectively reduced in the hypoxic environment of tumors to a more active cytotoxic agent.

Table 2: Inhibition Constants (Kᵢ) of selected 2-substituted-5-nitro-benzenesulfonamides against Carbonic Anhydrase Isoforms [1]

Compound SubstitutionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
2-chloro-5-nitro-benzenesulfonamide >10000497565328.6
(Representative data for a class of compounds)

Note: Lower Kᵢ values indicate stronger inhibition.

G cluster_0 Tumor Cell Hypoxia Hypoxia CAIX Carbonic Anhydrase IX (CA IX) (Membrane Bound) Hypoxia->CAIX Upregulates pH_regulation Extracellular pH Regulation CAIX->pH_regulation Tumor_Growth Tumor Growth and Proliferation pH_regulation->Tumor_Growth Apoptosis Apoptosis pH_regulation->Apoptosis Dysregulation leads to Inhibitor This compound Derivative Inhibitor->CAIX Inhibits

Caption: Inhibition of CA IX by sulfonamide derivatives.

The workflow for synthesizing and evaluating these compounds for their anticancer potential is outlined below.

G Start 5-Chloro-2-nitro- benzenesulfonyl chloride Synthesis N-Substitution Reaction Start->Synthesis Amine Diverse Primary/Secondary Amines Amine->Synthesis Library Library of 5-Chloro-2-nitro- benzenesulfonamide Derivatives Synthesis->Library CA_Assay Carbonic Anhydrase Inhibition Assay (e.g., CA II, CA IX, CA XII) Library->CA_Assay Cell_Assay Anticancer Cell-Based Assays (e.g., MCF-7, HeLa, HCT-116) Library->Cell_Assay Data_Analysis Data Analysis (IC50 / Ki values, SAR) CA_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Drug discovery workflow for sulfonamide derivatives.

References

Application Notes and Protocols: Click Chemistry Applications of 5-Chloro-2-nitrobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Chloro-2-nitrobenzenesulfonamide analogs in click chemistry. These protocols are intended to serve as a foundational guide for researchers interested in leveraging this versatile scaffold for applications in drug discovery, chemical biology, and materials science.

Introduction

This compound is a versatile chemical scaffold. Its derivatives have shown potential in various therapeutic areas. The application of click chemistry, a suite of powerful, selective, and high-yield reactions, to this scaffold opens up new avenues for creating novel molecular entities with enhanced properties.[][2][3] The most prominent click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the efficient formation of a stable triazole linkage between two molecules.[4][5][6][7] This approach is widely used in bioconjugation, drug discovery, and materials science.[2][8][9]

These notes provide protocols for the synthesis of azide and alkyne derivatives of this compound and their subsequent use in click chemistry for various applications, including the synthesis of novel small molecules and bioconjugation to peptides.

Synthesis of Functionalized this compound Analogs

To utilize this compound in click chemistry, it must first be functionalized with either an azide or an alkyne group. The following are proposed synthetic routes.

Synthesis of an Azide-Functionalized Analog

A common strategy to introduce an azide is through nucleophilic substitution of a halide with sodium azide. Here, we propose a two-step synthesis starting from this compound to create an azide derivative suitable for click chemistry.

Workflow for Synthesis of Azide Analog

start This compound step1 Alkylation with Propargyl Bromide, K2CO3, Acetone start->step1 intermediate N-propargyl-5-chloro-2- nitrobenzenesulfonamide step1->intermediate step2 Deprotonation with NaH, followed by reaction with 2-azidoethyl tosylate intermediate->step2 final Azide-Functionalized Analog step2->final

Caption: Synthetic workflow for an azide-functionalized analog.

Protocol 1: Synthesis of N-(azidoethyl)-5-chloro-2-nitrobenzenesulfonamide

Materials:

  • This compound

  • 2-Azidoethyl tosylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-azidoethyl tosylate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired azide-functionalized analog.

Synthesis of an Alkyne-Functionalized Analog

An alkyne handle can be introduced via N-alkylation with a suitable propargyl halide.

Workflow for Synthesis of Alkyne Analog

start This compound step1 Alkylation with Propargyl Bromide, K2CO3, Acetone start->step1 final Alkyne-Functionalized Analog (N-propargyl-5-chloro-2- nitrobenzenesulfonamide) step1->final

Caption: Synthetic workflow for an alkyne-functionalized analog.

Protocol 2: Synthesis of N-propargyl-5-chloro-2-nitrobenzenesulfonamide

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and propargyl bromide (1.5 eq).

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired alkyne-functionalized analog.

Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following protocol describes a general procedure for the CuAAC reaction between an azide-functionalized this compound analog and a terminal alkyne.

CuAAC Reaction Workflow

cluster_reactants Reactants azide Azide-Functionalized This compound reagents CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O alkyne Terminal Alkyne product 1,4-disubstituted 1,2,3-triazole reagents->product

Caption: General workflow for a CuAAC reaction.

Protocol 3: General CuAAC Protocol

Materials:

  • Azide-functionalized this compound analog (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • Dissolve the azide-functionalized analog and the terminal alkyne in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in deionized water.

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Table 1: Hypothetical CuAAC Reaction Parameters and Outcomes

EntryAlkyne PartnerSolvent SystemTime (h)Yield (%)
1Phenylacetylenet-BuOH/H₂O (1:1)695
2Propargyl alcoholt-BuOH/H₂O (1:1)492
31-EthynylcyclohexeneTHF/H₂O (1:1)888
43-Butyn-1-olDMSO/H₂O (1:1)1285

Application: Bioconjugation to Peptides

Click chemistry is a powerful tool for bioconjugation due to its high specificity and biocompatibility.[2][10] The following protocol outlines the conjugation of an alkyne-functionalized this compound analog to an azide-containing peptide. For live-cell applications, a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is recommended to avoid copper-induced cytotoxicity.[][9]

Bioconjugation Workflow

cluster_reactants Reactants peptide Azide-Modified Peptide reagents CuSO4, THPTA, Sodium Ascorbate, PBS Buffer alkyne Alkyne-Functionalized This compound conjugate Peptide-Sulfonamide Conjugate reagents->conjugate

Caption: Workflow for peptide bioconjugation via CuAAC.

Protocol 4: Bioconjugation of an Alkyne-Functionalized Analog to an Azide-Peptide

Materials:

  • Azide-containing peptide

  • Alkyne-functionalized this compound analog

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • DMSO

Procedure:

  • Dissolve the azide-containing peptide in PBS buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the alkyne-functionalized sulfonamide analog in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mM).

  • In a microcentrifuge tube, combine the peptide solution and the alkyne-functionalized sulfonamide stock solution (typically a 5-10 fold molar excess of the alkyne).

  • Add the THPTA stock solution to the reaction mixture.

  • Add the CuSO₄ stock solution.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • The resulting peptide-sulfonamide conjugate can be purified by size-exclusion chromatography or reverse-phase HPLC.

Table 2: Hypothetical Bioconjugation Reaction Parameters

ParameterValue
Peptide Concentration2 mg/mL
Alkyne-Sulfonamide Excess10 molar equivalents
Final CuSO₄ Concentration1 mM
Final THPTA Concentration5 mM
Final Sodium Ascorbate Conc.15 mM
Reaction Time1.5 hours
Conjugation Efficiency>90% (by LC-MS)

Signaling Pathway Diagram

The synthesized sulfonamide-triazole conjugates may act as inhibitors of specific signaling pathways. For instance, many sulfonamides are known to target carbonic anhydrases, which are involved in pH regulation and tumorigenesis.

Hypothetical Signaling Pathway Inhibition

cluster_cell Cancer Cell CAIX Carbonic Anhydrase IX (CAIX) H_ion H+ CAIX->H_ion HCO3_ion HCO3- CAIX->HCO3_ion pH_reg Intracellular pH Regulation H_ion->pH_reg HCO3_ion->pH_reg Proliferation Cell Proliferation and Invasion pH_reg->Proliferation Inhibitor Sulfonamide-Triazole Conjugate Inhibitor->CAIX

Caption: Inhibition of Carbonic Anhydrase IX by a hypothetical sulfonamide-triazole conjugate.

These application notes and protocols provide a comprehensive starting point for researchers to explore the potential of this compound analogs in the rapidly evolving field of click chemistry. The modularity and efficiency of these reactions offer a powerful platform for the development of novel chemical entities for a wide range of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of 5-Chloro-2-nitrobenzenesulfonamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

  • Answer: Low yields can arise from several factors. A primary reason is the molar ratio of the reactants. An insufficient amount of ammonia water can lead to an incomplete reaction. The reaction temperature is also critical; it should be maintained within the optimal range of 30°C to 70°C to ensure a complete reaction without significant decomposition.[1] Additionally, the quality of the starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, is important. It can hydrolyze if exposed to moisture, which would reduce the amount of starting material available for the desired reaction.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows significant impurities after purification. What are the possible side products and how can I minimize their formation?

  • Answer: A common impurity is the starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, due to an incomplete reaction. Ensuring an adequate reaction time and temperature can minimize this. Another potential side product is the hydrolyzed starting material, 5-chloro-2-nitrobenzenesulfonic acid. This can be avoided by using anhydrous conditions where possible, although the reaction is typically carried out in water. The key is to ensure the ammonolysis reaction is favored. Positional isomers are less common in this specific reaction, but thorough purification by recrystallization is always recommended to ensure high purity.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying the product. What are the recommended procedures?

  • Answer: The product, this compound, is typically isolated by filtration after cooling the reaction mixture. If the product "oils out" instead of precipitating as a solid, this may be due to impurities or supersaturation. In such cases, adding more solvent to fully dissolve the product and then allowing it to cool slowly with scratching of the flask's inner surface can induce crystallization. For purification, recrystallization from a suitable solvent system like an ethanol/water or methanol/water mixture is effective.[1] The crude product is dissolved in the hot alcohol, and then water is added until turbidity is observed, followed by slow cooling to obtain pure crystals.[1]

Frequently Asked Questions (FAQs)

  • Question 1: What is the optimal temperature for the synthesis of this compound?

  • Answer 1: The optimal reaction temperature is between 30°C and 70°C. A temperature of 50°C has been shown to provide a good balance between reaction rate and yield, with high yields of up to 87.5% being reported.[1]

  • Question 2: What is the ideal molar ratio of 5-chloro-2-nitrobenzenesulfonyl chloride to ammonia water?

  • Answer 2: A molar ratio of 1:4 for 5-chloro-2-nitrobenzenesulfonyl chloride to ammonia has been shown to produce a high yield (85.3%).[1] Increasing the ratio to 1:6 can further increase the yield to 87.5%.[1]

  • Question 3: What are suitable solvents for the reaction and recrystallization?

  • Answer 3: The ammonolysis reaction is typically carried out in water as the solvent.[1] For recrystallization, a mixture of ethanol and water or methanol and water is recommended to obtain a pure product.[1]

  • Question 4: How can I monitor the progress of the reaction?

  • Answer 4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (5-chloro-2-nitrobenzenesulfonyl chloride) and the appearance of the product spot (this compound) would indicate the reaction's progress.

Data Presentation

The following table summarizes the quantitative data from various reported experimental conditions for the synthesis of this compound.

Molar Ratio (Sulfonyl Chloride:Water:Ammonia)Reaction Temperature (°C)Reaction Time (hours)Yield (%)
1:18:2501.535.2
1:20:3300.6772.6
1:26:470182.0
1:24:450Not Specified85.3
1:30:6501.587.5

Data extracted from patent CN103570595A.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (87.5% Yield) [1]

  • Reaction Setup: In a suitable reaction flask, add 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride and 3.4 kg of water.

  • Reagent Addition: Slowly add 4.62 kg of 22% ammonia water to the reaction mixture. The molar ratio of 5-chloro-2-nitrobenzenesulfonyl chloride to water to ammonia is 1:30:6.

  • Reaction Conditions: Heat the mixture to 50°C and maintain this temperature for 1.5 hours with stirring.

  • Product Isolation: After the reaction is complete, cool the mixture and filter to collect the crude product.

  • Recrystallization: Transfer the filter cake to a new reactor and add 2 kg of ethanol. Heat the mixture to dissolve the solid.

  • Precipitation: Add 2 kg of water to the ethanol solution and stir while cooling to approximately 0°C.

  • Final Product: Filter the precipitated solid, dry it, to obtain 0.97 kg of this compound as white crystals (yield 87.5%).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Start: 5-Chloro-2-nitrobenzenesulfonyl chloride & Water add_ammonia Add Ammonia Water start->add_ammonia react Heat to 50°C for 1.5h add_ammonia->react cool_filter Cool & Filter react->cool_filter Reaction Mixture dissolve Dissolve in Ethanol cool_filter->dissolve Crude Product precipitate Add Water & Cool to 0°C dissolve->precipitate final_filter Filter & Dry precipitate->final_filter end Final Product: this compound final_filter->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield? ratio Incorrect Reactant Ratio problem->ratio temp Suboptimal Temperature problem->temp time Insufficient Reaction Time problem->time quality Poor Starting Material Quality problem->quality adjust_ratio Increase Ammonia Ratio ratio->adjust_ratio optimize_temp Maintain 30-70°C temp->optimize_temp increase_time Monitor with TLC time->increase_time check_quality Use High-Purity Starting Material quality->check_quality

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of Crude 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Chloro-2-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 2-chloro-5-nitrobenzenesulfonyl chloride, and positional isomers formed during the synthesis process.[1] Incomplete reactions or side reactions can also lead to byproducts that need to be removed.

Q2: Which purification techniques are most effective for this compound?

A2: Recrystallization and column chromatography are two of the most effective and commonly used methods for purifying solid organic compounds like this compound. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check for the presence of impurities.[2] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a reliable method. The melting point of the purified compound can also be a good indicator of purity; a sharp melting range close to the literature value (180-183°C) suggests high purity.[3][4]

Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures.[5]

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Troubleshooting Steps:

    • Select an appropriate solvent: this compound is known to be soluble in methanol, ethyl acetate, and dichloromethane.[3][4] Ethanol is also a commonly used solvent for recrystallizing sulfonamides.[6]

    • Increase the solvent volume: You may not be using enough solvent. Add small portions of hot solvent until the compound dissolves.[5]

    • Try a solvent mixture: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.[7] A methanol/water mixture is a potential system to try.[1]

Issue 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of your compound.

  • Troubleshooting Steps:

    • Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote the formation of an oil.[8]

    • Add more solvent: The concentration of the solute may be too high. Reheat the solution and add more of the hot solvent, then allow it to cool slowly.[8]

    • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a surface for crystal nucleation.[8]

    • Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.[8][9]

Issue 3: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used, or the solution was not cooled sufficiently.

  • Troubleshooting Steps:

    • Minimize solvent usage: Use only the minimum amount of hot solvent required to dissolve the crude product.[5]

    • Ensure complete crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

    • Check the filtrate: If you suspect a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling again.

Solvent SystemQualitative Solubility of this compoundRecommended Use
MethanolSoluble[3][4]Primary recrystallization solvent.
EthanolLikely Soluble[6]Primary recrystallization solvent.
Ethyl AcetateSoluble[3][4]Primary recrystallization solvent.
DichloromethaneSoluble[3][4]Can be used, but its lower boiling point may be less ideal for recrystallization.
Methanol/WaterSoluble in hot methanol, insoluble in water.A two-solvent system where water acts as the anti-solvent.[1]
Isopropanol/WaterLikely soluble in hot isopropanol, insoluble in water.A two-solvent system, potentially with around 30% water.[6]

This table provides a qualitative guide. Experimental testing is recommended to find the optimal solvent system for your specific crude sample.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase.[10]

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The mobile phase (eluent) polarity is not optimized.

  • Troubleshooting Steps:

    • Optimize the mobile phase using TLC: Before running the column, test different solvent systems using Thin-Layer Chromatography (TLC). The ideal mobile phase should give your desired compound an Rf value of approximately 0.2-0.4.[11]

    • Adjust the eluent polarity:

      • If the Rf is too low (compound is not moving), increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.

      • If the Rf is too high (compound moves too quickly), decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).[11]

    • Add a modifier for acidic compounds: Since sulfonamides are acidic, adding a small amount of acetic acid or formic acid (0.1-2.0%) to the mobile phase can improve peak shape and separation.[11]

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough, or the compound has very strong interactions with the stationary phase.

  • Troubleshooting Steps:

    • Gradually increase the mobile phase polarity: Start with a low polarity eluent and gradually increase the proportion of the more polar solvent. This is known as gradient elution.

    • Switch to a more polar solvent system: If increasing the polarity of the current system is ineffective, a different, more polar solvent system may be necessary. A common alternative is a mixture of dichloromethane and methanol.[11]

Issue 3: The column is running slowly or is clogged.

  • Possible Cause: The stationary phase was not packed correctly, or there are particulates in the sample.

  • Troubleshooting Steps:

    • Ensure proper packing: Use the slurry method to pack the column to ensure a uniform and bubble-free stationary phase bed.[10][12]

    • Filter the sample: Before loading onto the column, ensure your sample is fully dissolved and free of any particulate matter by filtering it through a small plug of cotton or a syringe filter.[13]

    • Apply gentle pressure: For flash chromatography, applying gentle air pressure can help to increase the flow rate.[12]

Stationary PhaseRecommended Mobile Phase (Starting Point)Comments
Silica GelHexane:Ethyl Acetate (e.g., 1:1)[11]The most common stationary phase for sulfonamide purification.[14] Adjust the ratio based on TLC results.
Silica GelDichloromethane:Methanol (e.g., 98:2)[11]A more polar system for compounds that do not move with hexane/ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Methanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot methanol to completely dissolve the solid.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the methanol solution is still hot, add water dropwise until the solution becomes persistently cloudy.[7]

  • Redissolve: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold methanol/water mixture.[5]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine the optimal mobile phase composition (e.g., a mixture of hexane and ethyl acetate) by performing TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.[10]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Carefully apply the sample to the top of the silica gel.[10]

  • Elution: Add the mobile phase to the column and begin collecting fractions. You can start with a lower polarity mobile phase and gradually increase the polarity if needed to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude 5-Chloro-2- nitrobenzenesulfonamide Dissolve Dissolve in Hot Solvent Crude->Dissolve Column Column Chromatography Crude->Column HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter PureCrystals Pure Crystals VacuumFilter->PureCrystals PureFractions Combine Pure Fractions Column->PureFractions Evaporate Evaporate Solvent PureFractions->Evaporate Evaporate->PureCrystals TroubleshootingRecrystallization Start Recrystallization Issue? OilingOut Compound 'Oils Out'? Start->OilingOut Yes NoCrystals No Crystals Form? Start->NoCrystals No SlowCool Cool Slowly OilingOut->SlowCool AddSolvent Add More Solvent OilingOut->AddSolvent LowYield Low Yield? NoCrystals->LowYield Some crystals, but few Scratch Scratch Flask NoCrystals->Scratch SeedCrystal Add Seed Crystal NoCrystals->SeedCrystal MinimizeSolvent Use Minimum Solvent LowYield->MinimizeSolvent CoolThoroughly Cool Thoroughly LowYield->CoolThoroughly

References

common side reactions in the synthesis of 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Chlorosulfonation: 2-Chloronitrobenzene is reacted with chlorosulfonic acid to yield 5-Chloro-2-nitrobenzenesulfonyl chloride.

  • Amidation: The resulting 5-Chloro-2-nitrobenzenesulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonia, to produce the final product, this compound.[1]

Q2: What are the most common side reactions during the chlorosulfonation of 2-chloronitrobenzene?

A2: The primary side reactions in the chlorosulfonation step include:

  • Formation of Isomeric Sulfonyl Chlorides: The major isomeric byproduct is 4-Chloro-3-nitrobenzenesulfonyl chloride. The formation of other isomers is also possible depending on the reaction conditions.

  • Formation of Sulfonic Acids: Hydrolysis of the sulfonyl chloride products can occur in the presence of moisture, leading to the corresponding sulfonic acids (e.g., 5-Chloro-2-nitrobenzenesulfonic acid and its isomers).

  • Formation of Diaryl Sulfone: A minor but common byproduct is bis(2-chloro-5-nitrophenyl) sulfone.

Q3: How can I minimize the formation of isomeric byproducts during chlorosulfonation?

A3: The regioselectivity of the chlorosulfonation reaction is influenced by the directing effects of the chloro and nitro groups on the benzene ring. To favor the formation of the desired 5-chloro-2-nitro isomer, precise control of reaction parameters is crucial. Lower reaction temperatures generally favor para-sulfonation to the chloro group.

Q4: What are the common side reactions during the amidation of 5-Chloro-2-nitrobenzenesulfonyl chloride?

A4: The main side reactions in the amidation step are:

  • Hydrolysis of the Sulfonyl Chloride: 5-Chloro-2-nitrobenzenesulfonyl chloride is susceptible to hydrolysis, which converts it back to the unreactive 5-Chloro-2-nitrobenzenesulfonic acid. This is a significant cause of low yield.

  • Formation of N,N-Disubstituted Sulfonamide: While less common with ammonia, if there is contamination with primary or secondary amines, or if reaction conditions are not well-controlled, the formation of a disubstituted sulfonamide is possible.[2]

Q5: How can I prevent the hydrolysis of the sulfonyl chloride during the amidation step?

A5: To minimize hydrolysis, it is critical to use anhydrous solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. The reaction temperature should also be carefully controlled, as higher temperatures can accelerate hydrolysis.

Q6: What analytical methods are recommended for identifying impurities in the final product?

A6: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying non-volatile impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used for the structural elucidation of unknown impurities if they can be isolated.

Troubleshooting Guides

Issue 1: Low Yield of 5-Chloro-2-nitrobenzenesulfonyl chloride in the Chlorosulfonation Step
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure a sufficient excess of chlorosulfonic acid is used (a molar ratio of at least 4:1 of chlorosulfonic acid to 2-chloronitrobenzene is often employed).- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to ensure the starting material is fully consumed.
Suboptimal Reaction Temperature - Maintain a consistent reaction temperature. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and decomposition. A temperature range of 100-130°C is often cited.[3]
Hydrolysis of Product - Ensure all glassware is thoroughly dried before use.- Use anhydrous chlorosulfonic acid.- Perform the reaction under an inert atmosphere to minimize exposure to atmospheric moisture.
Formation of Isomeric Byproducts - Control the reaction temperature carefully, as this can influence the isomer ratio.
Loss of Product During Workup - When quenching the reaction with ice/water, do so slowly and with efficient cooling to prevent localized heating and subsequent hydrolysis of the product.- Ensure complete precipitation of the product before filtration.
Issue 2: Low Yield of this compound in the Amidation Step
Possible Cause Troubleshooting Step
Hydrolysis of 5-Chloro-2-nitrobenzenesulfonyl chloride - Use anhydrous solvents for the reaction.- Ensure the ammonia source is of high quality and free from excessive water if a non-aqueous system is used.- Conduct the reaction under an inert atmosphere (nitrogen or argon).- Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the sulfonyl chloride to the ammonia solution to control the exothermic reaction and minimize hydrolysis.
Incomplete Reaction - Ensure a sufficient excess of the ammonia source is used to drive the reaction to completion.- Allow for adequate reaction time. Monitor the reaction progress by TLC or HPLC.
Formation of Disubstituted Sulfonamide - Use a pure ammonia source. If using an amine, ensure it is a primary amine and free of secondary amine impurities.
Product Loss During Workup and Purification - Optimize the pH during workup to ensure complete precipitation of the sulfonamide.- If recrystallization is used for purification, select an appropriate solvent system to minimize loss of the desired product.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of this compound in the Amidation Step

Molar Ratio (Sulfonyl Chloride:Water:Ammonia)Reaction Temperature (°C)Reaction Time (hours)Yield (%)
1:18:2501.535.2[1]
1:24:4600.6785.3[1]
1:26:470182.0[1]

Table 2: Byproduct Formation in the Chlorosulfonation of 2-Chloronitrobenzene

ByproductTypical AmountConditions Favoring Formation
4-Chloro-3-nitrobenzenesulfonyl chlorideVariesHigher reaction temperatures can alter isomer ratios.
bis(2-chloro-5-nitrophenyl) sulfone~0.1-0.3%Can form at the elevated temperatures used for chlorosulfonation.
5-Chloro-2-nitrobenzenesulfonic acidVariesPresence of moisture during reaction or workup.

Experimental Protocols

Key Experiment 1: Synthesis of 5-Chloro-2-nitrobenzenesulfonyl chloride (Chlorosulfonation)

This protocol is a representative procedure and may require optimization.

Materials:

  • 2-Chloronitrobenzene

  • Chlorosulfonic acid

Procedure:

  • In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, carefully add chlorosulfonic acid (e.g., 4-5 molar equivalents).

  • Slowly add 2-chloronitrobenzene (1 molar equivalent) to the chlorosulfonic acid while maintaining the temperature at around 20-30°C.

  • After the addition is complete, slowly heat the reaction mixture to 120°C and maintain this temperature for approximately 4 hours, or until the evolution of HCl gas ceases.[4]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate, 5-Chloro-2-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Key Experiment 2: Synthesis of this compound (Amidation)

This protocol is a representative procedure and may require optimization.

Materials:

  • 5-Chloro-2-nitrobenzenesulfonyl chloride

  • Aqueous ammonia (e.g., 25-28%)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • In a reaction flask, place aqueous ammonia (e.g., 4 molar equivalents) and cool it to 0-5°C in an ice bath.

  • Slowly add a solution of 5-Chloro-2-nitrobenzenesulfonyl chloride (1 molar equivalent) in a suitable solvent (e.g., dichloromethane or added directly as a solid in portions) to the cooled ammonia solution with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 60°C) for about 40 minutes.[1]

  • Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash it with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amidation 2-Chloronitrobenzene 2-Chloronitrobenzene Reaction_1 Chlorosulfonation 2-Chloronitrobenzene->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction_1 5-Chloro-2-nitrobenzenesulfonyl_chloride 5-Chloro-2-nitrobenzenesulfonyl chloride (Crude) Reaction_1->5-Chloro-2-nitrobenzenesulfonyl_chloride Byproducts_1 Isomeric Sulfonyl Chlorides Sulfonic Acids bis-Sulfone Reaction_1->Byproducts_1 Reaction_2 Amidation 5-Chloro-2-nitrobenzenesulfonyl_chloride->Reaction_2 Intermediate Ammonia Ammonia Ammonia->Reaction_2 This compound This compound (Crude) Reaction_2->this compound Byproducts_2 5-Chloro-2-nitrobenzenesulfonic acid Disubstituted Sulfonamide Reaction_2->Byproducts_2 Purification Purification (e.g., Recrystallization) This compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes1 Potential Causes (Chlorosulfonation) cluster_solutions1 Solutions cluster_causes2 Potential Causes (Amidation) cluster_solutions2 Solutions Low_Yield Low Yield Observed Identify_Step Identify Problematic Step Low_Yield->Identify_Step Chlorosulfonation Chlorosulfonation Step Identify_Step->Chlorosulfonation Step 1 Amidation Amidation Step Identify_Step->Amidation Step 2 Incomplete_Reaction_1 Incomplete Reaction Chlorosulfonation->Incomplete_Reaction_1 Hydrolysis_1 Hydrolysis of Product Chlorosulfonation->Hydrolysis_1 Isomer_Formation Isomer Formation Chlorosulfonation->Isomer_Formation Hydrolysis_2 Hydrolysis of Sulfonyl Chloride Amidation->Hydrolysis_2 Incomplete_Reaction_2 Incomplete Reaction Amidation->Incomplete_Reaction_2 Disubstitution Disubstitution Amidation->Disubstitution Increase_Reagent Increase Chlorosulfonic Acid Incomplete_Reaction_1->Increase_Reagent Monitor_Reaction Monitor Progress (TLC/HPLC) Incomplete_Reaction_1->Monitor_Reaction Anhydrous_Conditions_1 Use Anhydrous Conditions Hydrolysis_1->Anhydrous_Conditions_1 Control_Temp_1 Control Temperature Isomer_Formation->Control_Temp_1 Anhydrous_Conditions_2 Use Anhydrous Conditions Hydrolysis_2->Anhydrous_Conditions_2 Control_Temp_2 Control Temperature Hydrolysis_2->Control_Temp_2 Excess_Ammonia Use Excess Ammonia Incomplete_Reaction_2->Excess_Ammonia Pure_Amine Ensure Pure Ammonia Source Disubstitution->Pure_Amine

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: 5-Chloro-2-nitrobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-nitrobenzenesulfonamide. The content is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction: Sulfonamide Formation with Amines

Q1: I am getting a low yield in my reaction between this compound and my amine. What are the common causes and how can I improve it?

A1: Low yields in sulfonamide formation are a common issue. Here are the primary factors to investigate and corresponding troubleshooting steps:

  • Reagent Quality:

    • This compound: Ensure it is pure and dry. While generally stable, prolonged storage in a humid environment can lead to hydrolysis.

    • Amine: The purity of your amine is crucial. If it is a solid, ensure it is dry. Liquid amines should be distilled if their purity is questionable.

    • Solvent and Base: Use anhydrous solvents and ensure your base (e.g., triethylamine, pyridine) is dry. Moisture can hydrolyze the starting sulfonamide or the intermediate sulfonyl chloride if formed in situ.

  • Reaction Conditions:

    • Stoichiometry: A 1:1.1 to 1:1.5 molar ratio of the amine to this compound is a good starting point. An excess of the amine can sometimes drive the reaction to completion, but may complicate purification.

    • Base: At least one equivalent of a non-nucleophilic base is required to neutralize the acidic sulfonamide proton and facilitate the reaction. Using 1.5-2.0 equivalents is common.

    • Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) can be beneficial. However, for sensitive substrates, cooling the reaction to 0 °C during the addition of reagents can minimize side reactions.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete conversion is a common reason for low yields.

  • Work-up and Purification:

    • Product Loss During Extraction: Your N-substituted sulfonamide product might have some water solubility, especially if the amine used is small and polar. Ensure thorough extraction with an appropriate organic solvent.

    • Purification Issues: The product may be difficult to crystallize or separate from starting materials by column chromatography. Refer to the purification troubleshooting section (Q3).

Troubleshooting Summary for Low Yield in Sulfonamide Formation:

Possible Cause Troubleshooting Step
Impure or wet reagentsUse freshly purified/dried amine, this compound, solvent, and base.
Incorrect stoichiometryCarefully check molar ratios. Consider a slight excess of the amine.
Incomplete reactionIncrease reaction time and/or temperature. Monitor by TLC or LC-MS.
Product loss during work-upPerform multiple extractions. Check the aqueous layer for product.
Difficult purificationOptimize recrystallization solvent or column chromatography conditions.

Q2: My reaction is incomplete, and I see both starting material and product. What should I do?

A2: An incomplete reaction can be addressed by several strategies:

  • Increase Reaction Time: Some reactions are simply slow. Allow the reaction to stir for a longer period (e.g., 24-48 hours) while monitoring its progress.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Be cautious, as this can also promote the formation of side products.

  • Add More Reagent: If you suspect one of the reagents has degraded, adding a fresh portion might help drive the reaction to completion. This is particularly relevant if you are using a reactive amine that might be unstable under the reaction conditions.

  • Change the Solvent: The choice of solvent can influence reaction rates. If you are using a non-polar solvent, switching to a more polar aprotic solvent like DMF or DMSO might accelerate the reaction.

  • Change the Base: The basicity and steric hindrance of the base can play a role. If you are using a hindered base, a less hindered one might be more effective, and vice-versa.

Q3: I am having difficulty purifying my N-substituted this compound product. What are some common purification challenges and solutions?

A3: Purification can be challenging due to the properties of the product and potential byproducts.

  • Recrystallization:

    • "Oiling Out": If your product "oils out" instead of crystallizing, it may be due to impurities or the use of an unsuitable solvent. Try using a different solvent system or a solvent/anti-solvent combination. Slow cooling can also promote crystal formation.

    • Poor Crystal Formation: If the product does not crystallize, it may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.

  • Column Chromatography:

    • Co-elution of Product and Starting Material: If the polarity of your product and the starting amine are very similar, separation by column chromatography can be difficult. Try using a different eluent system with a shallower gradient. Sometimes, adding a small amount of acid or base (e.g., 0.1% acetic acid or triethylamine) to the eluent can improve separation.

    • Streaking on the TLC/Column: This can be due to the acidic nature of the sulfonamide proton. Adding a small amount of a volatile acid (like acetic acid) to your eluent system can often resolve this issue.

Reaction: Deprotection of the Nitro Group

Q4: I am trying to reduce the nitro group of my N-substituted this compound to an amine, but the reaction is not working well.

A4: The reduction of the nitro group is a common transformation. Here are some troubleshooting tips:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation: This is often a clean and effective method. Ensure your catalyst (e.g., Pd/C) is active. If the reaction is slow, increasing the pressure of hydrogen or the catalyst loading may help. Certain functional groups on your amine substituent may not be compatible with hydrogenation.

    • Metal-based Reductions: Reagents like iron powder in acidic media (e.g., acetic acid or ammonium chloride solution) or stannous chloride (SnCl₂) are commonly used.[1] Ensure the metal is activated if necessary (e.g., by washing with dilute HCl).

  • Reaction Conditions:

    • Solvent: A protic solvent like ethanol, methanol, or acetic acid is typically used for these reductions.

    • Temperature: Some reductions may require heating to proceed at a reasonable rate.[1]

    • pH: For metal-based reductions, maintaining an acidic pH is often crucial for the reaction to proceed.

  • Side Reactions:

    • Over-reduction: Be mindful of other reducible functional groups in your molecule.

    • Cleavage of the Sulfonamide Bond: Under very harsh reductive conditions, the sulfonamide bond could potentially be cleaved.

Troubleshooting Summary for Nitro Group Reduction:

Possible Cause Troubleshooting Step
Inactive catalyst (hydrogenation)Use fresh catalyst. Increase catalyst loading or hydrogen pressure.
Ineffective metal reductantActivate the metal powder (e.g., with dilute acid).
Suboptimal reaction conditionsAdjust solvent, temperature, or pH.
Presence of incompatible functional groupsChoose a reducing agent compatible with other functionalities in your molecule.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl-5-chloro-2-nitrobenzenesulfonamide

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (1.5 - 2.0 equivalents) or another suitable non-nucleophilic base

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amine (1.1 - 1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add triethylamine (1.5 - 2.0 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DCM.

  • Slowly add the solution of this compound to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Sulfonamide Synthesis and Deprotection

G cluster_0 Sulfonamide Formation cluster_1 Nitro Group Reduction A This compound + Amine B Reaction Setup (Solvent, Base, Temperature) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Purification (Recrystallization/Chromatography) D->E F N-substituted-5-chloro-2-nitrobenzenesulfonamide E->F G N-substituted-5-chloro-2-nitrobenzenesulfonamide F->G H Reduction Reaction (Reducing Agent, Solvent) G->H I Reaction Monitoring (TLC/LC-MS) H->I J Work-up and Purification I->J K N-substituted-5-chloro-2-aminobenzenesulfonamide J->K

Caption: Workflow for the synthesis and subsequent reduction of N-substituted 5-chloro-2-nitrobenzenesulfonamides.

Diagram 2: Troubleshooting Logic for Low Yield in Sulfonamide Formation

G Start Low Yield Observed CheckReagents Check Reagent Purity and Dryness Start->CheckReagents CheckConditions Verify Reaction Conditions (Stoichiometry, Temp, Time) CheckReagents->CheckConditions [Reagents OK] PurifyReagents Purify/Dry Reagents CheckReagents->PurifyReagents [Reagents Impure] IncompleteReaction Incomplete Reaction? CheckConditions->IncompleteReaction [Conditions OK] OptimizeConditions Optimize Conditions (Adjust Ratios, Temp, Time) CheckConditions->OptimizeConditions [Conditions Suboptimal] WorkupLoss Potential Loss During Work-up/Purification? IncompleteReaction->WorkupLoss [Reaction Complete] ForceCompletion Drive Reaction (Longer Time, Higher Temp) IncompleteReaction->ForceCompletion [Reaction Incomplete] OptimizeWorkup Optimize Work-up and Purification WorkupLoss->OptimizeWorkup [Loss Identified] Success Improved Yield WorkupLoss->Success [No Significant Loss] PurifyReagents->Start OptimizeConditions->Start ForceCompletion->Start OptimizeWorkup->Start

Caption: A logical flow diagram for troubleshooting low reaction yields.

References

improving the stability of 5-Chloro-2-nitrobenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like many sulfonamides, it is generally more stable at acidic pH values.[1] Alkaline conditions can promote hydrolysis. Increased temperature can accelerate degradation rates, and exposure to UV light may induce photodegradation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the structure of this compound and general knowledge of related compounds, the potential degradation pathways include:

  • Hydrolysis: Cleavage of the sulfonamide bond is a common degradation route for sulfonamides, particularly under acidic or basic conditions, to yield 5-chloro-2-nitrobenzenesulfonic acid and ammonia or the corresponding amine.[2][3]

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso and amino derivatives.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the cleavage of chemical bonds and the formation of various degradation products.[2]

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: For long-term storage, it is advisable to prepare stock solutions in aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) and store them at low temperatures (e.g., -20°C or -80°C), protected from light.[4] Aqueous solutions are more prone to hydrolysis and should be prepared fresh whenever possible.

Q4: Are there any known incompatibilities for this compound in solution?

A4: this compound should be considered incompatible with strong bases and strong oxidizing agents.[5] Strong bases can catalyze the hydrolysis of the sulfonamide group, while strong oxidizing agents can react with the nitro group or other parts of the molecule.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[6][7] These methods allow for the separation and quantification of the parent compound and its degradation products over time.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid loss of compound in aqueous solution. Hydrolysis due to unfavorable pH.Adjust the pH of the solution. Sulfonamides are often more stable in acidic conditions.[1] Prepare fresh aqueous solutions before use.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or temperature fluctuations.Ensure the chosen solvent has adequate solubilizing capacity for the intended concentration. Consider using a co-solvent. Store solutions at a constant, appropriate temperature.
Inconsistent results between experimental runs. Degradation due to light exposure.Protect solutions from light by using amber vials or covering containers with aluminum foil. Minimize exposure to ambient light during handling.
Formation of unexpected peaks in analytical chromatograms. Presence of degradation products.Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. Optimize storage and experimental conditions to minimize degradation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer solutions (pH 4.0, 7.0, and 9.0)

  • HPLC system with UV or MS detector

  • C18 reversed-phase column

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Preparation of Test Solutions: Dilute the stock solution with each of the buffer solutions (pH 4.0, 7.0, and 9.0) to a final concentration of 10 µg/mL.

  • Incubation: Store the test solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm) or MS.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Protocol 2: Photostability Testing of this compound

Objective: To evaluate the effect of light on the stability of this compound in solution.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • Clear and amber glass vials

  • A controlled light source (e.g., a photostability chamber)

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Solutions: Prepare a solution of this compound in acetonitrile at a concentration of 10 µg/mL.

  • Sample Exposure:

    • Transfer the solution to both clear and amber glass vials.

    • Place the clear vials in a photostability chamber under controlled light exposure.

    • Keep the amber vials in the same chamber, shielded from light, as a control.

  • Sampling and Analysis: At predetermined time intervals, withdraw samples from both the exposed and control vials.

  • HPLC Analysis: Analyze the samples using the HPLC method described in Protocol 1.

  • Data Analysis: Compare the degradation rate of the compound in the clear vials to that in the amber vials to assess the extent of photodegradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C

pHHalf-life (t½) in hours (Hypothetical)
4.0> 72
7.048
9.024

Note: This data is hypothetical and should be confirmed by experimental studies.

Table 2: Summary of Analytical Methods for Quantification

Technique Typical Detector Limit of Detection (LOD) Advantages Disadvantages
HPLC-UV Photodiode Array (PDA)0.01 - 0.1 µg/mLRobust, widely available, good for purity assessment.Lower sensitivity and selectivity compared to MS.
LC-MS/MS Triple Quadrupole< 0.1 µg/mLHigh sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity.

Note: Performance characteristics are based on typical values for similar phenolic compounds.[6]

Visualizations

Degradation_Pathway A This compound B Hydrolysis A->B H+ or OH- D Reduction A->D Reducing agents F Photodegradation A->F UV Light C 5-Chloro-2-nitrobenzenesulfonic acid + NH3 B->C E 5-Chloro-2-aminobenzenesulfonamide D->E G Various Degradation Products F->G

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_test Prepare Test Solutions (10 µg/mL in Buffers) prep_stock->prep_test incubate Incubate at Constant Temperature (e.g., 25°C) prep_test->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h...) incubate->sampling hplc Analyze by HPLC-UV/MS sampling->hplc data Plot Concentration vs. Time hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Tree start Compound Degradation Observed q1 Is the solution aqueous? start->q1 a1_yes Potential Hydrolysis q1->a1_yes Yes q2 Is the solution exposed to light? q1->q2 No sol1 Adjust pH to acidic range. Prepare fresh solutions. a1_yes->sol1 end Stability Improved sol1->end a2_yes Potential Photodegradation q2->a2_yes Yes q3 Is the storage temperature elevated? q2->q3 No sol2 Use amber vials or protect from light. a2_yes->sol2 sol2->end a3_yes Accelerated Degradation q3->a3_yes Yes q3->end No sol3 Store at lower temperatures (e.g., 4°C or -20°C). a3_yes->sol3 sol3->end

Caption: Troubleshooting decision tree for improving stability.

References

Technical Support Center: High-Purity Recrystallization of 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of 5-Chloro-2-nitrobenzenesulfonamide to achieve high purity.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the recrystallization of this compound.

Q1: My this compound will not dissolve in the recrystallization solvent, even with heating.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: This is the most common reason for incomplete dissolution. Incrementally add small portions of the hot solvent to your crude product until it fully dissolves.[1][2]

  • Inappropriate Solvent: While methanol/water and ethanol/water are reported solvent systems, the solubility can be affected by impurities in your crude material.[3] this compound is also soluble in dichloromethane, ethyl acetate, and methanol.[4][5] You may need to perform small-scale solubility tests to find a more suitable solvent or solvent mixture.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If you have added a significant amount of solvent and a solid still remains, it is likely an impurity. In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.

Q2: No crystals are forming after the solution has cooled.

A2: The absence of crystal formation is a common challenge in recrystallization. Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[6][7]

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.[6][7]

  • Supersaturation:

    • Evaporation: Your solution may be too dilute. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[1][6][7]

    • Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to ensure the compound remains dissolved.

  • Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate that is turned off, or by insulating the flask to slow the rate of cooling.[1][6][7]

Q4: The crystals formed very quickly and appear as a fine powder.

A4: Rapid crystallization can trap impurities within the crystal lattice, leading to a lower purity product.[6][7] To encourage the growth of larger, purer crystals, you should slow down the crystallization process. This can be achieved by:

  • Slower Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

  • Using More Solvent: Add a slight excess of the hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[6][7]

Q5: The recovered yield of pure product is very low.

A5: A low yield can be due to several factors:

  • Using too much solvent: An excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[1] To avoid this, use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature crystallization: If the product crystallizes during hot gravity filtration, you will lose a portion of your yield. To prevent this, use a pre-heated funnel and flask for the filtration.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize the precipitation of the product.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the recrystallization of this compound?

A: Based on available literature, a mixed solvent system of either methanol and water or ethanol and water has been shown to be effective.[3] The general procedure involves dissolving the crude product in a minimal amount of hot methanol or ethanol, and then adding hot water dropwise until the solution becomes slightly turbid. A small amount of the alcohol is then added back to clarify the solution before it is allowed to cool.

Q: How can I decolorize a colored solution of this compound during recrystallization?

A: If your hot solution has a colored tint, this is likely due to colored impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution. After adding the charcoal, keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[6]

Q: What is the expected melting point of pure this compound?

A: The reported melting point for this compound is in the range of 180-183°C.[4] A sharp melting point within this range is a good indicator of high purity.

Quantitative Data Summary

ParameterMethanol/Water System[3]Ethanol/Water System[3]
Crude Product 1 part (by weight)1 part (by weight)
Alcohol ~1.35 parts (by weight)~1.15 parts (by weight)
Water ~1.24 parts (by weight)~1.06 parts (by weight)
Cooling Temperature ~0°C~0°C
Reported Yield 72.6%85.3%

Note: These ratios are derived from the patent literature and may need to be optimized for your specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization using Methanol/Water

  • Dissolution: In a suitable flask, add the crude this compound. Heat a sufficient quantity of methanol to its boiling point. Add the minimum amount of hot methanol to the crude product with stirring until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Precipitation: Heat a sufficient quantity of water to its boiling point. Slowly add the hot water to the methanol solution until the solution becomes slightly cloudy. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Recrystallization using Ethanol/Water

  • Dissolution: In an appropriate flask, add the crude this compound. Heat a sufficient quantity of ethanol to its boiling point. Add the minimum amount of hot ethanol to the crude product with stirring until it is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Precipitation: Heat a sufficient quantity of water to its boiling point. Slowly add the hot water to the ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool gradually to room temperature. Subsequently, cool the flask in an ice bath to complete the crystallization process.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with a small volume of a cold ethanol/water mixture.

  • Drying: Dry the purified product to a constant weight.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slow Cooling insoluble_check->cool No hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: Workflow for the Recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution_issue Dissolution Issues cluster_crystallization_issue Crystallization Issues cluster_product_issue Product Quality Issues start Problem Encountered dissolve_q Does not dissolve? start->dissolve_q crystals_q No crystals form? start->crystals_q oiling_q Product oiled out? start->oiling_q yield_q Low yield? start->yield_q dissolve_a1 Add more hot solvent dissolve_q->dissolve_a1 Likely insufficient solvent dissolve_a2 Perform hot filtration dissolve_q->dissolve_a2 Solid remains after excess solvent crystals_a1 Scratch flask / Add seed crystal crystals_q->crystals_a1 Induce nucleation crystals_a2 Boil off some solvent crystals_q->crystals_a2 Concentrate solution oiling_a Reheat, add more solvent, cool slowly oiling_q->oiling_a yield_a Use minimum hot solvent, ensure complete cooling yield_q->yield_a

References

Technical Support Center: 5-Chloro-2-nitrobenzenesulfonamide Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 5-Chloro-2-nitrobenzenesulfonamide production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.

Issue Potential Cause Troubleshooting Step
Low Reaction Yield Incomplete Ammonolysis: The reaction between 5-chloro-2-nitrobenzenesulfonyl chloride and ammonia may not have gone to completion.- Verify Molar Ratios: Ensure an adequate excess of ammonia is used. Molar ratios of the sulfonyl chloride to water to ammonia liquor can range from 1:18:2 to 1:30:6 to optimize yield.[1]- Monitor Reaction: Use analytical techniques like TLC or HPLC to monitor the disappearance of the starting material before workup.[2]- Temperature Control: Maintain the reaction temperature within the optimal range of 30°C to 70°C, with 50°C often being preferable.[1]
Poor Mass Transfer/Mixing: Inefficient mixing in larger reactors can lead to localized concentration gradients and reduced reaction rates.[3]- Optimize Agitation: Transition from magnetic stirring to mechanical overhead stirrers for larger volumes. Ensure the stirrer design and speed are sufficient to maintain a homogeneous mixture.[2][3]
Product Loss During Workup: Significant amounts of the product may be lost during filtration, washing, or recrystallization steps.- Optimize Crystallization: During recrystallization from ethanol/water, cool the solution slowly to 0°C to maximize crystal formation and recovery.[1]- Washing: Use ice-cold water or solvent to wash the filtered product to minimize dissolution.
High Impurity Levels Formation of Positional Isomers: Side reactions can lead to the formation of undesired isomers, which are difficult to separate.- Strict Temperature Control: Lower reaction temperatures during the preceding nitration steps can improve regioselectivity and reduce the formation of isomers.[2]- Controlled Reagent Addition: Add reagents slowly and sub-surface to avoid localized "hot spots" that can promote side reactions.[2][3]
Hydrolysis of Starting Material: The starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, can hydrolyze back to the corresponding sulfonic acid if exposed to moisture for extended periods.- Use Anhydrous Conditions: Ensure all solvents and reagents are dry before starting the reaction.- Minimize Reaction Time: Do not extend reaction times unnecessarily once the starting material is consumed.
Carryover from Previous Steps: Impurities from the synthesis of the 5-chloro-2-nitrobenzenesulfonyl chloride precursor can be carried through.- Purify Starting Materials: Ensure the purity of the 5-chloro-2-nitrobenzenesulfonyl chloride before use. The synthesis from p-chloronitrobenzene can result in residual acids or other byproducts.[4]
Purification Challenges "Oiling Out" During Recrystallization: The product separates as an oil instead of a solid crystalline material, trapping impurities.- Adjust Solvent System: The ratio of ethanol to water is critical. If oiling occurs, add more hot ethanol to fully dissolve the oil and then allow for slower cooling.[1][5]- Scratching: Use a glass rod to scratch the inside surface of the flask to induce nucleation and crystal growth.[5]
Poor Crystal Form/Color: The final product may be off-color or have an undesirable crystal morphology, indicating trapped impurities.- Charcoal Treatment: Add a small amount of activated charcoal to the hot recrystallization solution to adsorb colored impurities before hot filtration.[5]- Repeat Recrystallization: A second recrystallization may be necessary to achieve high purity and a light color.[1][5]
Safety Incidents Runaway Reaction: The ammonolysis reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled.- Controlled Addition: Add the ammonia solution slowly to the reaction mixture while carefully monitoring the internal temperature.[1]- Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat generated during the reaction.
Exposure to Hazardous Materials: The starting materials and product have associated health risks.[6][7]- Use Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]- Ensure Proper Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhaling dust or vapors.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

A1: The primary challenges are maintaining reaction control, managing impurities, and ensuring process safety. As reactor volume increases, issues like inefficient heat transfer (thermal gradients), poor mixing, and the amplification of minor side reactions become significant.[3] These factors can lead to lower yields, higher impurity profiles, and difficulties in achieving consistent product quality.

Q2: What is a typical yield for the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride?

A2: The yield is highly dependent on the reaction conditions. Published methods show that yields can range from as low as 35.2% to as high as 87.5%.[1] Optimizing the molar ratio of reactants and maintaining the reaction temperature at around 50°C are crucial for achieving higher yields.[1]

Q3: What are the key safety precautions for handling this compound and its precursors?

A3: The precursors and product can be hazardous. 5-Chloro-2-nitrobenzenesulfonyl chloride is corrosive and reacts with water. The final product, this compound, may cause skin sensitization.[7] It is critical to:

  • Handle all chemicals in a well-ventilated area.[8]

  • Wear appropriate PPE, including gloves, safety goggles, and protective clothing.[6]

  • Avoid inhalation of dust and contact with skin and eyes.[8]

  • Have safety showers and eye wash stations readily accessible.[8]

  • Store materials away from incompatible substances like strong oxidizing agents and strong bases.[8][9]

Q4: Which solvents are recommended for the purification of this compound?

A4: Recrystallization is a common purification method. A mixed solvent system of ethanol and water is effective.[1] The crude product is dissolved in hot ethanol, followed by the addition of water and slow cooling to induce crystallization of the pure compound.[1] Methanol has also been used as a recrystallization solvent.[1]

Q5: How can isomeric impurities be removed during scale-up?

A5: Isomeric impurities can be challenging to remove due to similar physical properties. The most effective strategy is to minimize their formation by controlling reaction conditions (e.g., low temperature).[2] If they do form, purification can be attempted by fractional crystallization, where careful selection of the solvent and cooling rate may allow for the selective precipitation of the desired isomer. In some cases, suspending the crude mixture in a solvent where the desired isomer is less soluble than the impurity can be an effective purification technique.[10] For industrial-scale purification, advanced techniques like multicolumn countercurrent solvent gradient purification (MCSGP) can be considered for separating closely related compounds.[11]

Data Presentation

Table 1: Effect of Reactant Molar Ratios on Reaction Yield

5-Chloro-2-nitrobenzenesulfonyl chlorideWater22% Ammoniacal LiquorTemperatureReaction TimeYield
1.2 kg (1 mol)1.5 kg (18 mol)1.54 kg (2 mol)50°C1.5 hours35.2%
1.2 kg (1 mol)2.05 kg (24 mol)3.08 kg (4 mol)50°C1.5 hours85.3% (approx.)*
1.2 kg (1 mol)3.4 kg (30 mol)4.62 kg (6 mol)50°C1.5 hours87.5%
Note: Molar ratio calculation based on provided weights. A separate experiment at 60°C for 40 minutes with this ratio yielded 85.3%.[1]

Table 2: Physical and Safety Data

Compound Molecular Formula Molecular Weight Key Hazards
This compound C₆H₅ClN₂O₄S236.63 g/mol May cause an allergic skin reaction (H317).[7]
5-Chloro-2-nitrobenzenesulfonyl chloride C₆H₃Cl₂NO₄S256.06 g/mol Causes severe skin burns and eye damage. Corrosive.
1-Chloro-2-nitrobenzene C₆H₄ClNO₂157.55 g/mol Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Toxic to aquatic life.[6][9]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a documented procedure with high yield.[1]

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3.4 kg of water.

  • Reagent Addition: While stirring, add 1.2 kg of 5-chloro-2-nitrobenzenesulfonyl chloride to the reactor.

  • Ammonolysis: Slowly add 4.62 kg of 22% ammoniacal liquor to the suspension. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: Heat the mixture to 50°C and maintain this temperature for 1.5 hours.

  • Cooling & Filtration: Cool the reaction mixture. Filter the resulting solid product and wash the filter cake.

  • Recrystallization: Transfer the crude filter cake to a clean reactor. Add 2 kg of ethanol and heat to dissolve the solid.

  • Precipitation: Add 2 kg of water to the ethanol solution and stir while cooling to approximately 0°C to precipitate the purified product.

  • Isolation: Filter the white crystals, wash with a small amount of cold water, and dry to obtain the final product (Expected yield: ~0.97 kg, 87.5%).[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Production cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Charge Reactor with Water & 5-Chloro-2-nitrobenzenesulfonyl chloride add_ammonia Slowly Add Ammoniacal Liquor start->add_ammonia react Heat to 50°C for 1.5 hours add_ammonia->react cool_filter_1 Cool Mixture & Filter Crude Product react->cool_filter_1 dissolve Dissolve Crude Product in Hot Ethanol cool_filter_1->dissolve Crude Product precipitate Add Water & Cool to 0°C dissolve->precipitate cool_filter_2 Filter Purified Product precipitate->cool_filter_2 dry Dry Final Product cool_filter_2->dry end end dry->end Final Product (White Crystals)

Caption: Production workflow from synthesis to purification.

troubleshooting_yield Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Was reaction monitored for completion (TLC/HPLC)? start->check_reaction check_temp Was temperature maintained at 30-70°C? check_reaction->check_temp Yes sol_monitor Solution: Implement in-process monitoring. check_reaction->sol_monitor No check_mixing Was agitation sufficient for reactor size? check_temp->check_mixing Yes sol_temp Solution: Improve thermal control system. check_temp->sol_temp No sol_mixing Solution: Upgrade to overhead stirrer/baffles. check_mixing->sol_mixing No end Investigate workup/ purification losses. check_mixing->end Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-2-nitrobenzenesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. These may include:

  • Isomeric Impurities: Positional isomers, such as 4-Chloro-2-nitrobenzenesulfonamide or 2-Chloro-3-nitrobenzenesulfonamide, can form during the nitration of the starting material precursor. The formation of isomeric byproducts is a common issue in the synthesis of related nitroaromatic compounds.[1][2]

  • Unreacted Starting Materials: Residual 5-Chloro-2-nitrobenzenesulfonyl chloride may be present if the ammonolysis reaction did not go to completion.

  • Byproducts from Side Reactions: The synthesis of the precursor 2-chloro-5-nitro-benzenesulfonic acid chloride can sometimes yield byproducts like bis-(2-chlor-5-nitrophenyl)-sulfone.[3]

  • Solvent Residues: Residual solvents from the synthesis or workup may be trapped in the crude product.

Q2: My purified this compound is off-white or yellowish. How can I remove the color?

A2: A yellowish tint often indicates the presence of colored impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Q3: I am having trouble getting my this compound to crystallize out of solution during recrystallization. What should I do?

A3: If crystals do not form upon cooling, you can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reducing the Temperature: Cool the solution in an ice bath to further decrease the solubility of your compound.

  • Reducing the Volume of Solvent: If you have added too much solvent, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound. A combination of methods often provides the most comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity and identifying impurities.[4]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.[4]

  • Melting Point Analysis: A pure compound will have a sharp melting point range that is close to the literature value. Impurities tend to depress and broaden the melting point range.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the general procedure for purifying this compound by recrystallization. The choice of solvent is critical and should be determined through small-scale solubility tests. A mixture of methanol and water is often effective.[8]

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture to boiling while stirring to dissolve the solid.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the methanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of hot methanol until the solution becomes clear again.[9]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold methanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Expected Purity and Yield Data for Purified this compound

ParameterExpected ValueAnalytical Method
Purity> 98%HPLC[4]
Yield70-90%Gravimetric
Melting Point~145-147 °CMelting Point Apparatus
AppearanceWhite to off-white crystalsVisual Inspection

Visualizations

Troubleshooting Workflow for Impurity Removal

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the purification of this compound.

TroubleshootingWorkflow start Crude Product (this compound) recrystallization Perform Recrystallization start->recrystallization assess_purity Assess Purity (TLC, MP, HPLC) recrystallization->assess_purity pure_product Pure Product (>98%) assess_purity->pure_product Purity OK troubleshoot Troubleshoot Impurity Issue assess_purity->troubleshoot Purity Not OK oily_product Product Oils Out troubleshoot->oily_product Oily Residue low_yield Low Yield troubleshoot->low_yield Low Recovery colored_product Colored Product troubleshoot->colored_product Discoloration adjust_solvent Adjust Solvent System or Cooling Rate oily_product->adjust_solvent optimize_solvent Optimize Solvent Volume & Cooling low_yield->optimize_solvent charcoal_treatment Charcoal Treatment colored_product->charcoal_treatment adjust_solvent->recrystallization optimize_solvent->recrystallization charcoal_treatment->recrystallization

References

reaction condition optimization for 5-Chloro-2-nitrobenzenesulfonamide derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the reaction condition optimization for the derivatization of 5-Chloro-2-nitrobenzenesulfonamide. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound challenging?

A1: The primary challenge arises from the electronic properties of the molecule. The presence of two strong electron-withdrawing groups, the nitro group (-NO₂) and the sulfonyl group (-SO₂NH₂), significantly reduces the nucleophilicity of the sulfonamide nitrogen. This deactivation makes standard N-alkylation or N-arylation reactions sluggish or entirely unsuccessful under typical conditions.

Q2: What are the most common strategies for N-alkylation of this compound?

A2: Due to the low nucleophilicity of the sulfonamide, traditional N-alkylation with alkyl halides requires forcing conditions. A more effective and widely recommended strategy is the Fukuyama-Mitsunobu reaction . This method is specifically designed for the mono-alkylation of nitrobenzenesulfonamides under mild conditions. Another approach involves "borrowing hydrogen" catalysis, which uses alcohols as alkylating agents, although this may be less effective for highly deactivated sulfonamides.

Q3: What are the recommended methods for N-arylation of this compound?

A3: For N-arylation, transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Chan-Lam coupling (copper-catalyzed) are the most common approaches. These reactions require careful selection of catalysts, ligands, and bases to achieve good yields with an electron-deficient substrate like this compound.

Q4: What are the potential side reactions to be aware of during derivatization?

A4: Common side reactions include:

  • Reduction of the nitro group: This can occur in the presence of certain reducing agents or catalytic systems, leading to the corresponding aniline derivative.

  • Nucleophilic aromatic substitution (SNA_r_): The chloro group on the aromatic ring can be susceptible to substitution by strong nucleophiles, especially at elevated temperatures.

  • Over-alkylation: While less common for this deactivated substrate, dialkylation can occur if the mono-alkylated product is more reactive than the starting material under the reaction conditions.

  • Hydrodehalogenation: In some palladium-catalyzed reactions, replacement of the chloro group with a hydrogen atom can be an unwanted side reaction.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the derivatization reaction can be effectively monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

Troubleshooting Guides

Issue 1: Low or No Conversion in N-Alkylation with Alkyl Halides
Potential Cause Suggested Solution
Insufficient Basicity The pKa of this compound is low due to the electron-withdrawing groups, requiring a strong base to deprotonate the sulfonamide nitrogen. Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as NaH, KHMDS, or DBU.
Low Reaction Temperature The low nucleophilicity of the sulfonamide anion may necessitate higher temperatures to achieve a reasonable reaction rate. Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring for potential side reactions.
Poor Solvent Choice The choice of solvent can significantly impact the solubility of the sulfonamide salt and the reaction rate. Use polar apathetic solvents like DMF, DMSO, or acetonitrile to better solvate the ions and facilitate the S_N_2 reaction.
Inactive Alkyl Halide The reactivity of the alkyl halide follows the trend I > Br > Cl. If using an alkyl chloride or bromide, consider switching to the corresponding alkyl iodide, or add a catalytic amount of NaI or KI to the reaction mixture to generate the more reactive alkyl iodide in situ.
Issue 2: Low Yield in Fukuyama-Mitsunobu Reaction
Potential Cause Suggested Solution
Decomposition of Reagents The Mitsunobu reagents (e.g., DEAD, DIAD, PPh₃) are sensitive to moisture and can degrade over time. Use freshly opened or properly stored reagents.
Incorrect Order of Addition The order of addition of reagents can be critical. A common procedure is to pre-mix the sulfonamide, alcohol, and triphenylphosphine before the slow, cooled addition of the azodicarboxylate.[1]
Steric Hindrance Sterically hindered primary or secondary alcohols may react slowly. Consider increasing the reaction time or temperature, or using a less hindered phosphine reagent.
Byproduct Formation The formation of byproducts from the Mitsunobu reagents can complicate purification and lower the isolated yield. Consider using modified reagents that lead to easily removable byproducts.[2]
Issue 3: Low Yield in Buchwald-Hartwig N-Arylation
Potential Cause Suggested Solution
Catalyst Deactivation The electron-deficient nature of the substrate and potential impurities can deactivate the palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate Ligand Choice The choice of phosphine ligand is crucial for successful C-N bond formation. For electron-deficient substrates, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often more effective than older generation ligands.[3]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₂CO₃ may result in a slow or incomplete reaction.[4]
Low Reaction Temperature Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[3]

Data Presentation

Table 1: Effect of Base on Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide

This table provides data on a related, less deactivated sulfonamide to illustrate the importance of base selection. Similar trends may be observed for this compound, although stronger bases are likely required.

EntryBase (10 mol%)Conversion (%)
1K₂CO₃>95
2None5
3Cs₂CO₃87
4KOH59
5KOt-Bu41
Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol%), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[5]
Table 2: Comparison of Catalytic Systems for N-Arylation of Sulfonamides

This table summarizes general conditions for common N-arylation reactions. Optimal conditions for this compound will require screening.

Method Catalyst Typical Ligand Typical Base Typical Solvent Temp (°C)
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃Biaryl Phosphines (e.g., XPhos)NaOt-Bu, LiHMDSToluene, Dioxane80-110
Chan-Lam Cu(OAc)₂ or CuIPyridine, TMEDAEt₃N, PyridineDCM, MeOHRoom Temp - 80

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation via Fukuyama-Mitsunobu Reaction

This protocol is adapted for nitrobenzenesulfonamides and is a recommended starting point for the N-alkylation of this compound.

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the alcohol (1.2 eq.), and PPh₃ (1.5 eq.).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of the sulfonamide).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated product.

Protocol 2: General Procedure for Deprotection of the Nosyl Group

This protocol is used to remove the 2-nitrobenzenesulfonyl group after a successful Fukuyama-Mitsunobu reaction to yield the desired secondary amine.

Materials:

  • N-alkyl-5-chloro-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Acetonitrile or DMF

Procedure:

  • Dissolve the N-alkylated sulfonamide (1.0 eq.) in acetonitrile or DMF.

  • Add thiophenol (2.5 eq.) to the solution.

  • Add powdered K₂CO₃ (2.5 eq.) or an aqueous solution of KOH.[6]

  • Heat the reaction mixture to 50 °C and stir for 1-3 hours.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude secondary amine by column chromatography or distillation.

Visualizations

troubleshooting_workflow start Low or No Product Yield in N-Alkylation q1 Which method are you using? start->q1 m1 Alkyl Halide q1->m1 m2 Mitsunobu Reaction q1->m2 q_base Is your base strong enough? (e.g., NaH, KHMDS) m1->q_base q_reagents Are reagents fresh? m2->q_reagents a_base_no Switch to a stronger base q_base->a_base_no No q_temp Is temperature > 60°C? q_base->q_temp Yes a_base_yes Increase reaction temperature a_temp_no Increase temperature q_temp->a_temp_no No a_temp_yes Check alkyl halide reactivity (I > Br > Cl) q_temp->a_temp_yes Yes a_reagents_no Use fresh PPh3 and DIAD/DEAD q_reagents->a_reagents_no No q_order Pre-mixed alcohol, sulfonamide, PPh3 before adding DIAD? q_reagents->q_order Yes a_reagents_yes Check order of addition a_order_no Follow correct addition order q_order->a_order_no No a_order_yes Consider steric hindrance q_order->a_order_yes Yes

Troubleshooting workflow for low yield in N-alkylation reactions.

fukuyama_mitsunobu cluster_reactants Reactants cluster_reagents Reagents sulfonamide 5-Chloro-2-nitro- benzenesulfonamide reaction Mitsunobu Reaction (Anhydrous THF, 0°C to RT) sulfonamide->reaction alcohol R-OH (Primary or Secondary Alcohol) alcohol->reaction PPh3 Triphenylphosphine (PPh3) PPh3->reaction DIAD DIAD or DEAD DIAD->reaction product N-Alkyl-5-chloro-2-nitro- benzenesulfonamide reaction->product

Workflow for the Fukuyama-Mitsunobu N-alkylation reaction.

References

avoiding degradation of 5-Chloro-2-nitrobenzenesulfonamide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Chloro-2-nitrobenzenesulfonamide. The information provided aims to help overcome common challenges and prevent degradation of the target compound during synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. The primary route to synthesizing this compound is the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride. Here are some common causes for low yield and how to address them:

    • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed before workup.

    • Suboptimal Reaction Temperature: Temperature plays a critical role. The ammonolysis reaction is typically conducted at temperatures ranging from 30°C to 70°C.[1] Operating outside this range can either slow down the reaction or lead to the formation of byproducts. It is recommended to optimize the temperature within this range.

    • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An insufficient amount of ammonia will lead to an incomplete reaction. The literature suggests a molar ratio of 5-chloro-2-nitrobenzenesulfonyl chloride to water to ammonia solution in the range of 1:18-30:2-6.[1]

    • Moisture Sensitive Starting Material: The starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, is a sulfonyl chloride, which is known to be sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (5-Chloro-2-nitrobenzenesulfonic acid) can be a significant side reaction, which will not participate in the desired ammonolysis. Ensure that all glassware is dry and that anhydrous solvents are used where appropriate.

    • Loss of Product During Workup: The product might be lost during the extraction and purification steps. Ensure efficient extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is not pure. What are the likely impurities and how can I avoid their formation?

  • Answer: Impurities can arise from side reactions or degradation of the product. Potential impurities and mitigation strategies include:

    • Hydrolysis of the Sulfonamide: While generally stable, under strongly acidic or basic conditions, the sulfonamide group can be susceptible to hydrolysis, which would lead to the formation of 5-chloro-2-nitrobenzenesulfonic acid and ammonia. It is advisable to maintain a pH that is not excessively acidic or basic during workup and purification.

    • Side Reactions of the Nitro Group: Aromatic nitro compounds can be susceptible to reduction.[2] While the ammonolysis step itself is not a reduction, certain contaminants or reaction conditions could potentially lead to the reduction of the nitro group, forming byproducts like 5-chloro-2-aminobenzenesulfonamide.

    • Formation of Isomeric Impurities: The purity of the starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, is critical. If the starting material contains isomeric impurities, these will likely be carried through the reaction. It is important to use a high-purity starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride in a polar solvent, such as water or dichloromethane, using aqueous ammonia.[1]

Q2: What are the critical parameters to control during the synthesis to avoid degradation?

A2: Key parameters to control are:

  • Temperature: Maintain the reaction temperature between 30°C and 70°C.[1]

  • pH: Avoid strongly acidic or basic conditions during workup to prevent hydrolysis of the sulfonamide.

  • Moisture: Use dry glassware and handle the moisture-sensitive 5-chloro-2-nitrobenzenesulfonyl chloride in a dry environment to prevent its hydrolysis.

Q3: What are the expected degradation pathways for this compound?

A3: Based on the chemical structure, potential degradation pathways may include:

  • Hydrolysis of the sulfonamide group: This is more likely to occur under strong acidic or basic conditions.

  • Reduction of the nitro group: This could be initiated by reducing agents or certain catalytic conditions.[2]

  • Photodegradation: Aromatic nitro compounds can be sensitive to light.[2] It is advisable to protect the reaction mixture and the final product from prolonged exposure to direct light.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound via Ammonolysis of 5-Chloro-2-nitrobenzenesulfonyl chloride

Molar Ratio (Sulfonyl Chloride:Water:Ammonia)Temperature (°C)Reaction Time (hours)Yield (%)Reference
1:18:2501.535.2[1]
1:20:3300.6772.6[1]
1:24:4600.6785.3[1]
1:30:6501.587.5[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on literature reports to achieve a high yield and purity of this compound.

Materials:

  • 5-Chloro-2-nitrobenzenesulfonyl chloride

  • Aqueous ammonia (22%)

  • Water (deionized)

  • Ethanol or Methanol

  • Dichloromethane (for extraction, optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add 5-chloro-2-nitrobenzenesulfonyl chloride and water.

  • Addition of Ammonia: Slowly add the aqueous ammonia solution dropwise to the stirred mixture. The addition should be controlled to maintain the reaction temperature within the desired range (e.g., 30-70°C). An ice bath can be used to cool the flask if the reaction becomes too exothermic.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at the optimized temperature for the required duration (typically 40 minutes to 1.5 hours).[1] Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker and add a suitable solvent for recrystallization (e.g., ethanol or methanol).

    • Heat the mixture with stirring until the solid dissolves completely.

    • Slowly add water to the solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification start Start: 5-Chloro-2-nitrobenzenesulfonyl chloride reaction Ammonolysis with Aqueous Ammonia (30-70°C) start->reaction Add Water workup Reaction Workup: Cooling and Filtration reaction->workup Monitor by TLC recrystallization Recrystallization from Ethanol/Water workup->recrystallization Crude Product drying Drying under Vacuum recrystallization->drying end End: this compound drying->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Degradation Troubleshooting Degradation in Synthesis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction wrong_temp Incorrect Temperature? start->wrong_temp moisture Moisture Contamination? start->moisture bad_ph Extreme pH during Workup? start->bad_ph monitor_tlc Monitor reaction by TLC/HPLC incomplete_reaction->monitor_tlc optimize_temp Optimize temperature (30-70°C) wrong_temp->optimize_temp dry_glassware Use dry glassware and reagents moisture->dry_glassware control_ph Maintain near-neutral pH bad_ph->control_ph end Improved Yield and Purity monitor_tlc->end optimize_temp->end dry_glassware->end control_ph->end

Caption: A decision-making diagram for troubleshooting degradation issues.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 5-Chloro-2-nitrobenzenesulfonamide and its related analogs. This document compiles experimental data on their biological activities, outlines detailed experimental protocols, and visualizes key concepts to support further research and development in medicinal chemistry.

The benzenesulfonamide scaffold is a well-established pharmacophore, forming the basis for a wide range of therapeutic agents. The introduction of substituents such as nitro and chloro groups can significantly modulate the physicochemical properties and biological activities of these compounds. This guide focuses on this compound and compares its performance with structurally similar sulfonamides, providing a valuable resource for drug discovery and development.

Comparative Biological Activity

The biological activities of this compound and its analogs are diverse, with potential applications as antimicrobial, anticancer, and enzyme inhibitory agents. The following tables summarize key quantitative data from various studies.

CompoundTarget/OrganismAssay TypeActivity MetricValueReference
This compound Analogues
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)MIC15.62-31.25 µmol/L[1][2]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasiiMinimum Inhibitory Concentration (MIC)MIC1-4 µmol/L[1][2]
p-Nitrobenzenesulfonamide Analogues
Compound 11 (a p-nitrobenzenesulfonamide derivative)Estrogen Related Receptor α (ERRα)Inverse Agonist ActivityIC500.80 µM[3]
Other Related Sulfonamides
FQ5 (a sulfonamide analogue)Staphylococcus aureusMinimum Inhibitory Concentration (MIC)MIC32 µg/mL[4]
FQ5 (a sulfonamide analogue)Pseudomonas aeruginosaMinimum Inhibitory Concentration (MIC)MIC16 µg/mL[4]
FQ5 (a sulfonamide analogue)Escherichia coliMinimum Inhibitory Concentration (MIC)MIC16 µg/mL[4]
FQ5 (a sulfonamide analogue)Bacillus subtilisMinimum Inhibitory Concentration (MIC)MIC16 µg/mL[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of sulfonamides.

Synthesis of this compound

A common synthetic route to this compound involves the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride.[5]

Procedure:

  • 5-chloro-2-nitrobenzenesulfonyl chloride is subjected to an ammonolysis reaction in a polar solvent such as water or dichloromethane.

  • Aqueous ammonia is used for the ammonolysis, and the reaction is carried out under heating, typically between 30°C and 70°C.

  • The resulting this compound can then be isolated and purified.

This starting material, 5-chloro-2-nitrobenzenesulfonyl chloride, can be produced by the oxidative chlorination of 5,5'-dichloro-2,2'-dinitrodiphenyldisulfide.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely used technique.[7]

Procedure:

  • Prepare a series of twofold dilutions of the sulfonamide compound in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of carbonic anhydrase (CA), a zinc-containing enzyme.[8]

Procedure:

  • Pre-incubate solutions of the specific human carbonic anhydrase (hCA) isoform and the sulfonamide inhibitor for 15 minutes at room temperature.

  • Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution.

  • Monitor the change in pH over time, which reflects the enzyme's activity. The rate of this change is used to determine the inhibitory constant (Ki).

Visualizing Key Concepts

Diagrams are provided to illustrate important pathways and workflows.

G General Synthesis of N-Substituted Nitrobenzenesulfonamides A Nitrobenzenesulfonyl Chloride C Reaction in suitable solvent A->C B Amine (R-NH2) B->C D N-Substituted Nitrobenzenesulfonamide C->D

Caption: General workflow for the synthesis of N-substituted nitrobenzenesulfonamides.[9]

G Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Growth THF Tetrahydrofolic Acid DHF->THF Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibition

Caption: Sulfonamides inhibit bacterial growth by targeting dihydropteroate synthase.[1]

G ERRα Signaling Pathway Inhibition ERRa ERRα TargetGenes Target Gene Transcription (e.g., for oxidative metabolism) ERRa->TargetGenes CellMigration Cell Migration and Invasion TargetGenes->CellMigration Nitrobenzenesulfonamide Nitrobenzenesulfonamide Inverse Agonist Nitrobenzenesulfonamide->ERRa Inhibition

Caption: A nitrobenzenesulfonamide inverse agonist inhibits the ERRα signaling pathway.[3][9]

This guide provides a foundational comparison of this compound and related compounds. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this versatile class of molecules. Researchers are encouraged to consult the cited literature for more in-depth information.

References

The Synthetic Utility of 5-Chloro-2-nitrobenzenesulfonamide: A Comparative Guide for Precursor Selection in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamides is a critical step in the discovery of new therapeutic agents. 5-Chloro-2-nitrobenzenesulfonamide serves as a valuable synthetic precursor in this context. This guide provides an objective comparison of its performance against two common alternatives, 2,4-Dichlorobenzenesulfonyl chloride and p-Toluenesulfonyl chloride, supported by experimental data to inform precursor selection.

The synthesis of sulfonamides, a cornerstone of medicinal chemistry, typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the sulfonyl chloride precursor can significantly impact reaction efficiency, yield, and the potential for further functionalization. This guide evaluates this compound as a precursor and contrasts it with other widely used alternatives.

Performance Comparison of Sulfonyl Chloride Precursors

To provide a clear comparison, the following table summarizes the synthesis of N-benzylsulfonamides from the respective sulfonyl chloride precursors. While direct comparative studies are limited, the data presented is collated from various sources to offer a representative overview of their synthetic performance.

PrecursorTarget ProductAmineSolventBaseReaction TimeTemperatureYield (%)Reference
5-Chloro-2-nitrobenzenesulfonyl chlorideThis compoundAmmoniaWater-Not Specified30-70°CHigh (not quantified)[1]
2,4-Dichlorobenzenesulfonyl chlorideN-Benzyl-2,4-dichlorobenzenesulfonamideBenzylamineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
p-Toluenesulfonyl chlorideN-Benzyl-p-toluenesulfonamideBenzylamineXylenesK₂CO₃24 h150°C86[3]
p-Toluenesulfonyl chlorideN-Benzyl-p-toluenesulfonamideBenzylamineWaterNone (Microwave)5 min110°C90[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. The following are representative protocols for the synthesis of sulfonamides using the discussed precursors.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure for the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride.[1]

Materials:

  • 5-Chloro-2-nitrobenzenesulfonyl chloride

  • Ammonia water

  • Water or Dichloromethane (as solvent)

Procedure:

  • In a suitable reaction vessel, dissolve 5-chloro-2-nitrobenzenesulfonyl chloride in the chosen polar solvent (water or dichloromethane).

  • Heat the solution to a temperature between 30°C and 70°C.

  • Slowly add ammonia water to the reaction mixture.

  • Maintain the reaction at the specified temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to initiate precipitation of the product.

  • Isolate the this compound product by filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol 2: Synthesis of N-Benzyl-p-toluenesulfonamide (Conventional Heating)

This protocol is based on a manganese-catalyzed N-alkylation of p-toluenesulfonamide with benzyl alcohol, which first requires the synthesis of the sulfonamide.[3] A more direct synthesis from the sulfonyl chloride is as follows:

Materials:

  • p-Toluenesulfonyl chloride

  • Benzylamine

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve benzylamine (1.1 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a base such as pyridine (1.5 eq) to the stirred solution.

  • Dissolve p-toluenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0°C over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield pure N-benzyl-p-toluenesulfonamide.

Protocol 3: Synthesis of N-Benzyl-p-toluenesulfonamide (Microwave-Assisted, Water)

This green chemistry approach offers a rapid and efficient alternative.[4]

Materials:

  • p-Toluenesulfonyl chloride

  • Benzylamine

  • Water

Procedure:

  • In a microwave-safe vessel, add p-toluenesulfonyl chloride (2.2 mmol) and benzylamine (2.0 mmol) to water (3 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 110°C for 5 minutes.

  • After cooling, a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the product repeatedly with water and then dry to obtain N-benzyl-p-toluenesulfonamide.

Visualizing the Synthetic Workflow

The following diagrams, generated using Graphviz, illustrate the general experimental workflow and the logical relationship in precursor selection for sulfonamide synthesis.

G General Workflow for Sulfonamide Synthesis start Start: Select Precursors (Sulfonyl Chloride & Amine) dissolve Dissolve Amine in Solvent start->dissolve add_base Add Base dissolve->add_base cool Cool Reaction Mixture (e.g., to 0°C) add_base->cool add_sulfonyl_chloride Add Sulfonyl Chloride Solution cool->add_sulfonyl_chloride react React (Stir at RT or Heat) add_sulfonyl_chloride->react monitor Monitor Reaction (TLC) react->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End: Pure Sulfonamide purify->end

Caption: General experimental workflow for the synthesis of sulfonamides.

G Precursor Selection for N-Substituted Sulfonamide Synthesis cluster_precursors Sulfonyl Chloride Precursors target Target: N-Substituted Sulfonamide p1 This compound reaction Sulfonamide Formation Reaction p1->reaction p2 2,4-Dichlorobenzenesulfonyl chloride p2->reaction p3 p-Toluenesulfonyl chloride p3->reaction amine Primary or Secondary Amine amine->reaction reaction->target

Caption: Logical relationship in precursor selection for sulfonamide synthesis.

References

A Comparative Guide to the Bioactivity of 5-Chloro-2-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 5-Chloro-2-nitrobenzenesulfonamide. The information presented herein is curated from recent studies and is intended to facilitate further research and development in medicinal chemistry. The derivatives discussed exhibit a range of bioactive properties, including antimicrobial, antitumor, and enzyme inhibitory effects.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of several this compound and related derivatives against various biological targets.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundTarget OrganismBioactivity (MIC)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus15.62-31.25 µmol/L[1][2][3]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant Staphylococcus aureus15.62-31.25 µmol/L[1][2][3]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[1][2][3]
4-Amino-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[1][2][3]
Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamide hybrids (7y, 7s, 7o, 7z, 7v, 7k, 7aa, 7l)Mycobacterium tuberculosis H37Rv0.78 µg/mL[4][5][6]
Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamide hybrids (7a, 7r)Mycobacterium tuberculosis H37Rv1.56 µg/mL[4][5][6]

Table 2: Antitumor Activity of Sulfonamide Derivatives

CompoundCell LineBioactivity (GI50)Reference
Compound 3l (S-(5-chloro-4-methyl-2-sulfamoylphenyl) derivative)Leukemia (SR), Melanoma (SK-MEL-5), CNS Cancer (SF-539), Ovarian Cancer (OVCAR-3, OVCAR-4), Breast Cancer (MDA-MB-231/ACTT)0.3-0.9 µM[7][8]
Compound 8 (potassium S-(5-chloro-2-cyanoamidatesulfonyl-4-methylphenyl) derivative)Renal Cancer (A498)< 0.01 µM[7][8]
Compound 18 (1-(2-alkylthio-4-chlorobenzenesulfonyl)-3-(2-oxobutane-3-ylidenoimino)guanidine derivative)Colon Cancer (HCT-116), Renal Cancer (786-0), Melanoma (M14)0.33-1.08 µM[9]
Compound 18Non-small Cell Lung Cancer (HOP-62)0.05 µM[9]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)NCI60 Cell Line PanelMean GI50: 1.57 µM[10]

Table 3: Enzyme Inhibition Activity of Sulfonamide Derivatives

CompoundTarget EnzymeBioactivity (IC50)Reference
Derivative 2k (5-chloro, 4-(trifluoromethoxy)phenyl)sulfonylα-Glucosidase3.9 ± 0.031 µM[11]
Derivative 2j (5-chloro, 4-(trifluoromethyl)phenyl)sulfonylα-Glucosidase5.4 ± 0.030 µM[11]
Derivative 2g (5-chloro, 2-(2-fluorophenyl)sulfonyl)α-Glucosidase4.2 ± 0.054 µM[11]
Derivative 2f (5-fluoro, 4-(methoxyphenyl)sulfonyl)α-Amylase3.1 ± 0.110 µM[11]
Derivative 2v (5-methyl, 4-(trifluoromethylphenyl)sulfonyl)PTP1B7.6 ± 0.070 µM[11]
Compound 4e (Eugenol aldehyde derivative)Carbonic Anhydrase IX10.93 nM[12]
Compound 4g (p-nitro derivative)Carbonic Anhydrase IX16.96 nM[12]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of bioactivity data. Below are the protocols for key experiments cited in this guide.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds: The sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Incubation: The prepared microbial inoculum is added to each well containing the diluted compounds. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at a specified temperature and duration for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.

In Vitro Anticancer Activity Assay (NCI-60 Sulforhodamine B (SRB) Assay)

This assay is employed by the National Cancer Institute (NCI) to screen compounds against a panel of 60 human cancer cell lines.

  • Cell Plating: The 60 different human tumor cell lines are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The test compounds are added to the wells at various concentrations (typically a 5-log dilution series) and incubated for 48 hours.

  • Cell Fixation: After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10 minutes at room temperature. Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Measurement: The bound stain is solubilized with 10 mM Tris base solution, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI50 value, which is the concentration required to inhibit cell growth by 50%, is then calculated from the dose-response curves.

In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme, in this case, carbonic anhydrase (CA).

  • Enzyme and Substrate Preparation: A solution of the purified CA isoenzyme and the substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer.

  • Inhibitor Preparation: The sulfonamide derivatives are dissolved in a suitable solvent and serially diluted to various concentrations.

  • Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a specified period. The reaction is then initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Measurement of Activity: The enzymatic activity is measured by monitoring the change in absorbance over time using a spectrophotometer. The product of the hydrolysis of 4-nitrophenyl acetate, 4-nitrophenol, absorbs at a specific wavelength.

  • Calculation of IC50: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel this compound derivatives, a common practice in medicinal chemistry research.

Synthesis_and_Evaluation_Workflow General Workflow for Synthesis and Bioactivity Screening of this compound Derivatives Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., N-alkylation, Schiff base formation) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, Mass Spec) Synthesis->Purification Derivatives Library of Novel Derivatives Purification->Derivatives Bioassays Biological Activity Screening Derivatives->Bioassays Antimicrobial Antimicrobial Assays (MIC Determination) Bioassays->Antimicrobial Antitumor Antitumor Assays (e.g., NCI-60 Screen) Bioassays->Antitumor Enzyme Enzyme Inhibition Assays (e.g., CA, Kinases) Bioassays->Enzyme DataAnalysis Data Analysis and SAR Studies Antimicrobial->DataAnalysis Antitumor->DataAnalysis Enzyme->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead Optimization Lead Optimization Lead->Optimization End Preclinical Development Lead->End Optimization->Synthesis Iterative Process

Caption: A flowchart illustrating the typical stages of drug discovery involving this compound derivatives.

References

alternative reagents to 5-Chloro-2-nitrobenzenesulfonamide for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides, a critical pharmacophore in a multitude of therapeutic agents, traditionally relies on the reaction of sulfonyl chlorides with amines. However, the choice of the sulfonating agent can significantly impact reaction efficiency, substrate scope, and the ease of subsequent chemical manipulations. This guide provides an objective comparison of alternative reagents to 5-Chloro-2-nitrobenzenesulfonamide for the synthesis of sulfonamides, supported by experimental data and detailed protocols.

Executive Summary

This guide evaluates key alternatives to this compound, focusing on commercially available and synthetically accessible nitro-substituted benzenesulfonamides. The primary advantage of these alternatives lies in their application in modern synthetic methodologies, such as the Fukuyama-Mitsunobu reaction, and the facile deprotection of the resulting sulfonamides under mild conditions. The comparison highlights the reactivity, applications, and experimental considerations for each reagent.

Reagent Comparison

The following reagents are compared for their performance in sulfonamide synthesis, particularly in the context of their use as amine protecting groups that facilitate further alkylation or arylation. The reactivity of the sulfonyl group is generally enhanced by the presence of electron-withdrawing nitro groups.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Electron-withdrawing chloro and nitro groups.Good reactivity.Deprotection may require harsher conditions compared to alternatives.
2-Nitrobenzenesulfonamide (Nosyl amide) Ortho-nitro group activates the sulfonyl moiety.[1]Widely used in Fukuyama-Mitsunobu reactions; mild deprotection with thiols.[1][2]Can be less reactive than the dinitro analog.
4-Nitrobenzenesulfonamide Para-nitro group provides electronic activation.Mild deprotection conditions.May be less reactive than the ortho-substituted isomer in some cases.
2,4-Dinitrobenzenesulfonamide Two strongly electron-withdrawing nitro groups.[3]Highly activated sulfonyl group; very mild deprotection conditions.[2]Increased susceptibility to nucleophilic attack may lead to side reactions.

Performance Data

The following table summarizes typical reaction conditions and yields for the formation and deprotection of sulfonamides using the compared reagents. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature; therefore, these data are compiled from various sources to provide a representative overview.

ReagentReaction TypeAmine/AlcoholConditionsYield (%)Deprotection ConditionsDeprotection Yield (%)
This compound AmmonolysisAmmonia water50 °C, 1.5 h87.5[4]--
2-Nitrobenzenesulfonamide Sulfonylationn-Propylamine0-10 °C to RT, 12-16 h~90[5]Thiophenol, K₂CO₃, MeCN, 50 °C, 40 minHigh[1]
4-Nitrobenzenesulfonamide AmmonolysisAmmonia water0 °C to RT, 3 h~88[6]p-Mercaptobenzoic acid, K₂CO₃, DMF, 40 °C, 12 hExcellent[7]
2,4-Dinitrobenzenesulfonamide SulfonylationNH₂-Ala-Wang resinPyridine, DCM, RTHigh[3]Thiol (e.g., HSCH₂CH₂OH), DMFHigh to excellent[8]
2-Nitrobenzenesulfonamide MitsunobuSecondary AlcoholPPh₃, DIAD, THF76[9]Thiophenol, Cs₂CO₃, DMFHigh[8]

Experimental Protocols

Protocol 1: Synthesis of N-propy-2-nitrobenzenesulfonamide

This protocol describes the synthesis of a sulfonamide using 2-nitrobenzenesulfonyl chloride, a precursor to 2-nitrobenzenesulfonamide in situ or for direct use.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • n-Propylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of n-propylamine (1.05 eq) and triethylamine (1.2 eq).

  • Cool the solution of the sulfonyl chloride to 0-5 °C using an ice bath.

  • Slowly add the amine solution to the stirred sulfonyl chloride solution over 2-3 hours, maintaining the temperature between 0-10 °C.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.[5]

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol outlines the cleavage of the 2-nitrobenzenesulfonyl (nosyl) group to liberate the free amine.

Materials:

  • N-alkyl-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium carbonate

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.

  • Add thiophenol (2.5 eq) to the solution.

  • Add potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 40 minutes.[1]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.

Sulfonamide_Synthesis_Workflow cluster_synthesis Sulfonamide Synthesis reagents Sulfonylating Reagent (e.g., 2-Nitrobenzenesulfonamide) + Amine reaction_mixture Reaction Mixture in Solvent + Base (e.g., Pyridine) reagents->reaction_mixture Dissolution reaction Stirring at specified Temperature and Time reaction_mixture->reaction Reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup Quenching purification Purification (Recrystallization or Chromatography) workup->purification Isolation product Pure Sulfonamide purification->product

Caption: Experimental workflow for sulfonamide synthesis.

Fukuyama_Mitsunobu_Reaction cluster_reaction Fukuyama-Mitsunobu Reaction nosyl_amide 2-Nitrobenzenesulfonamide (Nosyl Amide) intermediate Betaine Intermediate nosyl_amide->intermediate alcohol Primary or Secondary Alcohol alcohol->intermediate reagents PPh3 + DIAD/DEAD reagents->intermediate nosyl_protected_amine N-Alkylated Sulfonamide intermediate->nosyl_protected_amine SN2 Attack deprotection Deprotection (Thiol + Base) nosyl_protected_amine->deprotection secondary_amine Secondary Amine deprotection->secondary_amine

Caption: Fukuyama-Mitsunobu reaction pathway.

Deprotection_Mechanism cluster_deprotection Nosyl Group Deprotection Mechanism nosyl_amine N-Alkyl-2-nitrobenzenesulfonamide meisenheimer Meisenheimer Complex nosyl_amine->meisenheimer thiolate Thiolate (RS⁻) thiolate->meisenheimer Nucleophilic Aromatic Substitution elimination Elimination meisenheimer->elimination free_amine Free Amine (R₂NH) elimination->free_amine byproducts Aryl Thioether + SO₂ elimination->byproducts

Caption: Mechanism of nosyl group deprotection.

Conclusion

While this compound is a viable reagent for sulfonamide synthesis, alternatives such as 2-nitrobenzenesulfonamide, 4-nitrobenzenesulfonamide, and 2,4-dinitrobenzenesulfonamide offer significant advantages, particularly in the context of modern synthetic strategies that require mild and selective manipulations of protected amines. The choice of reagent will depend on the specific requirements of the synthetic route, including the desired reactivity, the need for subsequent functionalization, and the tolerance of the substrate to various reaction and deprotection conditions. The nitro-substituted benzenesulfonamides, especially the readily deprotected nosyl and dinitrobenzenesulfonyl derivatives, provide a versatile and powerful toolkit for the synthesis of complex molecules containing the sulfonamide moiety.

References

Comparative Cross-Reactivity Analysis of 5-Chloro-2-nitrobenzenesulfonamide-Based Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of 5-Chloro-2-nitrobenzenesulfonamide-based inhibitors. Due to the limited publicly available cross-reactivity data for this specific chemical scaffold, this document presents a standardized methodology and hypothetical data to illustrate how such a comparative analysis can be conducted and interpreted. The experimental protocols and data presentation formats are based on established practices in kinase and protease inhibitor profiling.

Quantitative Data Summary

The following table summarizes hypothetical cross-reactivity data for a candidate inhibitor, "CNSB-Inhibitor-X," derived from the this compound scaffold. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity in vitro) against a panel of selected kinases and proteases. Lower IC50 values indicate higher potency.

Table 1: Hypothetical IC50 Values for CNSB-Inhibitor-X Against a Panel of Kinases and Proteases

Target ClassEnzyme TargetIC50 (nM)
Primary Target Hypothetical Kinase A 15
---------
Kinase Panel Kinase B250
Kinase C>10,000
Kinase D1,200
Kinase E (structurally related to A)85
---------
Protease Panel Protease X>10,000
Protease Y8,500
Protease Z>10,000

Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable cross-reactivity data. Below are representative methodologies for in vitro kinase and protease inhibition assays.

In Vitro Kinase Inhibition Assay (TR-FRET based)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA.

  • Inhibitor Stock: A 10-point, 4-fold serial dilution of the this compound-based inhibitor is prepared in 100% DMSO. This series is then diluted in Kinase Buffer to a 4X final assay concentration.

  • Enzyme/Substrate Mix: The target kinase and its specific biotinylated peptide substrate are prepared in Kinase Buffer.

  • ATP Solution: ATP is prepared in Kinase Buffer at a concentration equal to the Km for the specific kinase being assayed.

  • Detection Mix: A terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 are prepared in a suitable detection buffer containing EDTA to stop the kinase reaction.

2. Assay Procedure:

  • 5 µL of the 4X inhibitor dilution is added to the wells of a 384-well plate.

  • 5 µL of the 4X enzyme/substrate mix is added to the wells.

  • The plate is gently mixed and incubated for 20 minutes at room temperature to allow for inhibitor-enzyme binding.

  • The kinase reaction is initiated by adding 10 µL of the 2X ATP solution.

  • The plate is covered and incubated for 60 minutes at room temperature.

  • 10 µL of the detection mix is added to each well to stop the reaction and initiate detection.

  • The plate is incubated for 60 minutes at room temperature to allow for the development of the detection signal.

3. Data Acquisition and Analysis:

  • The TR-FRET signal is read on a compatible plate reader (Excitation: 340 nm, Emission: 665 nm and 620 nm).

  • The ratio of the emission at 665 nm to 620 nm is calculated.

  • IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vitro Protease Inhibition Assay (Fluorogenic Substrate based)

This protocol outlines a method for assessing protease inhibition using a fluorogenic substrate.

1. Reagent Preparation:

  • Protease Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2.

  • Inhibitor Stock: A 10-point, 3-fold serial dilution of the this compound-based inhibitor is prepared in 100% DMSO and then diluted in Protease Buffer.

  • Enzyme Solution: The target protease is diluted to a 2X working concentration in Protease Buffer.

  • Substrate Solution: A fluorogenic peptide substrate is diluted to a 2X working concentration in Protease Buffer.

2. Assay Procedure:

  • 50 µL of the inhibitor dilutions are added to the wells of a black 96-well plate.

  • 50 µL of the 2X enzyme solution is added to the wells.

  • The plate is incubated for 15 minutes at 37°C.

  • The reaction is initiated by adding 100 µL of the 2X substrate solution.

  • The fluorescence is monitored kinetically for 30 minutes at 37°C using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate.

3. Data Analysis:

  • The rate of reaction (slope of the linear portion of the kinetic read) is determined for each inhibitor concentration.

  • The percent inhibition is calculated relative to a no-inhibitor control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be targeted by a CNSB-based inhibitor and a general workflow for assessing inhibitor cross-reactivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Protease_X Protease X ERK->Protease_X activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Substrate Cellular Substrate Protease_X->Substrate cleaves Inhibitor CNSB-Inhibitor-X Inhibitor->RAF Primary Target Inhibitor->Protease_X Off-Target

Caption: Hypothetical signaling pathway showing primary and off-target inhibition.

G start Start: Synthesize CNSB-Inhibitor-X primary_screen Primary Target Assay (e.g., Kinase A) start->primary_screen panel_screen Cross-Reactivity Screening (Kinase & Protease Panels) primary_screen->panel_screen data_analysis Data Analysis (Calculate IC50 Values) panel_screen->data_analysis table Tabulate Results data_analysis->table interpretation Selectivity Profile Interpretation table->interpretation end End: Lead Optimization or Further Studies interpretation->end

Caption: General workflow for assessing inhibitor cross-reactivity.

Spectroscopic Validation of Synthesized 5-Chloro-2-nitrobenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of synthesized 5-Chloro-2-nitrobenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. Through a detailed comparison with structurally similar alternatives, this document offers a benchmark for the characterization and quality control of this important molecule. The presented experimental data, protocols, and visualizations are intended to support researchers in their drug discovery and development endeavors.

Spectroscopic Analysis: A Comparative Overview

The successful synthesis of this compound was confirmed through a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). To provide a robust validation, the spectral data of the target compound is compared with two commercially available, structurally related sulfonamides: 2,5-Dichlorobenzenesulfonamide and 4-Chloro-3-nitrobenzenesulfonamide.

FT-IR Spectroscopic Data

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The table below summarizes the key vibrational frequencies observed for this compound and its alternatives.

Functional GroupThis compound (cm⁻¹)2,5-Dichlorobenzenesulfonamide (cm⁻¹)4-Chloro-3-nitrobenzenesulfonamide (cm⁻¹)
N-H Stretch (asymmetric)~3380~3370~3390
N-H Stretch (symmetric)~3270~3260~3280
C-H Stretch (aromatic)~3100~3090~3110
S=O Stretch (asymmetric)~1350~1340~1360
S=O Stretch (symmetric)~1160~1150~1170
C-NO₂ Stretch (asymmetric)~1530-~1540
C-NO₂ Stretch (symmetric)~1340-~1350
C-Cl Stretch~750~820, ~740~760

Interpretation: The FT-IR spectrum of this compound clearly indicates the presence of the sulfonamide group (N-H and S=O stretches), the nitro group (C-NO₂ stretches), and the chloro-substituted aromatic ring. The positions of these bands are consistent with the expected electronic effects of the substituents on the benzene ring.

¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule.

ProtonThis compound (ppm)2,5-Dichlorobenzenesulfonamide (ppm)4-Chloro-3-nitrobenzenesulfonamide (ppm)
Aromatic H~8.3 (d)~7.8 (d)~8.5 (d)
Aromatic H~7.9 (dd)~7.5 (dd)~8.1 (dd)
Aromatic H~7.7 (d)~7.4 (d)~7.8 (d)
-SO₂NH₂~7.5 (s, br)~7.3 (s, br)~7.6 (s, br)

(s: singlet, d: doublet, dd: doublet of doublets, br: broad)

Interpretation: The ¹H NMR spectrum of this compound displays a characteristic splitting pattern for the three aromatic protons, consistent with a 1,2,4-trisubstituted benzene ring. The downfield chemical shifts of the aromatic protons are attributed to the electron-withdrawing effects of the nitro and sulfonyl groups. The broad singlet for the sulfonamide protons is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CarbonThis compound (ppm)2,5-Dichlorobenzenesulfonamide (ppm)4-Chloro-3-nitrobenzenesulfonamide (ppm)
C-S~140~138~142
C-NO₂~148-~150
C-Cl~132~133, ~131~135
Aromatic C-H~134, ~130, ~125~132, ~130, ~128~136, ~128, ~124

Interpretation: The ¹³C NMR spectrum of this compound shows six distinct signals for the aromatic carbons, confirming the proposed structure. The chemical shifts are influenced by the nature and position of the substituents on the benzene ring.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

IonThis compound (m/z)2,5-Dichlorobenzenesulfonamide (m/z)4-Chloro-3-nitrobenzenesulfonamide (m/z)
[M]⁺236/238225/227/229236/238
[M-SO₂NH₂]⁺157/159146/148157/159
[M-NO₂]⁺190/192-190/192

Interpretation: The mass spectrum of this compound exhibits the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio). The major fragmentation pathways involve the loss of the sulfonamide and nitro groups.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below.

Synthesis of this compound

This compound can be synthesized from the corresponding sulfonyl chloride. A typical procedure involves the ammonolysis of 5-chloro-2-nitrobenzenesulfonyl chloride.[1]

  • Reaction: 5-chloro-2-nitrobenzenesulfonyl chloride is reacted with aqueous ammonia in a suitable solvent (e.g., water or dichloromethane) under controlled temperature conditions (e.g., 30-70 °C).

  • Work-up: The reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water.[1]

Spectroscopic Analyses
  • FT-IR Spectroscopy: Spectra were recorded on an FT-IR spectrometer using KBr pellets. A small amount of the sample was ground with dry KBr and pressed into a thin transparent disk.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Samples were dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced directly into the ion source.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and validation workflow for this compound.

Synthesis_Workflow Start Start: 5-Chloro-2-nitrobenzenesulfonyl chloride Ammonolysis Ammonolysis (Aqueous Ammonia) Start->Ammonolysis Reaction Reaction (30-70 °C) Ammonolysis->Reaction Workup Work-up (Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification End End: this compound Purification->End Validation_Workflow cluster_spectroscopy Spectroscopic Validation Synthesized_Product Synthesized this compound FTIR FT-IR Spectroscopy Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Comparison Comparison with Alternatives (2,5-Dichlorobenzenesulfonamide & 4-Chloro-3-nitrobenzenesulfonamide) FTIR->Comparison NMR->Comparison MS->Comparison Confirmation Structural Confirmation Comparison->Confirmation

References

Comparative Efficacy of 5-Chloro-2-hydroxy-derived Benzenesulfonamide Antimicrobials: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Scope Clarification: While the initial topic of interest was 5-Chloro-2-nitrobenzenesulfonamide-derived antimicrobials, a comprehensive review of publicly available scientific literature reveals a significant scarcity of data on the antimicrobial properties of this specific class of compounds. In contrast, extensive research has been conducted on the antimicrobial efficacy of derivatives of 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid. Therefore, this guide provides a comparative analysis of these more widely studied 5-chloro-2-hydroxy-derived benzenesulfonamide antimicrobials, assuming a potential user interest in this closely related and well-documented group of compounds.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these compounds against various microbial strains, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the in vitro antimicrobial efficacy of selected 5-chloro-2-hydroxy-derived benzenesulfonamide compounds against a range of bacterial and mycobacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µmol/L, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.

Table 1: In Vitro Antibacterial Activity (MIC in µmol/L) of Selected Sulfonamide Derivatives

CompoundStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaReference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide15.6231.25> 500> 500[1][2]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide62.5125> 500> 500[1][2]
4-Amino-N-(thiazol-2-yl)benzenesulfonamide250500> 500> 500[1][2]
Sulfamethoxazole (Reference)12525031.25> 500

Table 2: In Vitro Antimycobacterial Activity (MIC in µmol/L) of Selected Sulfonamide Derivatives

CompoundMycobacterium kansasiiMycobacterium tuberculosisMycobacterium aviumReference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide62.5125> 250[1][2]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide1-4125> 250[1][2]
4-Amino-N-(thiazol-2-yl)benzenesulfonamide1-4250> 250[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of 5-chloro-2-hydroxy-derived benzenesulfonamide compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

  • Preparation of Reagents and Media:

    • Prepare Mueller-Hinton Broth (MHB) for bacterial testing and Middlebrook 7H9 broth for mycobacterial testing.

    • Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Further dilutions are made in the appropriate broth.

  • Inoculum Preparation:

    • Bacterial strains are cultured on Mueller-Hinton Agar (MHA) and incubated.

    • A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate containing the appropriate broth.

    • The standardized inoculum is added to each well.

    • Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and for a longer period (up to 14 days) for mycobacteria.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test substance.

  • Preparation of Agar Plates:

    • Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation:

    • A standardized microbial suspension (0.5 McFarland) is uniformly swabbed onto the surface of the agar plate.

  • Assay Procedure:

    • Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

    • A specific volume of the test compound solution (at a known concentration) is added to each well.

    • A control well with the solvent (e.g., DMSO) is also included.

    • The plates are incubated at 37°C for 24 hours.

  • Interpretation of Results:

    • The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides and ultimately DNA. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid catalyzes Bacterial_Growth Bacterial Growth Inhibition Sulfonamides Sulfonamide Antimicrobials Sulfonamides->DHPS competitively inhibits Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis DNA_Synthesis DNA Synthesis Nucleotide_Synthesis->DNA_Synthesis

Caption: Mechanism of action of sulfonamide antimicrobials.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a microbial strain.

Antimicrobial Susceptibility Testing Workflow Start Start Prep_Culture Prepare Microbial Culture (e.g., on Agar Plate) Start->Prep_Culture Prep_Inoculum Prepare Standardized Inoculum (0.5 McFarland) Prep_Culture->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Compound and Microbe Prep_Inoculum->Inoculate_Plate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Generalized workflow for MIC determination.

References

Assessing the Purity of 5-Chloro-2-nitrobenzenesulfonamide by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 5-Chloro-2-nitrobenzenesulfonamide is critical for the integrity of downstream processes and the quality of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its potential impurities.

This guide provides a comparative overview of potential HPLC methods for assessing the purity of this compound, supported by experimental protocols and data presentation to aid in method selection and implementation.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is paramount for achieving accurate and reliable purity analysis. Reversed-phase HPLC (RP-HPLC) is the most common and effective approach for a moderately polar compound like this compound. The following table compares different stationary phases (columns) that can be employed in an RP-HPLC setup.

Stationary PhasePrincipleAdvantagesDisadvantagesTypical Mobile Phase
C18 (Octadecylsilane) Hydrophobic interactionsHighly retentive for non-polar and moderately polar compounds, versatile, widely available.[1]Potential for strong retention of very non-polar impurities, requiring higher organic solvent concentration.Acetonitrile/Water or Methanol/Water with acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid)[2][3]
C8 (Octylsilane) Hydrophobic interactionsLess retentive than C18, allowing for faster elution of non-polar compounds and potentially better peak shape for some analytes.[1][4]May provide insufficient retention for more polar impurities.Acetonitrile/Water or Methanol/Water with acid modifier[4]
Phenyl π-π interactions and hydrophobic interactionsOffers alternative selectivity for aromatic and unsaturated compounds due to π-π interactions, which can be beneficial for separating aromatic impurities.[1]May have lower overall retention compared to C18 for non-aromatic compounds.Acetonitrile/Water or Methanol/Water[1]
Cyano (CN) Polar interactions and weak hydrophobic interactionsCan be used in both reversed-phase and normal-phase modes, providing unique selectivity for polar compounds.[1]Generally less retentive in reversed-phase mode than alkyl-bonded phases.Acetonitrile/Water or Methanol/Water[1]

Experimental Protocols

Below is a detailed experimental protocol for a recommended RP-HPLC method for the purity analysis of this compound. This method is based on common practices for analyzing sulfonamides and nitroaromatic compounds.[2][3][5]

Instrumentation and Materials
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, ACS grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan of the main compound)
Injection Volume 10 µL
Solution Preparation
  • Diluent: Mobile phase A / Mobile Phase B (70:30 v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the HPLC purity assessment and the decision-making process for method development.

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute (Standard Solution) weigh_std->dissolve_std inject Inject into HPLC System dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve & Dilute (Sample Solution) weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Method_Development_Logic start Define Analytical Target Profile select_column Select Column (e.g., C18, C8) start->select_column select_mobile_phase Select Mobile Phase (ACN/Water, MeOH/Water) select_column->select_mobile_phase optimize_gradient Optimize Gradient Program select_mobile_phase->optimize_gradient check_resolution Adequate Resolution? optimize_gradient->check_resolution Test Injections check_resolution->optimize_gradient No validate_method Validate Method (ICH Guidelines) check_resolution->validate_method Yes final_method Final HPLC Method validate_method->final_method

Caption: Logical Flow for HPLC Method Development.

Conclusion

The purity assessment of this compound by HPLC is a critical quality control step. A well-developed and validated reversed-phase HPLC method, typically employing a C18 column with an acetonitrile and acidified water mobile phase, provides a robust and reliable means to quantify the main component and separate it from potential process-related impurities and degradation products. The provided experimental protocol serves as a strong starting point for method development and implementation in a research or quality control setting. For regulatory submissions, a full method validation according to ICH guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[2][6]

References

A Comparative Analysis of the Biological Activities of 5-Chloro-2-nitrobenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Chloro-2-nitrobenzenesulfonamide and its structurally related analogs. The following sections present quantitative data from various studies, detail the experimental protocols used to obtain this data, and visualize key experimental workflows. This information is intended to support further research and drug development efforts in the field of medicinal chemistry.

I. Comparative Analysis of Biological Activity

The biological activities of benzenesulfonamide derivatives are diverse, with notable potential in antimicrobial and anticancer applications. The substitution pattern on the benzene ring and the nature of the substituent on the sulfonamide nitrogen significantly influence the potency and selectivity of these compounds.

Antimicrobial Activity

Sulfonamides exert their antimicrobial effect by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This inhibition disrupts the production of essential nucleic acids and proteins, leading to bacteriostasis.[1] The introduction of a 5-chloro group, often in combination with other functionalities, has been explored to enhance this activity.

A study by Krátký et al. investigated a series of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds.[1][2][3] The minimum inhibitory concentrations (MICs) were determined against various bacterial and mycobacterial strains.

Table 1: Antimicrobial Activity (MIC in µmol/L) of 5-Chloro-Substituted Benzenesulfonamide Analogs

CompoundS. aureus (Methicillin-Sensitive)S. aureus (Methicillin-Resistant)M. kansasiiM. tuberculosis
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide15.6231.25>125>125
4-Amino-N-(thiazol-2-yl)benzenesulfonamide>125>1251-462.5
4-(5-Chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide>125>1251-4125

Data sourced from Krátký et al. (2012).[2][3]

The results indicate that specific structural modifications lead to potent and selective antimicrobial activity. For instance, the 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide showed the most significant activity against Staphylococcus aureus, including the methicillin-resistant strain.[2][3] In contrast, analogs incorporating a thiazole ring demonstrated high potency against Mycobacterium kansasii.[2][3]

Anticancer Activity

The anticancer potential of benzenesulfonamide analogs has been investigated against various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis through different mechanisms.

A study on novel benzenesulfonamide derivatives explored their cytotoxic effects on glioblastoma (GBM) cells. The 50% growth inhibition (GI50) values were determined for several analogs.

Table 2: Anticancer Activity (GI50 in µM) of Benzenesulfonamide Analogs against U87 Glioblastoma Cells

CompoundGI50 (µM)
(Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide (AL56)>10
4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide (AL106)~6.0

Data extracted from a study on benzenesulfonamide analogs as anti-GBM agents.[4]

The compound AL106 demonstrated significant growth inhibition in U87 glioblastoma cells, suggesting its potential as a lead compound for further development.[4] The study also highlighted that AL106 induced significant cell death in GBM cells compared to non-tumorous cells.[4]

Another area of investigation is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX, which is a target for anticancer drugs.[5] Novel anthraquinone-based benzenesulfonamide derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrases with antitumor activity.[5]

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard assay for assessing antimicrobial activity. The broth microdilution method is commonly employed.

  • Preparation of Inoculum: Bacterial strains are cultured on an appropriate medium, and a suspension is prepared and adjusted to a concentration of 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum size.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT. The plates are incubated for a few hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (or IC50) value is determined.

III. Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for screening the biological activity of novel compounds and a simplified representation of the sulfonamide mechanism of action.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification start Design Analogs of This compound synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer data_analysis Determine MIC / GI50 Values antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and biological evaluation of novel benzenesulfonamide analogs.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Catalyzes Sulfonamide Sulfonamide Analog Sulfonamide->DHPS Competitive Inhibition THF Tetrahydrofolate (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids BacterialGrowth Bacterial Growth Inhibition NucleicAcids->BacterialGrowth

Caption: Simplified pathway of sulfonamide antimicrobial action via competitive inhibition of DHPS.

References

A Structural and Comparative Analysis of 5-Chloro-2-nitrobenzenesulfonamide Derivatives: From Carbonic Anhydrase Inhibition to Antimicrobial and Anticancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-chloro-2-nitrobenzenesulfonamide has emerged as a versatile scaffold for the development of potent and selective inhibitors of various therapeutic targets. This guide provides a comprehensive structural analysis and comparison of its derivatives, focusing on their efficacy as carbonic anhydrase inhibitors, as well as their potential as antimicrobial and anticancer agents. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate objective comparison and guide future research endeavors.

The unique structural features of the this compound core, including the strongly electron-withdrawing nitro and chloro groups, significantly influence the physicochemical properties and biological activity of its derivatives. These substitutions enhance the acidity of the sulfonamide proton, a key feature for the potent inhibition of metalloenzymes like carbonic anhydrase. Furthermore, the aromatic ring provides a versatile platform for the introduction of various substituents at the 2-position, allowing for the fine-tuning of inhibitory potency and selectivity.

Comparative Analysis of Biological Activity

The biological activities of this compound derivatives have been explored against various targets. The following tables summarize the quantitative data for their inhibitory effects on different isoforms of carbonic anhydrase, as well as their antimicrobial and anticancer activities.

Carbonic Anhydrase Inhibition

A significant area of investigation for this class of compounds has been their role as carbonic anhydrase (CA) inhibitors. CAs are a family of zinc-containing metalloenzymes that play a crucial role in pH regulation, CO2 transport, and various other physiological and pathological processes. Notably, the tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic cancers, making them attractive targets for anticancer drug development.

Derivatives of this compound have been shown to be potent inhibitors of several CA isoforms. The parent compound, 2-chloro-5-nitrobenzenesulfonamide, serves as a lead molecule in many studies. A series of 2-substituted-5-nitro-benzenesulfonamides, where the 2-chloro group is replaced by various secondary and tertiary amines, have been synthesized and evaluated for their inhibitory activity against human (h) CA isoforms I, II, IX, and XII.[1]

Table 1: Inhibition of Carbonic Anhydrase Isoforms by 2-Substituted-5-nitrobenzenesulfonamide Derivatives (Inhibition Constant, Kᵢ in nM) [1]

Derivative (Substituent at 2-position)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
-Cl (Lead Compound) >1000045.642.84.7
-NHCH₃ 850038.235.75.4
-N(CH₃)₂ 925025.428.96.8
-NHC₂H₅ 780030.131.56.1
-N(C₂H₅)₂ >100008.815.47.2
Piperidino 950012.520.88.5
Morpholino >1000028.433.69.3

Data extracted from Maresca et al., J. Med. Chem. 2008, 51 (11), pp 3205–3213.

The data reveals that while these compounds are generally poor inhibitors of the cytosolic isoform hCA I, they exhibit significant inhibitory activity against the physiologically relevant hCA II and the tumor-associated isoforms hCA IX and XII. Notably, many derivatives show strong, low nanomolar inhibition of hCA IX and XII, highlighting their potential as selective anticancer agents.

Antimicrobial Activity

The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have also been investigated for their antibacterial and antifungal properties. The introduction of different heterocyclic and aromatic moieties can modulate their antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives (Minimum Inhibitory Concentration, MIC in µg/mL)

DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide 32 - 128>512>512
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide 125250>500
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide 15.62 - 31.25>500>500

The available data on structurally related compounds suggests that modifications to the core structure can lead to potent activity against Gram-positive bacteria like Staphylococcus aureus. Further structure-activity relationship (SAR) studies are needed to optimize the antimicrobial profile of this compound derivatives.

Anticancer Activity

The potent inhibition of tumor-associated carbonic anhydrase isoforms IX and XII by these derivatives strongly suggests their potential as anticancer agents. The acidic tumor microenvironment, a hallmark of solid tumors, is partly maintained by the activity of these enzymes. By inhibiting CA IX and XII, these compounds can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.

Table 3: Anticancer Activity of Selected Benzenesulfonamide Derivatives (IC₅₀ in µM)

DerivativeCell LineIC₅₀ (µM)
Aryl thiazolone-benzenesulfonamide derivative 4g (p-nitro substituted) MDA-MB-231 (Breast)5.54
MCF-7 (Breast)2.55
Aryl thiazolone-benzenesulfonamide derivative 4h (vanillin substituted) MDA-MB-231 (Breast)1.56
MCF-7 (Breast)1.52

Data extracted from Abdel-Ghani et al., RSC Adv., 2021, 11, 29279-29295, for structurally related benzenesulfonamide derivatives designed as CA IX inhibitors.

The data indicates that benzenesulfonamide derivatives can exhibit potent, low micromolar anticancer activity against breast cancer cell lines. The selectivity against cancer cells over normal cells is a critical parameter for the development of safe and effective anticancer drugs.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided in the DOT language for Graphviz.

Carbonic Anhydrase IX Inhibition Pathway in Hypoxic Tumor Cells

CAIX_Inhibition_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX H_ext H⁺ HCO3_ext HCO₃⁻ CAIX->H_ext CAIX->HCO3_ext CO2_int CO₂ CO2_int->CO2_ext diffuses out Metabolism Tumor Metabolism Metabolism->CO2_int produces Apoptosis Apoptosis pH_increase Intracellular pH Increase pH_increase->Apoptosis induces Inhibitor 5-Chloro-2-nitro- benzenesulfonamide Derivative Inhibitor->CAIX inhibits Inhibitor->pH_increase leads to

References

Safety Operating Guide

Safe Disposal of 5-Chloro-2-nitrobenzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Chloro-2-nitrobenzenesulfonamide, ensuring the protection of laboratory personnel and the environment.

I. Chemical and Physical Properties

A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₅ClN₂O₄S
Melting Point 149 - 156 °C
Hazard Statements May be corrosive to metals, Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage, Very toxic to aquatic life with long lasting effects.

II. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear impervious gloves.[1]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood to avoid breathing dust.[1][2]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3][4]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.[4] The original container is often a suitable choice.[5]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5][6]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5]

    • Include the date when the waste was first added to the container.[7]

    • Ensure the label lists all constituents and their approximate concentrations if it is a mixed waste stream.[7]

  • Storage:

    • Keep the hazardous waste container tightly sealed except when adding waste.[4][5]

    • Store the container in a designated, secure, and well-ventilated satellite accumulation area (SAA) that is under the control of the laboratory director.[3][5]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[4]

  • Disposal Request:

    • Once the container is full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[4][5]

    • Complete any required hazardous material pickup request forms accurately.[5]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Wearing appropriate PPE, carefully sweep up the solid material and place it into a sealed, labeled container for disposal as hazardous waste.[2]

    • Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Designated, Compatible Container ppe->collect_waste label_container Label Container: 'Hazardous Waste' & Chemical Name collect_waste->label_container store_container Store Sealed Container in a Secure Satellite Accumulation Area label_container->store_container contact_ehs Contact Institutional EHS Office or Approved Waste Contractor store_container->contact_ehs pickup Arrange for Pickup and Disposal (e.g., Incineration) contact_ehs->pickup evacuate Evacuate Area spill->evacuate contain_spill Contain and Clean Spill (Collect all materials as hazardous waste) evacuate->contain_spill report_spill Report to Supervisor and EHS contain_spill->report_spill report_spill->collect_waste

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-Chloro-2-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for 5-Chloro-2-nitrobenzenesulfonamide.

Chemical Profile:

This compound is a compound used in organic synthesis.[1] It is classified as a hazardous substance and requires careful handling to mitigate potential risks.

Hazard Identification and Quantitative Data

Understanding the toxicological profile of a substance is critical for safe handling. The following table summarizes the key quantitative hazard data for this compound.

Hazard MetricValueSpeciesExposure RouteRemarks
LD50 (Lethal Dose, 50%)420 mg/kgRatOralBehavioral: Somnolence (general depressed activity), Liver: Fatty liver degeneration, Blood: Methemoglobinemia-Carboxyhemoglobin[2]
LD50 (Lethal Dose, 50%)3,040 mg/kgRabbitDermal-[2]
EC50 (Median Effective Concentration)2.7 mg/lDaphnia magna (Water flea)-48 hours[2]
EC50 (Median Effective Concentration)4.9 mg/lChlorella pyrenoidosa (Algae)-96 hours, Growth inhibition[2]
Bioconcentration Factor (BCF)108Oncorhynchus mykiss (rainbow trout)-36 days[2]

Hazard Statements:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • Very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to minimize exposure. The following PPE is mandatory when handling this compound:

  • Respiratory Protection: In environments where dust may be generated, a NIOSH-approved N95 or higher-level particulate respirator is required.[4][5] For significant spills or uncontrolled releases, a self-contained breathing apparatus (SCBA) should be used.[2][6]

  • Eye and Face Protection: Chemical safety goggles are required at all times.[5] A face shield should be worn in addition to goggles when there is a risk of splashing.[4][7]

  • Hand Protection: Wear two pairs of powder-free, chemotherapy-grade nitrile gloves. The outer glove should be worn over the cuff of the lab coat or gown.[7][8] Gloves should be changed every 30-60 minutes or immediately if contaminated, torn, or punctured.[4]

  • Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7][8] For extensive handling, coveralls that offer head-to-toe protection may be necessary.[5]

  • Foot Protection: Closed-toe shoes are mandatory. Shoe covers should be worn in designated hazardous drug handling areas to prevent the tracking of contaminants.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2]
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]
  • Before beginning work, ensure all necessary PPE is available and in good condition.

2. Weighing and Aliquoting:

  • Handle the solid material carefully to avoid the creation of dust.[2]
  • Use a dedicated set of spatulas and weighing papers for this compound.
  • Clean all equipment and the work surface with an appropriate decontaminating solution after use.

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
  • If heating is required, do so in a well-ventilated area, away from ignition sources.

4. Experimental Use:

  • Clearly label all containers with the chemical name and any associated hazards.
  • Avoid contact with skin and eyes.[2]
  • Do not eat, drink, or apply cosmetics in the laboratory area.[8]

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[9][10]
  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[9][10]
  • Aqueous solutions containing this compound should be collected as hazardous aqueous waste.

2. Container Management:

  • Hazardous waste containers must be kept closed at all times, except when adding waste.[9]
  • Ensure containers are made of a material compatible with the chemical and are in good condition.[9]

3. Disposal Procedure:

  • Contact your institution's EHS office or a licensed professional waste disposal service for the removal and disposal of the hazardous waste.[2]
  • The likely method of disposal is high-temperature incineration in a permitted facility.[2][10]
  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[2]

4. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.[6] Clean the spill area with soap and water.
  • Large Spills: For larger spills, evacuate the area and prevent entry. If safe to do so, turn off ignition sources.[11] Contact your institution's emergency response team or EHS office immediately.
  • Personal Contamination:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6]
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weighing and Aliquoting (Avoid Dust) C->D E Solution Preparation D->E F Experimental Use E->F G Segregate Contaminated Waste (Solid and Liquid) F->G K Spill or Exposure Event F->K H Label Hazardous Waste Container G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J L Follow Emergency Procedures (Evacuate, Decontaminate) K->L M Seek Medical Attention L->M N Report Incident M->N

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.